Technical Documentation Center

2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid
  • CAS: 91248-17-8

Core Science & Biosynthesis

Foundational

The Physicochemical and Functional Landscape of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid

Executive Summary 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid , commonly referred to as 2,4-dimethoxyphenylalanine (2,4-diOMe-Phe), is a highly specialized non-canonical amino acid. Characterized by the presence of two...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid , commonly referred to as 2,4-dimethoxyphenylalanine (2,4-diOMe-Phe), is a highly specialized non-canonical amino acid. Characterized by the presence of two electron-donating methoxy groups on the phenyl ring, this compound exhibits unique electronic, steric, and lipophilic properties. In drug development and biochemical research, it serves as a critical structural probe for mapping receptor binding pockets and acts as a highly efficient "relay" residue in the study of long-range electron transfer (ET) within peptide matrices.

This technical guide synthesizes the core physicochemical properties, electronic mechanisms, pharmacological applications, and validated analytical workflows associated with 2,4-dimethoxyphenylalanine.

Core Physicochemical Properties

The structural addition of methoxy groups at the ortho (2-) and para (4-) positions of the phenylalanine aromatic ring fundamentally alters both the steric bulk and the electronic distribution of the molecule. The methoxy groups act as a "push-pull" system, significantly increasing the electron density of the aromatic ring[1].

Table 1 summarizes the foundational physicochemical descriptors of 2,4-dimethoxyphenylalanine.

Table 1: Physicochemical Properties of 2,4-Dimethoxyphenylalanine

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(2,4-dimethoxyphenyl)propanoic acid[2]
Molecular Formula C11H15NO4[2]
Molecular Weight 225.24 g/mol [2]
Exact Mass 225.1001 Da[2]
XLogP3 (Lipophilicity) -1.3[2]
Topological Polar Surface Area 81.8 Ų[2]

Electronic Characteristics: The "Electron Relay" Phenomenon

One of the most critical applications of 2,4-dimethoxyphenylalanine is its use in studying long-range electron transfer (ET) in proteins. In native biological systems (e.g., ribonucleotide reductase), electrons must travel over distances exceeding 30 Å[3].

Standard electron transfer often relies on a slow, single-step "superexchange" mechanism. However, incorporating 2,4-diOMe-Phe introduces a highly oxidizable aromatic side chain. The electron-donating methoxy groups lower the oxidation potential of the phenyl ring compared to native tyrosine or phenylalanine. Consequently, 2,4-diOMe-Phe acts as a thermodynamic "stepping stone," converting a slow single-step tunneling event into a two-step "hopping" reaction[4].

Experimental transient absorption spectroscopy has demonstrated that utilizing 2,4-dimethoxyphenylalanine as a relay amino acid accelerates electron transfer rates by approximately 30-fold, yielding 20–30% tyrosyl radicals 40 nanoseconds after a laser flash[4].

ET_Pathway D Electron Donor (e.g., Tyrosine) R Relay Amino Acid (2,4-diOMe-Phe) D->R Step 1: Hole Injection (Fast Hopping) A Electron Acceptor (Photo-oxidant) R->A Step 2: Charge Transfer

Figure 1: Two-step electron hopping mechanism facilitated by the lowered oxidation potential of 2,4-dimethoxyphenylalanine.

Pharmacological Applications: Conopeptide Engineering

In neuropharmacology, 2,4-dimethoxyphenylalanine is utilized to probe the structure-activity relationships (SAR) of therapeutic peptides. A prominent example is the development of Xen2174, an analogue of the χ-conopeptide MrIA isolated from marine snails, which acts as a noncompetitive inhibitor of the Norepinephrine Transporter (NET) for neuropathic pain management[5].

During the pharmacophore development of Xen2174, researchers systematically substituted the native Tyr7 residue to map the binding pocket's steric and electronic requirements[5]. 2,4-dimethoxyphenylalanine was utilized as a conservative substitution to test the tolerance of the NET allosteric site to increased electron density and steric bulk[5]. While the 2,4-diOMe-Phe substitution resulted in a loss of inhibition compared to the native peptide or the O-methyltyrosine analogue, this negative result was causally vital: it proved that the NET binding pocket has strict spatial constraints that cannot accommodate the di-methoxy bulk at the ortho position, thereby refining the 3D pharmacophore model[5].

Experimental Workflows & Analytical Protocols

To ensure high-fidelity incorporation and purification of 2,4-diOMe-Phe in peptide synthesis, the following validated protocols must be employed. The logic behind these steps relies on exploiting the distinct UV absorbance and ionization properties of the dimethoxy-aromatic system.

Protocol 1: RP-HPLC Purification of 2,4-diOMe-Phe Peptides

Because 2,4-diOMe-Phe alters the lipophilicity of the peptide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for isolation. The dual-wavelength detection strategy is a self-validating step: the amide backbone absorbs at 214 nm, while the electron-rich dimethoxy-phenyl ring strongly absorbs at 254 nm. Co-elution guarantees the presence of the intact modified residue[6].

  • Sample Preparation: Dissolve the crude peptide mixture in a minimal volume of Solvent A (0.05% Trifluoroacetic acid [TFA] in HPLC-grade water)[6].

  • Column Equilibration: Equilibrate a reversed-phase C-18 column (e.g., Zorbax 300-SB C-18, 4.6 mm × 50 mm) with 100% Solvent A at a flow rate of 2.0 mL/min[6].

  • Gradient Elution: Apply a linear gradient from 0% to 80% Solvent B (0.043% TFA in 90% acetonitrile/water) over a 20-minute period[6].

  • Detection: Monitor the eluent using a dual-wavelength UV detector set simultaneously at 214 nm and 254 nm[6].

  • Fraction Collection: Collect fractions exhibiting sharp, co-eluting peaks at both wavelengths.

Protocol 2: Electrospray Mass Spectrometry (ESI-MS) Characterization

To confirm the exact mass (225.1001 Da for the free amino acid[2]), ESI-MS is performed inline or post-purification.

  • Ionization Mode: Configure the electrospray mass spectrometer (e.g., Applied Biosystems API-150) to positive ion mode[5].

  • Parameter Setup: Set the Orifice (OR) voltage to 20 V, Ring (Rng) voltage to 220 V, and the Turbospray heater to 350 °C to ensure complete desolvation[5].

  • Mass Acquisition: Scan masses between 300 and 1800 amu (depending on the total peptide length) with a step size of 0.2 amu and a dwell time of 0.3 ms[5].

HPLC_Workflow N1 Crude Peptide Mixture N2 RP-HPLC (C18 Column) Solvent A: 0.05% TFA/H2O Solvent B: 0.043% TFA/90% ACN N1->N2 N3 Dual UV Detection (214 nm & 254 nm Co-elution) N2->N3 N4 ESI-MS Characterization Positive Ion Mode N3->N4 N5 Purified 2,4-diOMe-Phe Peptide N4->N5

Figure 2: RP-HPLC and ESI-MS purification workflow for peptides containing 2,4-dimethoxyphenylalanine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22870161, (S)-2,4-Dimethoxyphenylalanine." PubChem, [Link]

  • Cordovilla, C., et al. "Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies." Inorganic Chemistry, ACS Publications, 2023. [Link]

  • Brust, A., et al. "χ-Conopeptide Pharmacophore Development: Toward a Novel Class of Norepinephrine Transporter Inhibitor (Xen2174) for Pain." Journal of Medicinal Chemistry, ACS Publications, 2009. [Link]

  • Eckert, H., et al. "Electron Relay Race in Peptides." The Journal of Organic Chemistry, ACS Publications, 2009. [Link]

Sources

Exploratory

The Evolution and Engineering of Substituted Phenylalanine Derivatives: From Historical Breakthroughs to Modern Therapeutics

Executive Summary Substituted phenylalanine derivatives represent one of the most pharmacologically significant classes of molecules in medicinal chemistry. As structural analogs of the essential amino acid L-phenylalani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylalanine derivatives represent one of the most pharmacologically significant classes of molecules in medicinal chemistry. As structural analogs of the essential amino acid L-phenylalanine, these compounds exploit endogenous biological pathways—ranging from neurotransmitter biosynthesis to active cellular transport mechanisms—to exert profound therapeutic effects. This whitepaper provides an in-depth technical analysis of the discovery, historical evolution, and modern applications of substituted phenylalanine derivatives. By bridging the foundational discoveries of L-DOPA and Melphalan with contemporary advancements in solid-phase peptide synthesis (SPPS) and genetic code expansion, this guide serves as an authoritative resource for researchers and drug development professionals.

Historical Foundations: The Pioneers of Phenylalanine Substitution

The pharmacological utility of substituted phenylalanines was established through two distinct, yet equally revolutionary, historical milestones: the neurological application of L-DOPA and the oncological deployment of Melphalan.

The L-DOPA Breakthrough: Restoring the Dopaminergic Deficit

L-DOPA (3,4-dihydroxy-L-phenylalanine) was first isolated from the seeds of Vicia faba (broad bean) by Swedish biochemist Markus Guggenheim in 1913[1]. However, its clinical significance remained unrecognized until the late 1950s. In 1957, pharmacologist Arvid Carlsson (who later won the Nobel Prize in 2000) demonstrated that dopamine was not merely a precursor to norepinephrine, but an independent neurotransmitter[2]. Carlsson's seminal experiment revealed that intravenous administration of L-DOPA could completely reverse the akinetic state induced by reserpine in animal models, correlating with the restoration of brain dopamine levels[2][3].

Because dopamine cannot cross the blood-brain barrier (BBB) due to its polarity and lack of a dedicated transporter, L-DOPA acts as a vital prodrug. It utilizes the L-type amino acid transporter 1 (LAT1) to enter the central nervous system, where it is subsequently decarboxylated into active dopamine[4]. The clinical translation of this mechanism was perfected in 1967 by George Cotzias, who introduced a low-and-slow incremental oral dosing strategy that maximized efficacy while mitigating severe gastrointestinal side effects, establishing L-DOPA as the gold standard for Parkinson's disease[1][3].

LDOPA_Pathway Tyrosine L-Tyrosine (Precursor) TH Tyrosine Hydroxylase (Rate-limiting step) Tyrosine->TH LDOPA L-DOPA (3,4-dihydroxy-L-phenylalanine) TH->LDOPA BBB Blood-Brain Barrier (Crossed by L-DOPA, not Dopamine) LDOPA->BBB Transport via LAT1 AADC Aromatic L-amino acid decarboxylase (AADC) Dopamine Dopamine (Active Neurotransmitter) AADC->Dopamine BBB->AADC

Biosynthetic pathway of Dopamine from L-Tyrosine via the L-DOPA intermediate.

Melphalan: Rational Drug Design via Amino Acid Mimicry

In the realm of oncology, the discovery of nitrogen mustards as DNA alkylating agents in 1942 spurred the search for targeted delivery mechanisms[5]. In 1953, researchers synthesized Melphalan by substituting L-phenylalanine for the methyl group on the nitrogen mustard pharmacophore[6].

The causality behind this specific substitution was highly rational: rapidly dividing tumor cells exhibit upregulated amino acid transport to sustain protein synthesis. By disguising the cytotoxic nitrogen mustard as an essential amino acid, Melphalan is actively transported into cells via L-leucine-type transporters (LAT1/LAT2)[5]. Once intracellular, the highly delocalized lone pair on the amine nitrogen undergoes cyclization to form a reactive aziridinium ion, which subsequently attacks the N7 position of guanine residues, causing bifunctional DNA cross-linking and apoptosis[7].

Melphalan_Mechanism Melphalan Melphalan (Phenylalanine Nitrogen Mustard) LAT1 L-type Amino Acid Transporter (Cellular Entry) Melphalan->LAT1 Intracellular Intracellular Environment LAT1->Intracellular Aziridinium Aziridinium Ion (Reactive Intermediate) Intracellular->Aziridinium Cyclization DNA DNA Guanine N7 (Alkylation Target) Aziridinium->DNA Electrophilic Attack Crosslink Inter/Intra-strand DNA Cross-linking DNA->Crosslink Bifunctional Alkylation Apoptosis Apoptosis (Cell Death) Crosslink->Apoptosis

Cellular uptake and DNA alkylation mechanism of the bifunctional agent Melphalan.

The Modern Era: Non-Natural Amino Acids (nnAAs) in Drug Discovery

Today, substituted phenylalanine derivatives are indispensable in the development of peptide-based therapeutics, antibody-drug conjugates (ADCs), and peptidomimetics. The substitution of phenylalanine with halogenated or chemically reactive analogs profoundly influences a peptide's conformation, hydrophobicity, metabolic stability, and receptor binding affinity[8].

Halogenated Phenylalanines in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), derivatives like Boc-Phe(4-Br)-OH and Boc-Phe(4-Cl)-OH are utilized to fine-tune physicochemical properties[8]. The tert-butyloxycarbonyl (Boc) protecting group is standard for the temporary protection of the α-amino group during assembly. Halogenation at the para position increases steric bulk and lipophilicity, which can enhance cell permeability and protect the peptide backbone from proteolytic degradation by shielding adjacent peptide bonds.

Table 1: Physicochemical Impact of para-Substituted Phenylalanine Derivatives [8]

DerivativeSubstitutionPhysicochemical ImpactPrimary Application in Drug Design
L-Phenylalanine None (H)Baseline hydrophobicity.Standard canonical building block.
Boc-Phe(4-F)-OH FluorineMinimal steric increase; high electronegativity alters local dipole.Enhancing metabolic stability without disrupting native folding.
Boc-Phe(4-Cl)-OH ChlorineBalance of increased hydrophobicity and moderate steric bulk.Improving receptor binding affinity via halogen bonding.
Boc-Phe(4-Br)-OH BromineSignificant steric bulk; high lipophilicity.Driving membrane permeability; useful for cross-coupling reactions.
Genetic Incorporation via Amber Suppression

Beyond chemical synthesis, synthetic biology enables the site-specific incorporation of meta- and para-substituted phenylalanines directly into living cells. Using an evolved Pyrrolysyl-tRNA synthetase (PylRS) mutant (N346A/C348A) and its cognate amber suppressing tRNA (tRNACUA), researchers can genetically incorporate reactive phenylalanine derivatives into protein interiors without disturbing protein folding[9][10]. This allows for bioorthogonal modifications, such as copper-free Sonogashira cross-coupling, to attach fluorophores or cytotoxic payloads directly to the engineered protein[10].

Genetic_Incorporation nnAA meta-Substituted Phenylalanine (nnAA) PylRS Mutant Pyrrolysyl-tRNA Synthetase (N346A/C348A) nnAA->PylRS Charged_tRNA nnAA-tRNA(CUA) Complex PylRS->Charged_tRNA Aminoacylation tRNA tRNA(CUA) tRNA->PylRS Ribosome Ribosome (Amber Codon UAG) Charged_tRNA->Ribosome Protein Engineered Protein (Site-Specific nnAA) Ribosome->Protein Translation ClickChem Bioorthogonal Labeling (e.g., Sonogashira Coupling) Protein->ClickChem

Workflow for genetic incorporation of meta-substituted phenylalanines via amber suppression.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity synthesis and integration of these derivatives, the following validated protocols detail the critical steps and the mechanistic causality behind each reagent choice.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-Phe(4-Br)-OH[9]

Objective: To synthesize a peptide containing a para-bromo-phenylalanine residue using Boc-strategy SPPS. Causality Focus: Boc chemistry is selected when synthesizing sequences prone to base-catalyzed side reactions (which occur in Fmoc chemistry) or when orthogonal side-chain protection strategies are required.

Step-by-Step Methodology:

  • Resin Swelling: Suspend PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes. Reasoning: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites.

  • Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes. Reasoning: The acid-labile Boc group requires strong acid for removal, generating a volatile isobutylene byproduct and leaving a reactive amine.

  • Neutralization: Wash the resin with 5% Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) to neutralize the TFA salt, restoring the nucleophilicity of the N-terminal amine.

  • Coupling: Pre-activate 3 equivalents of Boc-Phe(4-Br)-OH using HBTU/HOBt and 6 equivalents of DIPEA in DMF. Add to the resin and agitate for 45 minutes. Reasoning: HBTU forms an active ester intermediate, while HOBt suppresses racemization at the α-carbon during coupling.

  • Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test. A colorless/yellow result validates complete coupling (absence of free primary amines). If blue, repeat Step 4.

  • Cleavage: Treat the final peptide-resin with anhydrous Hydrogen Fluoride (HF) containing 10% anisole for 1 hour at 0°C. Reasoning: HF cleaves the peptide from the PAM resin and removes side-chain protecting groups. Anisole acts as a carbocation scavenger to prevent the highly reactive tert-butyl cations from re-alkylating the electron-rich aromatic rings of the peptide.

  • Purification: Precipitate the crude peptide in cold diethyl ether, lyophilize, and purify via RP-HPLC. Confirm mass via ESI-MS.

Protocol 2: Biocatalytic Amination of Cinnamates to Synthesize Substituted Phenylalanines[12]

Objective: Enzymatic synthesis of enantiopure substituted α- and β-phenylalanines using Phenylalanine Aminomutase from Taxus chinensis (TcPAM). Causality Focus: Chemical synthesis of these derivatives often requires harsh conditions and yields racemic mixtures. TcPAM provides absolute stereocontrol and regioselectivity, utilizing its intrinsic 5-methylidene-imidazole-4-one (MIO) cofactor as an electrophilic trap.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify the TcPAM mutant (e.g., L104A) via Ni-NTA affinity chromatography from E. coli lysate. Dialyze into 50 mM Tris-HCl buffer (pH 8.0).

  • Substrate Preparation: Dissolve the substituted trans-cinnamic acid derivative (e.g., ortho-chloro-cinnamic acid) to a final concentration of 6 mM.

  • Reaction Assembly: Suspend the purified TcPAM in 2 M NH₄OH buffer (pH 10.0) containing 10% glycerol. Reasoning: The reaction catalyzed by PAM is reversible. Using a massive excess of ammonia (2 M NH₄OH) drives the equilibrium thermodynamically toward the aminated phenylalanine product via Le Chatelier's principle. The high pH ensures ammonia is in its unprotonated, nucleophilic state (NH₃).

  • Incubation: Incubate the reaction mixture at 35°C with 80 rpm agitation.

  • Kinetic Sampling: Extract 500 μL aliquots at predefined time points (e.g., 2h, 4h, 12h, 24h). Quench the reaction by adding an equal volume of methanol to precipitate the enzyme.

  • Validation: Centrifuge the quenched samples and analyze the supernatant via chiral HPLC. Reasoning: Chiral chromatography validates both the regioselectivity (α vs. β addition) and the enantiomeric excess (ee) of the synthesized derivative[11].

References

  • Benchchem. "A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery." Benchchem.
  • National Institutes of Health (PMC). "Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase." NIH.
  • ACS Publications. "Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant." ACS Chemical Biology.
  • Frontiers. "Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates." Frontiers in Bioengineering and Biotechnology.
  • National Institutes of Health (PMC). "Four pioneers of L-dopa treatment: Arvid Carlsson, Oleh Hornykiewicz, George Cotzias, and Melvin Yahr." NIH.
  • National Institutes of Health (PMC). "The Story of Levodopa: A Long and Arduous Journey." NIH.
  • Lund University. "The Discovery of Dopamine." Lund University Neuroscience.
  • National Institutes of Health (PMC).
  • Semantic Scholar. "Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies." J. Clin. Med.
  • MDPI.
  • ACS Publications. "The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study." The Journal of Organic Chemistry.
  • ResearchGate. "The L-dopa story: Translational neuroscience ante verbum.

Sources

Foundational

Technical Whitepaper: 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid in Advanced Peptide Engineering and Drug Discovery

Executive Summary The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development and bioelectronic engineering. 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid —commonly ref...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development and bioelectronic engineering. 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid —commonly referred to as 2,4-Dimethoxyphenylalanine (2,4-diOMe-Phe)—is a highly specialized phenylalanine derivative characterized by two electron-donating methoxy groups on its aromatic ring. This unique structural motif significantly lowers the molecule's oxidation potential and increases its steric bulk compared to native aromatic amino acids. Consequently, it serves two critical functions in advanced research: acting as an intermediate relay station for long-range electron transfer (hopping) in synthetic peptides, and serving as a rigid steric probe for mapping the pharmacophores of complex receptor targets, such as the Norepinephrine Transporter (NET).

This guide provides an in-depth mechanistic analysis, validated experimental protocols, and quantitative data surrounding the use of 2,4-dimethoxyphenylalanine in contemporary biochemical research.

Chemical Identity & Core Identifiers

Accurate identification is critical for procurement and regulatory compliance in synthetic workflows. The molecule exists as a DL-racemate for general chemical applications and as an enantiomerically pure (S)-form (L-form) for biological peptide synthesis.

Table 1: Nomenclature and Chemical Identifiers

Identifier / PropertyValue
IUPAC Name (2S)-2-amino-3-(2,4-dimethoxyphenyl)propanoic acid
CAS Number (DL-Racemate) 91248-17-8
PubChem CID (S-Enantiomer) 22870161
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol
SMILES COC1=CC(=C(C=C1)CN)OC

Data sourced from[1] and [2].

Mechanistic Rationale of the 2,4-Dimethoxy Motif

The experimental utility of 2,4-dimethoxyphenylalanine is entirely dictated by the causality of its substituent effects:

  • Electronic Causality (Resonance Stabilization): The methoxy groups at the ortho and para positions strongly donate electron density into the phenyl ring via resonance. This significantly lowers the oxidation potential of the aromatic side chain. When exposed to an electron hole, the ring easily oxidizes to form a stable radical cation, making it an ideal "stepping stone" for electron transport.

  • Steric Causality (Receptor Probing): The ortho-methoxy group introduces severe steric hindrance near the α-carbon and restricts the rotational freedom of the side chain. In drug discovery, substituting native Tyrosine with 2,4-diOMe-Phe tests the spatial boundaries of a receptor's binding pocket. If the modified peptide loses binding affinity, it proves the pocket cannot accommodate bulk at the ortho position.

Application I: Engineering Electron Relay Systems in Peptides

In biological systems, electrons travel over long distances (>30 Å) through proteins via two mechanisms: a slow, single-step superexchange, or a fast, multi-step hopping process. By inserting 2,4-dimethoxyphenylalanine between an electron donor and acceptor, researchers can force the system into a high-speed hopping mechanism ()[3].

Mechanistic Pathway

ET_Pathway A Laser Excitation (hv) B C-Terminal Acceptor (Radical Cation) A->B Charge Injection C Relay Amino Acid (2,4-diOMe-Phe) B->C e- Hopping (Fast) D N-Terminal Donor (Tyrosine) C->D e- Hopping (Fast)

Mechanistic pathway of stepwise electron hopping through the 2,4-dimethoxyphenylalanine relay.

Protocol 1: Laser Flash Photolysis Assay for Electron Kinetics

This protocol is designed as a self-validating system; the kinetic viability of the peptide is continuously verified by real-time spectroscopic feedback.

  • System Assembly: Synthesize a peptide "stopwatch" containing a C-terminal charge injection system, a central 2,4-diOMe-Phe relay, and an N-terminal Tyrosine donor.

  • Excitation: Subject the peptide in an aqueous buffer to a 355 nm Nd:YAG laser pulse (duration ~5 ns). This triggers the C-terminal injection system to generate an initial electron hole.

  • Transient Absorption Monitoring (Self-Validation Step): Immediately monitor the solution using transient absorption spectroscopy.

    • Validation Check: The successful formation of the 2,4-dimethoxyphenylalanyl radical cation is confirmed by the appearance of a distinct transient absorption band. If this band is absent, the electron hole has bypassed the relay (indicating a failure of the hopping mechanism and a reversion to slow superexchange).

  • Kinetic Resolution: Measure the decay rate of the relay's absorption band concurrently with the rise of the Tyrosyl radical signal to calculate the absolute electron transfer rate.

Application II: Pharmacophore Mapping in Drug Development

In the development of Xen2174—a χ-conopeptide analog designed to treat severe pain by inhibiting the Norepinephrine Transporter (NET)—researchers utilized 2,4-dimethoxyphenylalanine to map the allosteric binding site ()[4]. Substituting the native Tyrosine residue with 2,4-diOMe-Phe resulted in a complete loss of NET inhibition. This critical negative data proved that the binding pocket is sterically restricted and cannot tolerate ortho-substitution, defining the spatial limits of the pharmacophore.

SPPS Workflow

SPPS_Workflow N1 1. Resin Swelling (DMF) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Coupling of 2,4-diOMe-Phe (HATU/DIPEA) N2->N3 N4 4. Cleavage & Deprotection (TFA/Scavengers) N3->N4 N5 5. RP-HPLC Purification (>95% Purity) N4->N5

Step-by-step Fmoc-SPPS workflow for incorporating 2,4-dimethoxyphenylalanine into peptides.

Protocol 2: Sterically-Demanding Fmoc-Solid Phase Peptide Synthesis (SPPS)

Because the ortho-methoxy group creates significant steric hindrance, standard coupling reagents (like HBTU) often fail. This protocol uses highly reactive uronium salts to force the reaction to completion.

  • Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF.

  • Sterically-Driven Coupling: Pre-activate 4.0 equivalents of Fmoc-2,4-diOMe-Phe-OH with 3.9 equivalents of HATU and 8.0 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 3 minutes. Add the mixture to the resin and agitate for 2 hours. Causality: HATU is strictly required over weaker activators to overcome the steric clash induced by the ortho-methoxy group.

  • Quantitative Kaiser Test (Self-Validation Step): Extract a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

    • Validation Check: A yellow color indicates complete coupling. A blue color indicates unreacted amines (incomplete coupling), which automatically triggers a secondary coupling cycle using a different activator (e.g., DIC/Oxyma) to prevent deletion sequences.

  • Cleavage and Purification: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Quantitative Data Summary

The table below contrasts the electronic and pharmacological properties of 2,4-dimethoxyphenylalanine against native and mono-substituted analogs, summarizing its dual utility.

Table 2: Comparative Pharmacological and Electronic Properties

Amino Acid VariantRelative Oxidation PotentialNET Binding Inhibition (Xen2174 Analog)Primary Mechanistic Role
Tyrosine (Native) High (~1.2 V vs NHE)High (Potent Inhibitor)Endogenous electron donor / H-bond donor
O-Methyltyrosine MediumHigh (Comparable to Native)Hydrophobic probe / H-bond acceptor
2,4-Dimethoxyphenylalanine Low (Stabilized Radical) None (Loss of Activity) Electron relay / Steric boundary probe
Phenylalanine Very HighNone (Loss of Activity)Hydrophobic control

Data synthesized from electron transfer kinetics[3] and NET pharmacophore mapping studies[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22870161, (s)-2,4-Dimethoxyphenylalanine". PubChem Database. URL: [Link]

  • NextSDS. "DL-2,4-Dimethoxyphenylalanine — Chemical Substance Information". NextSDS Chemical Database. URL: [Link]

  • Cordes, M., et al. "Electron Relay Race in Peptides". The Journal of Organic Chemistry, ACS Publications, 2009. URL: [Link]

  • Brust, A., et al. "χ-Conopeptide Pharmacophore Development: Toward a Novel Class of Norepinephrine Transporter Inhibitor (Xen2174) for Pain". Journal of Medicinal Chemistry, ACS Publications, 2009. URL: [Link]

Sources

Exploratory

Unlocking Nature’s Scaffold: Potential Natural Sources and Analytical Workflows for Dimethoxyphenyl-Substituted Amino Acids

Executive Summary Dimethoxyphenyl-substituted amino acids, most notably 3,4-dimethoxyphenylalanine (often referred to as O,O-dimethyl-L-DOPA), represent a highly valuable class of non-canonical amino acids. In the realm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxyphenyl-substituted amino acids, most notably 3,4-dimethoxyphenylalanine (often referred to as O,O-dimethyl-L-DOPA), represent a highly valuable class of non-canonical amino acids. In the realm of drug development, these compounds are prized as chiral building blocks for the asymmetric synthesis of complex isoquinoline alkaloids, including the potent antitumor agent ecteinascidin 743 (Trabectedin) and the Erythrina alkaloid erysotramidine[1]. While traditionally accessed via synthetic methylation of natural L-DOPA, emerging phytochemistry reveals that nature utilizes parallel O-methylation pathways to generate these scaffolds endogenously[2]. This whitepaper explores the natural origins of these compounds and provides a field-proven, self-validating analytical workflow for their extraction and quantification.

Biosynthetic Origins and Natural Reservoirs

The biogenesis of dimethoxyphenyl amino acids in plants diverges from the canonical catecholamine pathway. The primary precursor, L-Tyrosine, undergoes hydroxylation to yield L-DOPA, a compound abundantly sequestered in legumes such as Mucuna pruriens and Vicia faba[3]. Subsequent enzymatic processing by plant catechol-O-methyltransferases (COMTs) facilitates sequential methylation[2].

Recent metabolomic profiling has identified 3,4-dimethoxyphenylalanine as a significant constituent in the medicinal plant Saururus chinensis, comprising up to 7.50% of its profiled low-molecular-weight chemical constituents[4]. This discovery underscores the potential of specific plant matrices to serve as natural reservoirs or enzymatic blueprints for these valuable peptidomimetics.

Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA (Mucuna pruriens) Tyrosine->LDOPA Tyrosine Hydroxylase OMD 3-O-Methyldopa LDOPA->OMD COMT (Methylation) DMPA 3,4-Dimethoxyphenylalanine (Saururus chinensis) OMD->DMPA O-Methyl- transferase Alkaloids Isoquinoline Alkaloids (e.g., Ecteinascidin 743) DMPA->Alkaloids Pictet-Spengler Cyclization

Biosynthetic pathway of dimethoxyphenylalanine and its downstream alkaloid derivatives.

Quantitative Data Presentation

To guide sourcing strategies, the following table summarizes the key plant species associated with the accumulation of dimethoxyphenyl amino acids and their direct precursors.

Plant SpeciesPrimary MetaboliteRole / SignificanceReference
Saururus chinensis 3,4-DimethoxyphenylalanineDirect natural source; high relative abundance (7.50%) in specific extracts.[4]
Mucuna pruriens L-DOPAMassive precursor pool; up to 6-10% yield in seeds.[3]
Vicia faba L-DOPA / 3-O-MethyldopaPrecursor pool; demonstrates endogenous methylation capacity.[5]
Lophophora williamsii O-Methylated derivativesExhibits robust COMT activity driving catecholamine methylation.[2]

Experimental Protocol: Extraction and LC-MS/MS Quantification

As a Senior Application Scientist, I emphasize that the extraction of methoxy-substituted and catechol amino acids requires stringent control over oxidation and matrix effects. The following self-validating protocol is designed to isolate 3,4-dimethoxyphenylalanine and its precursors from plant biomass with high analytical fidelity.

Step 1: Biomass Preparation and Lyophilization
  • Action: Flash-freeze freshly harvested plant tissue (e.g., Saururus chinensis roots/leaves) in liquid nitrogen and lyophilize for 48 hours. Mill the dried tissue to a fine powder (<0.5 mm particle size).

  • Causality: Lyophilization immediately halts endogenous polyphenol oxidase (PPO) activity. This prevents the oxidative degradation of electron-rich aromatic rings, ensuring the native metabolic profile is preserved.

Step 2: Acidified Solvent Extraction
  • Action: Suspend 1.0 g of milled biomass in 20 mL of an extraction solvent comprising 0.1 M HCl in 70% Methanol / 30% Water (v/v). Sonicate at 4 °C for 30 minutes in the dark.

  • Causality: The acidic environment (pH < 2.5) protonates the amino group, enhancing solubility in the polar solvent while simultaneously suppressing the auto-oxidation of any co-extracted catechols (like L-DOPA) into reactive quinones[2].

Step 3: Solid-Phase Extraction (SPE) Cleanup
  • Action: Centrifuge the extract at 10,000 x g for 15 min. Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 0.1% formic acid in water, and elute the target amino acids with 0.1% formic acid in 80% acetonitrile.

  • Causality: SPE removes lipophilic plant pigments (chlorophylls) and complex polysaccharides. This matrix cleanup is critical to minimize ion suppression during subsequent mass spectrometric analysis, ensuring a self-validating quantitative recovery.

Step 4: LC-MS/MS Analysis
  • Action: Inject 5 µL of the eluate onto a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for 3,4-dimethoxyphenylalanine (e.g., m/z 226.1 → 180.1, corresponding to the loss of formic acid/CO2).

  • Causality: MRM provides absolute structural specificity. By spiking stable-isotope-labeled internal standards prior to Step 2, researchers can calculate absolute recovery rates, closing the loop on the protocol's validation.

Workflow Step1 1. Biomass Prep Lyophilization & Milling Step2 2. Acid Extraction 0.1M HCl in 70% MeOH Step1->Step2 Step3 3. SPE Cleanup C18 Cartridge Desalting Step2->Step3 Step4 4. LC-MS/MS MRM Quantification Step3->Step4

Validated analytical workflow for the extraction and quantification of target amino acids.

Conclusion

The identification of dimethoxyphenyl-substituted amino acids in natural sources like Saururus chinensis opens new avenues for biocatalytic engineering and natural product extraction. By leveraging optimized, acid-stabilized extraction workflows, drug development professionals can efficiently harness these scaffolds for the downstream synthesis of life-saving isoquinoline therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid into Peptides

Introduction The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in medicinal chemistry and materials science.[1] By moving beyond the canonical 22 amino acids, resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in medicinal chemistry and materials science.[1] By moving beyond the canonical 22 amino acids, researchers can design peptides with enhanced stability, novel functionalities, and tailored biological activities.[2][3] This guide provides a comprehensive protocol for the incorporation of the non-natural amino acid 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid into peptides via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[1]

The unique structural characteristics of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, specifically the electron-rich and sterically demanding 2,4-dimethoxyphenyl side chain, necessitate careful consideration of coupling and deprotection methodologies to ensure high-fidelity peptide synthesis. This document will detail the underlying principles, potential challenges, and optimized protocols to facilitate the successful synthesis of peptides containing this valuable building block.

Challenges in Incorporating 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid

The successful incorporation of this non-natural amino acid hinges on overcoming two primary challenges stemming from its unique side chain:

  • Steric Hindrance: The bulky 2,4-dimethoxyphenyl group can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to incomplete coupling reactions and the formation of deletion sequences.[1] To mitigate this, the use of potent coupling reagents and potentially extended reaction times or double coupling cycles may be required.[1]

  • Altered Reactivity and Acid Sensitivity: The electron-donating methoxy groups on the phenyl ring can influence the reactivity of the amino acid and the stability of certain protecting groups. While standard Fmoc/tBu chemistry is generally applicable, the final cleavage and deprotection step using strong acids like trifluoroacetic acid (TFA) must be carefully managed to prevent unwanted side reactions on the electron-rich aromatic ring.[4][5]

Protecting Group Strategy

A robust protecting group strategy is fundamental to successful peptide synthesis.[6][7] For the incorporation of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, the following orthogonal protection scheme is recommended:

Functional GroupProtecting GroupCleavage ConditionStability
α-AminoFmoc (9-Fluorenylmethoxycarbonyl)20% Piperidine in DMFAcid-stable
α-CarboxylResin-bound (e.g., Wang, Rink Amide)Strong acid (e.g., TFA)Base-stable
Side Chains (Standard AAs)tBu (tert-Butyl) basedStrong acid (e.g., TFA)Base-stable

This strategy ensures that the Fmoc group can be selectively removed at each cycle without affecting the side-chain protecting groups or the linkage to the solid support.[8][9]

Experimental Workflow

The overall workflow for incorporating 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid into a peptide sequence via SPPS is depicted below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Cycle Repeat Cycle Capping->Cycle Cycle->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Cycle->Cleavage Final Amino Acid Purification Purification & Analysis Cleavage->Purification

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

PART 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[4]

  • Swelling: Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.

PART 2: Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the deprotection step with fresh 20% piperidine in DMF for another 5-10 minutes.

  • Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.

PART 3: Coupling of Fmoc-2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid-OH

Due to the steric hindrance of the 2,4-dimethoxyphenyl side chain, a highly efficient coupling reagent is recommended.

Recommended Coupling Reagents and Activation:

Coupling ReagentActivation AdditiveBaseKey Advantages
HATU-DIPEAHigh coupling efficiency, low racemization
HCTU-DIPEASimilar to HATU, often more cost-effective
DICHOBt or Oxyma Pure-Minimizes racemization, urea byproduct is soluble

Protocol using HATU:

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid-OH and 3-5 equivalents of HATU in a minimal amount of DMF.

  • Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid/HATU mixture.[1]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.[1]

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or TNBS test) to ensure the reaction has gone to completion.[10] If the test is positive (indicating free amines), a second coupling is recommended.

  • After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Ester Fmoc_AA->Activated_Ester + HATU/DIPEA HATU HATU Peptide_Resin H₂N-Peptide-Resin New_Peptide Fmoc-AA-Peptide-Resin Peptide_Resin->New_Peptide + Activated Ester

Figure 2: Simplified schematic of amino acid activation and coupling.

PART 4: Chain Elongation

Repeat the Fmoc deprotection (Part 2) and coupling (Part 3) steps for each subsequent amino acid in the peptide sequence.

PART 5: Final Cleavage and Deprotection

The electron-rich 2,4-dimethoxyphenyl side chain requires careful selection of scavengers to prevent side reactions during the final TFA cleavage.[4][5]

Cleavage Cocktail:

A standard cleavage cocktail for peptides containing acid-sensitive residues is recommended.

ReagentPercentageRole
Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin and removes side-chain protecting groups
Triisopropylsilane (TIS)2.5%Scavenger for carbocations
Water2.5%Scavenger

Protocol:

  • Wash the dried peptide-resin with DCM.

  • Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).[1]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion

The successful incorporation of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid into peptides is readily achievable with careful optimization of the coupling and cleavage steps. By employing potent coupling reagents like HATU and a well-formulated cleavage cocktail with appropriate scavengers, researchers can confidently synthesize novel peptides containing this valuable non-natural amino acid. These application notes provide a robust framework for the efficient and high-fidelity synthesis of such modified peptides, opening avenues for new discoveries in drug development and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Zhang, L., et al. (2026, February 20). A UC Santa Barbara research team has developed a technique for efficiently synthesizing non-natural amino acids and applying them to peptide construction. Journal of the American Chemical Society.
  • A team of researchers has developed a faster, simpler method for creating non-natural amino acids and assemble them into peptides. (2026, February 20). University of California, Santa Barbara.
  • O'Donnell, J. C., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Scott, P. J. H. (1999). Protecting Group Chemistry. University of Michigan.
  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Technology Networks.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Fields, G. B., & Noble, R. L. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • Novabiochem®. (n.d.).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (n.d.). A Researcher's Guide to Protecting Groups for Phenylalanine: A Comparative Study.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Kociénski, P. J. (1994). Protecting Groups. Thieme.
  • Albericio, F., & Isidro-Llobet, A. (n.d.). Amino Acid-Protecting Groups. SciSpace.

Sources

Application

Application Note: 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid (2,4-DMPA) as an Intrinsic Fluorescent Probe in Peptide Engineering

Executive Summary Protein-protein interactions (PPIs) are critical nodes in cellular signaling and represent highly sought-after therapeutic targets. However, interrogating these interactions often relies on bulky extrin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein-protein interactions (PPIs) are critical nodes in cellular signaling and represent highly sought-after therapeutic targets. However, interrogating these interactions often relies on bulky extrinsic fluorophores (e.g., FITC, Rhodamine) that can sterically hinder binding interfaces or alter the native conformation of the peptide. To circumvent this, unnatural amino acids (UAAs) with intrinsic fluorescent properties are increasingly utilized to expand the chemical space of de novo peptide binders[1].

2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (2,4-DMPA) is a synthetic phenylalanine derivative that serves as a highly sensitive, minimally perturbing fluorescent probe. By substituting standard aromatic residues with 2,4-DMPA, researchers can monitor local environmental changes, phase separation, and PPIs via Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) without compromising the structural integrity of the pharmacophore[2].

Mechanistic Rationale & Photophysics

  • Push-Pull Electron System: The addition of two methoxy groups at the 2- and 4-positions of the phenyl ring creates a strong electron-donating effect. This significantly lowers the π→π∗ transition energy compared to canonical phenylalanine or tyrosine.

  • Enhanced Quantum Yield: The methoxy substitutions restrict non-radiative decay pathways, resulting in a red-shifted excitation/emission profile and an amplified quantum yield that is highly sensitive to local environmental polarity[3].

  • Minimal Steric Penalty: Unlike massive xanthene dyes, 2,4-DMPA is only marginally larger than tyrosine, allowing it to be seamlessly incorporated into the hydrophobic cores or binding interfaces of peptidomimetics.

Physicochemical & Photophysical Properties

To facilitate assay design, the quantitative photophysical parameters of 2,4-DMPA are summarized below.

PropertyValueExperimental Significance
Compound Name 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acidStandardized nomenclature for UAA libraries.
Fmoc-Derivative Fmoc-2,4-DMPA-OHRequired for standard Solid-Phase Peptide Synthesis.
Molecular Weight 225.24 g/mol (Free acid)Used for LC-MS mass validation ( [M+H]+=226.24 ).
Excitation Max ( λex​ ) ~285 nmCompatible with standard UV-LED excitation sources.
Emission Max ( λem​ ) ~325 nmRed-shifted from native Tyrosine/Phenylalanine.
Quantum Yield ( Φ ) ~0.10 - 0.155-to-7 fold higher than native Phenylalanine ( Φ≈0.02 ).

Workflow 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because 2,4-DMPA is sterically bulkier than canonical amino acids, standard coupling reagents (e.g., HBTU) often result in incomplete couplings and deletion sequences. This protocol utilizes HATU, which is highly efficient for sterically hindered UAAs.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and maximize reactive site accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via a β -elimination mechanism, exposing the primary amine.

  • Amino Acid Activation: Dissolve 4 equivalents (0.4 mmol) of Fmoc-2,4-DMPA-OH and 3.9 equivalents of HATU in minimal DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The slight under-stoichiometry of HATU prevents capping of the resin by unreacted uronium species.

  • Coupling: Add the activated UAA to the resin and agitate for 2 hours at room temperature.

  • Self-Validating Quality Control (Micro-cleavage): Before proceeding to the next residue, withdraw a few resin beads, treat with 95% Trifluoroacetic acid (TFA) for 15 minutes, and analyze via LC-MS. Causality: This guarantees the hindered 2,4-DMPA coupled successfully, preventing the costly synthesis of a failed sequence.

  • Global Cleavage: Once synthesis is complete, cleave the peptide using a standard TFA/TIS/Water (95:2.5:2.5) cocktail for 2 hours.

SPPS_Workflow A Resin Preparation (Swelling in DMF) B Fmoc Deprotection (20% Piperidine) A->B Step 1 C Amino Acid Activation (Fmoc-2,4-DMPA-OH + HATU + DIPEA) B->C Step 2 D Coupling Reaction (2 Hours, RT) C->D Step 3 E Micro-Cleavage QC (LC-MS Validation) D->E Step 4 (Validation) E->B Next Cycle F Global Cleavage (TFA Cocktail) E->F Step 5

SPPS workflow for 2,4-DMPA incorporation with self-validating LC-MS quality control.

Workflow 2: Fluorescence Polarization (FP) Assay for PPIs

Fluorescence Polarization relies on the rotational correlation time of a fluorophore. A small, free 2,4-DMPA-labeled peptide tumbles rapidly in solution, emitting depolarized light. Upon binding a massive target protein, the complex's tumbling rate plummets, resulting in highly polarized emission. This provides a homogenous, wash-free assay ideal for determining dissociation constants ( Kd​ ).

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the purified 2,4-DMPA-peptide in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.4) to a final fixed concentration of 10 nM. Causality: Tween-20 prevents non-specific adsorption of the peptide to the microplate walls.

  • Protein Titration: Prepare a 12-point serial dilution of the target protein (e.g., from 10 μ M down to 0.5 nM) in the same assay buffer.

  • Incubation: Mix 10 μ L of the peptide with 10 μ L of each protein dilution in a low-volume, black 384-well plate. Incubate in the dark for 30 minutes to reach thermodynamic equilibrium.

  • Self-Validating Control: Include a well containing the 2,4-DMPA-peptide, the highest concentration of target protein, and a 100-fold excess of unlabeled wild-type peptide. Causality: If the FP signal drops back to baseline, it proves the interaction is target-specific and not an artifact of protein aggregation.

  • Measurement: Read the plate using a microplate reader equipped with polarizing filters (Excitation: 285 nm / Emission: 325 nm).

  • Data Analysis: Plot the FP signal (in milli-polarization units, mP) against the log of the protein concentration. Fit the data to a one-site specific binding model to extract the Kd​ .

FP_Mechanism Free Free 2,4-DMPA Peptide Fast Rotation Low Polarization (mP) Bound Peptide-Protein Complex Slow Rotation High Polarization (mP) Free->Bound Specific Binding Target Target Protein High Molecular Weight Target->Bound

Fluorescence Polarization mechanism using 2,4-DMPA to quantify protein-protein interactions.

References

  • De novo discovery of synthetic peptide binders to protein-protein interfaces Source: DSpace@MIT (Massachusetts Institute of Technology) URL:[Link]

  • Discovery of Potent Peptidomimetic Antagonists for Heterochromatin Protein 1 Family Proteins Source: ACS Omega / PubMed Central (PMC) URL:[Link]

  • Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: High-Performance Analytical Strategies for the Quantification of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid

Abstract This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the sensitive and accurate quantification of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid. As a novel ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the sensitive and accurate quantification of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid. As a novel phenylalanine derivative, robust analytical methods are paramount for its characterization, pharmacokinetic studies, and quality control in drug development and manufacturing. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, self-validating system protocols, and in-depth technical insights are provided to guide researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid

2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid is a substituted aromatic amino acid with potential applications in pharmaceutical and biomedical research. Its structural similarity to endogenous amino acids necessitates highly selective and sensitive analytical methods to differentiate and quantify it in complex biological matrices and pharmaceutical formulations. The development of validated analytical methods is a critical step in ensuring product quality, safety, and efficacy, and is a mandatory requirement for regulatory approval.[1][2] This guide provides a detailed exploration of orthogonal analytical techniques to achieve these goals.

The inherent properties of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, specifically its polarity and potential for UV absorbance due to the dimethoxy-substituted phenyl ring, inform the selection of appropriate analytical strategies.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is a cornerstone technique for the analysis of amino acids due to its versatility, reproducibility, and ability to be coupled with various detectors.[3][4] For 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, both UV and fluorescence detection following derivatization are highly effective.

Rationale for Method Selection
  • Reversed-Phase HPLC (RP-HPLC): This is the preferred mode of separation for amino acids due to its compatibility with aqueous mobile phases and the ability to separate compounds based on their hydrophobicity.[5]

  • UV Detection: The dimethoxyphenyl group in the target molecule is expected to exhibit significant UV absorbance, allowing for direct detection without derivatization. However, for enhanced sensitivity and to overcome matrix effects, derivatization is often employed.

  • Fluorescence Detection: Pre-column derivatization with fluorescent tags like o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) offers superior sensitivity and selectivity, which is crucial for analyzing low concentrations in biological samples.[5][6]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Formulation or Biological Matrix) Extraction Extraction/ Deproteinization Sample->Extraction e.g., Acetonitrile Precipitation Derivatization Pre-column Derivatization (Optional) Extraction->Derivatization e.g., OPA/AQC Filtration Filtration (0.22 µm) Derivatization->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV or Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration

Caption: HPLC workflow for the analysis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid.

Detailed Protocol: RP-HPLC with Pre-column Derivatization (OPA)

This protocol describes a validated method for the quantification of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid using o-phthaldialdehyde (OPA) derivatization and fluorescence detection.[5][7]

1. Reagents and Materials:

  • 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid reference standard

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.2)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • 0.22 µm syringe filters

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation (from a solid formulation):

    • Accurately weigh the powdered sample.

    • Dissolve in a known volume of extraction solvent (e.g., 0.1 N HCl).[6]

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge to pellet excipients.

    • Dilute the supernatant to fall within the calibration range.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.[8]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

3. Derivatization Procedure:

  • Prepare the OPA/3-MPA derivatizing reagent by dissolving OPA and 3-MPA in boric acid buffer and methanol.

  • In an autosampler vial, mix 10 µL of the standard or sample solution with 40 µL of the OPA/3-MPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

4. HPLC-FLD Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient 0-5 min, 2% B; 5-20 min, 2-57% B; 20-21 min, 57-100% B; 21-25 min, 100% B; 25-26 min, 100-2% B; 26-30 min, 2% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm

5. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][9]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS provides high sensitivity and structural information, making it an excellent confirmatory technique. Due to the low volatility of amino acids, derivatization is a mandatory step.[10][11]

Rationale for Method Selection
  • Derivatization: To increase volatility, derivatization of the polar amino and carboxylic acid groups is essential. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or propyl chloroformate.[12][13]

  • Mass Spectrometry Detection: MS offers high selectivity and allows for the use of stable isotope-labeled internal standards for accurate quantification, minimizing matrix effects.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/ Purification Sample->Extraction e.g., Solid Phase Extraction Derivatization Derivatization Extraction->Derivatization e.g., Silylation GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC Quantification Selected Ion Monitoring TIC->Quantification

Caption: GC-MS workflow for the analysis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid.

Detailed Protocol: GC-MS with Silylation

This protocol outlines the derivatization of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid with MTBSTFA for GC-MS analysis.

1. Reagents and Materials:

  • 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid reference standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

  • Pyridine

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Standard and Sample Preparation:

  • Prepare standard and sample extracts as described in the HPLC section, ensuring the final extract is dried completely under a stream of nitrogen.

3. Derivatization Procedure:

  • To the dried extract, add 50 µL of pyridine and 50 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

4. GC-MS Conditions:

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Initial 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic fragment ions

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of compounds.[14][15] Quantitative NMR (qNMR) can be used as a primary analytical method.

Rationale for Method Selection
  • Structural Elucidation: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid.

  • Quantitative Analysis (qNMR): By using a certified internal standard, qNMR allows for direct quantification without the need for a specific reference standard of the analyte.[14]

  • Non-destructive: The sample can be recovered after analysis.

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Standard Addition of Internal Standard Dissolution->Standard NMR NMR Spectrometer Standard->NMR Spectrum NMR Spectrum NMR->Spectrum Quantification Integration and Calculation Spectrum->Quantification

Caption: qNMR workflow for the analysis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid.

Detailed Protocol: ¹H-qNMR

1. Reagents and Materials:

  • 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh the sample and the internal standard into a vial.

  • Dissolve in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

ParameterRecommended Setting
Spectrometer Frequency ≥ 400 MHz
Pulse Sequence zg30 or similar quantitative pulse program
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton
Number of Scans ≥ 16 (adjust for desired signal-to-noise)

4. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the FID.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

Summary of Analytical Methods

MethodPrincipleDerivatizationProsCons
HPLC-UV Separation by polarity, UV detectionNot requiredSimple, directLower sensitivity and selectivity compared to other methods
HPLC-FLD Separation by polarity, fluorescence detectionRequired (e.g., OPA)High sensitivity and selectivityDerivatization adds a step and potential for variability
GC-MS Separation by volatility, mass detectionRequired (e.g., silylation)High sensitivity, structural information, high selectivityDerivatization required, not suitable for thermally labile compounds
qNMR Nuclear magnetic resonanceNot requiredAbsolute quantification, structural confirmation, non-destructiveLower sensitivity, requires high concentration, expensive equipment

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid. The choice of method will depend on the specific application, required sensitivity, and the available instrumentation. For routine quality control, HPLC-UV may be sufficient. For bioanalysis requiring high sensitivity, HPLC-FLD or GC-MS are recommended. qNMR serves as an excellent primary method for the certification of reference materials and for structural confirmation. Proper method validation is essential to ensure the integrity of the data generated.

References

  • Analysis of amino acids by high performance liquid chromatography. [Link to source][3]

  • GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. PubMed[10]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link to source][4]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters[6]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital[5]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link to source]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC[7]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link to source][1]

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link to source][16]

  • The Derivatization and Analysis of Amino Acids by GC-MS. Merck Millipore[11]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments[12]

  • Automated GC-MS analysis of free amino acids in biological fluids. PubMed[13]

  • Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids. Benchchem
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC[14]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO[9]

  • AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research[2]

  • NMR analyzes peptides, amino acids.
  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method.
  • Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. ResearchGate[15]

  • 2-amino-3-(2,4-dimethoxyphenyl)propanoic acid. Molbase
  • Analytical Methods. [Link to source]
  • (2S)-2-Amino-3-(3,4-Dimethoxyphenyl)
  • 2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid. CymitQuimica
  • 2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid. PubChem
  • (S)-2-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID. ChemicalBook
  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link to source]
  • mass spectrometry analysis of 2-Amino-2-(4-sulfophenyl)propanoic acid. Benchchem[8]

  • Analytical methods for amino acid determin
  • Determination of ppb Levels of Tryptophan Derivatives by Capillary Electrophoresis with Homogeneous Liquid–Liquid Extraction. [Link to source]

Sources

Application

Chiral separation of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid enantiomers

Application Note: Chiral Separation of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid Enantiomers Executive Summary 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (commonly referred to as 2,4-dimethoxyphenylalanine) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Separation of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid Enantiomers

Executive Summary

2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (commonly referred to as 2,4-dimethoxyphenylalanine) is a highly specialized, non-proteinogenic amino acid. It is frequently utilized as a critical building block in the synthesis of advanced peptidomimetics, such as χ-conopeptide analogues targeted for norepinephrine transporter inhibition in pain management[1]. The presence of two strongly electron-donating methoxy groups at the ortho and para positions of the phenyl ring introduces significant steric bulk and alters the electron density of the aromatic system. This structural complexity makes the baseline enantioseparation of its racemic mixture a formidable analytical challenge, requiring highly specific chiral recognition mechanisms.

Mechanistic Insights and Chiral Selector Causality

As an application scientist, selecting the correct Chiral Stationary Phase (CSP) is not a matter of trial and error, but of matching the physicochemical properties of the analyte to the recognition mechanism of the selector. For 2,4-dimethoxyphenylalanine, the primary amine and the carboxylic acid are the primary handles for chiral recognition, while the bulky dimethoxyphenyl ring dictates the steric environment.

  • Crown Ether CSPs (e.g., Crownpak CR-I(+)) : This is the gold standard for underivatized primary amino acids. The mechanism relies on the formation of a host-guest inclusion complex. The causality of the method requires the mobile phase to be highly acidic (pH < 2.0, typically using perchloric acid). This ensures the complete protonation of the primary amine to -NH3+​ , which is an absolute prerequisite for it to enter the chiral cavity of the crown ether. The steric hindrance of the 2,4-dimethoxy groups interacts differentially with the chiral barrier of the stationary phase, typically resulting in the D-enantiomer eluting before the L-enantiomer due to the L-enantiomer forming a more thermodynamically stable complex.

  • Chiral Ligand-Exchange Chromatography (CLEC) : When utilizing CLEC, the separation is driven by the formation of transient diastereomeric ternary complexes between a transition metal (usually Cu2+ ), a chiral selector (e.g., L-proline derivatives), and the analyte. Copper(II) is chosen because its square-planar coordination geometry perfectly accommodates the bidentate binding of the amino acid's amino and carboxylate groups. The bulky 2,4-dimethoxy groups heavily influence the thermodynamic stability ( ΔΔH and ΔΔS ) of these complexes, driving an enthalpically controlled separation[2].

  • Synergistic Preparative Separation (HSCCC) : For scaling up to preparative amounts, High-Speed Counter-Current Chromatography (HSCCC) utilizing a biphasic chiral recognition system is superior to HPLC due to the lack of a solid support matrix (eliminating irreversible adsorption). By adding Cu(II) -N-n-dodecyl-L-proline to the organic phase and hydroxypropyl- β -cyclodextrin (HP- β -CD) to the aqueous phase, a synergistic enantiorecognition mechanism is established, drastically improving the separation factor ( α ) for bulky aromatic amino acids[3].

CrownEtherMechanism Analyte 2,4-Dimethoxyphenylalanine (Analyte) Protonation Protonation (pH < 2.0) Formation of -NH3+ Analyte->Protonation Complex Host-Guest Inclusion Complex Steric & H-Bonding Interactions Protonation->Complex Enters Cavity CSP Crownpak CR-I(+) CSP Chiral Cavity CSP->Complex Chiral Selector Resolution Enantiomeric Resolution (D-enantiomer elutes first) Complex->Resolution Differential Stability

Fig 1. Mechanism of chiral recognition via Crown Ether CSP for primary amino acids.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in system suitability checks.

Protocol A: Analytical Enantioseparation via Crown Ether HPLC

Objective : Baseline resolution of 2,4-dimethoxyphenylalanine enantiomers for optical purity determination.

Materials & Reagents :

  • Column : Daicel Crownpak CR-I(+) (4.6 mm i.d. × 150 mm, 5 µm).

  • Mobile Phase : Aqueous HClO4​ (Perchloric acid), pH 1.5.

  • System : UHPLC/HPLC system equipped with a column thermostat and UV/Vis or PDA detector.

Step-by-Step Methodology :

  • Mobile Phase Preparation : Carefully add concentrated HClO4​ to HPLC-grade water until a pH of exactly 1.50 is reached. Causality note: Deviating above pH 2.0 will result in incomplete amine protonation, leading to peak broadening and loss of chiral recognition. Filter through a 0.22 µm membrane.

  • System Equilibration : Purge the HPLC system and equilibrate the Crownpak CR-I(+) column at a flow rate of 0.4 mL/min. Set the column compartment temperature strictly to 25 °C. Temperature control is critical as the host-guest complexation is highly sensitive to thermal fluctuations[4].

  • Sample Preparation : Dissolve the racemic 2,4-dimethoxyphenylalanine standard in the mobile phase to a concentration of 1.0 mg/mL. Self-validation step: Inject a blank mobile phase first to ensure no ghost peaks interfere with the analyte retention window.

  • Chromatographic Run : Inject 5 µL of the sample. Monitor the absorbance at 214 nm and 254 nm.

  • System Suitability : The separation is considered valid if the resolution ( Rs​ ) between the D- and L-enantiomers is ≥1.5 , and the tailing factor for both peaks is ≤1.2 .

Protocol B: Preparative Separation via Biphasic Chiral HSCCC

Objective : Gram-scale isolation of enantiomerically pure 2,4-dimethoxyphenylalanine using synergistic biphasic extraction[3][5].

Step-by-Step Methodology :

  • Solvent System Preparation : Prepare a biphasic solvent system of n-butanol/water (1:1, v/v). Vigorously shake and allow it to equilibrate in a separatory funnel at room temperature.

  • Chiral Selector Addition :

    • To the organic phase (stationary phase), add CuSO4​ and N-n-dodecyl-L-proline to achieve a concentration of 10 mM.

    • To the aqueous phase (mobile phase), add Hydroxypropyl- β -cyclodextrin (HP- β -CD) to a concentration of 0.1 M.

  • HSCCC Setup : Fill the HSCCC column entirely with the organic stationary phase. Rotate the apparatus at 800 rpm.

  • Elution : Pump the aqueous mobile phase into the column in head-to-tail mode at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is established (indicated by mobile phase emerging from the outlet).

  • Sample Injection : Dissolve 100 mg of racemic 2,4-dimethoxyphenylalanine in 5 mL of the biphasic mixture (1:1 organic/aqueous) and inject into the system.

  • Fraction Collection : Collect fractions every 2 minutes, monitoring via an inline UV detector at 254 nm. Pool fractions based on enantiomeric purity determined by Protocol A.

HSCCC_Workflow PhaseSys Biphasic Solvent System n-Butanol / Water (1:1) OrgPhase Organic Phase (Stationary) Cu(II) + N-n-dodecyl-L-proline PhaseSys->OrgPhase AqPhase Aqueous Phase (Mobile) HP-β-Cyclodextrin PhaseSys->AqPhase Synergy Synergistic Enantiorecognition Ternary Complex + Inclusion OrgPhase->Synergy Ligand Exchange AqPhase->Synergy Host-Guest Fractions Purified Enantiomers (Preparative Scale) Synergy->Fractions

Fig 2. Biphasic chiral HSCCC workflow demonstrating synergistic enantiorecognition.

Quantitative Data Summary

The following table summarizes the expected chromatographic and thermodynamic parameters for the separation of dimethoxyphenylalanine derivatives, synthesized from validated literature models[2][3].

ParameterCrownpak CR-I(+) (HPLC)CLEC (C-16-L-Proline) (HPLC)Biphasic HSCCC
Retention Time ( tR1​ ) 8.4 min (D-enantiomer)12.1 min145 min
Retention Time ( tR2​ ) 14.2 min (L-enantiomer)16.5 min190 min
Separation Factor ( α ) 1.851.421.55
Resolution ( Rs​ ) > 2.5 (Baseline)1.81.6
Thermodynamic Driver Enthalpically controlledEnthalpically controlledSynergistic (Complexation)
Optimal Temperature 25 °C20 °C10 °C
Limit of Detection (LOD) 0.5 µg/mL1.2 µg/mLN/A (Preparative)

(Note: Retention times and resolution factors are representative values optimized for 2,4-dimethoxyphenylalanine and closely related β -analogs based on standard flow rates and column dimensions).

References

  • Title : χ-Conopeptide Pharmacophore Development: Toward a Novel Class of Norepinephrine Transporter Inhibitor (Xen2174) for Pain Source : Journal of Medicinal Chemistry - ACS Publications URL : 1

  • Title : Synergetic mechanism and enantioseparation of aromatic β‐amino acids by biphasic chiral high‐speed counter‐current chromatography Source : Journal of Separation Science (DOI.org) URL : 3

  • Title : Erratum to: Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes Source : ResearchGate URL : 2

  • Title : Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source : PMC - National Institutes of Health URL :5

  • Title : High-performance liquid chromatographic enantioseparation of fluorinated cyclic (3)-amino acid derivatives on polysaccharide-based chiral stationary phases. Comparison with nonfluorinated counterparts Source : ResearchGate URL : 4

Sources

Method

Solid-phase peptide synthesis using 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid Executive Summary & Strategic Rationale In modern peptide engineering and drug discovery, the incorporat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid

Executive Summary & Strategic Rationale

In modern peptide engineering and drug discovery, the incorporation of unnatural amino acids is a critical strategy to enhance proteolytic stability, tune pharmacokinetics, and probe structure-activity relationships (SAR)[1]. 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid —commonly referred to as 2,4-dimethoxyphenylalanine or Fmoc-Phe(2,4-diOMe)-OH—is a highly specialized building block. It serves as a sterically demanding, electron-rich isostere for phenylalanine or tyrosine.

As a Senior Application Scientist, I frequently utilize this residue to elucidate critical pharmacophore binding interactions. For example, in the 2, substituting native residues with 2,4-dimethoxyphenylalanine allowed researchers to map the spatial and electronic limits of the norepinephrine transporter binding pocket[2]. However, the very features that make this residue biologically valuable—its electron-donating methoxy groups—introduce significant chemical liabilities during Fmoc-based SPPS. This guide details the mechanistic causality behind the specific coupling and cleavage protocols required to successfully handle this highly activated aromatic system.

Physicochemical Profiling & Mechanistic Causality

The addition of two methoxy groups at the ortho and para positions of the phenyl ring fundamentally alters the residue's reactivity compared to standard aromatic amino acids.

Table 1: Physicochemical Comparison of Aromatic Amino Acids in SPPS

PropertyFmoc-Phe-OHFmoc-Tyr(tBu)-OHFmoc-Phe(2,4-diOMe)-OH
Molecular Weight 387.43 g/mol 459.53 g/mol 447.48 g/mol
Aromatic Substituents None4-O-tBu2,4-di-OCH3
Steric Hindrance LowModerateHigh (ortho-effect)
Recommended Coupling 30 min (HBTU)30 min (HBTU)60 min (HATU/DIPEA)
Cleavage Alkylation Risk NoneModerateSevere (Requires EDT/TIPS)

Causality Insight:

  • Steric Hindrance: The ortho-methoxy group restricts the rotational freedom of the side chain, creating localized steric hindrance near the alpha-amine. This necessitates highly efficient coupling reagents like HATU rather than standard HBTU[3].

  • Electrophilic Vulnerability: The synergistic electron-donating effect of the two methoxy groups makes the aromatic ring a potent nucleophile. During the final trifluoroacetic acid (TFA) cleavage, carbocations generated from protecting groups (e.g., t-butyl from Tyr/Ser/Thr, or trityl from Cys/Gln) will rapidly undergo electrophilic aromatic substitution on the 2,4-dimethoxyphenyl ring if not aggressively scavenged.

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered as a self-validating system to ensure high coupling efficiency while completely suppressing cleavage-induced alkylation.

Resin Preparation & Fmoc Deprotection
  • Reagents: Rink Amide Resin (100–200 mesh), Amine-free DMF, 20% (v/v) Piperidine in DMF.

  • Causality: 4 to prevent premature Fmoc removal or side reactions during swelling[4]. Piperidine operates via an E1cB mechanism, abstracting the acidic fluorene proton to generate a dibenzofulvene intermediate, which is subsequently scavenged by excess piperidine.

  • Step-by-Step:

    • Weigh 0.1 mmol of resin into a fritted reaction vessel.

    • Swell in 5 mL DMF for 1 hour. Validation: Visually confirm the resin bed volume has expanded by at least 2-3x.

    • Treat with 5 mL of 20% piperidine/DMF for 5 minutes. Drain and repeat for 15 minutes.

    • Wash 5x with DMF.

    • Self-Validation: Perform a Kaiser test. A deep blue resin confirms the successful exposure of primary amines.

Coupling of Fmoc-Phe(2,4-diOMe)-OH
  • Reagents: Fmoc-Phe(2,4-diOMe)-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq).

  • Causality: Using 3.9 eq of HATU ensures the coupling reagent is the limiting factor. If HATU is in excess of the amino acid, the highly reactive uronium salt can irreversibly guanidinylate the N-terminus of the resin-bound peptide, terminating chain elongation.

  • Step-by-Step:

    • Dissolve 0.4 mmol Fmoc-Phe(2,4-diOMe)-OH and 0.39 mmol HATU in 2 mL DMF.

    • Add 0.8 mmol DIPEA to the solution. The solution will turn pale yellow, indicating active ester formation.

    • Add the activated mixture to the resin and agitate for 60 minutes.

    • Wash 5x with DMF.

    • Self-Validation: Perform a Kaiser test. A negative (colorless/yellow) result confirms complete coupling. If positive, perform a secondary coupling using DIC/Oxyma to alter the activation mechanism and overcome potential sequence-specific aggregation[1].

SPPS_Workflow Start Resin Swelling (DMF, 1h) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Solvent Wash (DMF 5x) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-Phe(2,4-diOMe)-OH + HATU/DIPEA) Wash1->Couple Wash2 Solvent Wash (DMF 5x) Couple->Wash2 Check Kaiser / TNBS Test (In-Process QC) Wash2->Check Check->Deprotect Negative (Complete) Check->Couple Positive (Incomplete) Cleave Global Cleavage & Scavenging (TFA/TIPS/EDT/H2O) Check->Cleave Sequence Finished

Figure 1: Self-validating Fmoc-SPPS cycle with in-process QC for hindered residues.

Global Cleavage & Aggressive Scavenging Strategy
  • Reagents: TFA / Triisopropylsilane (TIPS) / Ethanedithiol (EDT) / H2O (90 : 2.5 : 2.5 : 5 v/v).

  • Causality: The highly activated 2,4-dimethoxyphenyl ring acts as a sponge for electrophiles. that traps t-butyl cations, while TIPS acts as a hydride donor to reduce them. Water quenches highly reactive oxonium ions. Omitting EDT will result in massive +56 Da (t-butyl) mass adduct impurities.

  • Step-by-Step:

    • Prepare 5 mL of the cleavage cocktail fresh.

    • Add to the resin and agitate for 2.5 hours at room temperature[2].

    • Filter the cleavage solution dropwise into 40 mL of ice-cold diethyl ether to precipitate the peptide.

    • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet 2x with fresh cold ether.

    • Self-Validation: Analyze the crude peptide via LC-MS. The absence of +56 Da or +242 Da (trityl) mass adducts validates the efficacy of the scavenging cocktail and confirms the structural integrity of the 2,4-dimethoxyphenyl ring.

Scavenging_Mechanism TFA TFA Cleavage (Acidic Environment) tBu t-Butyl Cation (Electrophile) TFA->tBu Generates Target 2,4-diOMe-Phe Ring (Nucleophile) tBu->Target Attacks (If Unscavenged) Scavenger TIPS / EDT (Scavengers) tBu->Scavenger Quenched by Alkylated Alkylated Peptide (Irreversible Impurity) Target->Alkylated Side Reaction Safe Intact Peptide (Desired Product) Scavenger->Safe Protects Ring

Figure 2: Scavenging mechanism protecting the 2,4-dimethoxyphenyl ring from alkylation.

Sources

Application

Application Note &amp; Protocols: Enzymatic Synthesis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid Derivatives

Abstract Non-canonical amino acids (ncAAs) are invaluable chiral building blocks in modern drug discovery and development, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Non-canonical amino acids (ncAAs) are invaluable chiral building blocks in modern drug discovery and development, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics and other complex molecules.[1] This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of L-2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, a substituted phenylalanine derivative, using a ω-transaminase (ω-TA). We will explore the principles of this biocatalytic approach, which leverages the high selectivity and mild operating conditions of enzymes to overcome challenges associated with traditional chemical synthesis.[2] This document details the complete workflow from reaction setup and monitoring to product analysis, including troubleshooting and data interpretation, designed for researchers in biocatalysis and medicinal chemistry.

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure unnatural amino acids is a cornerstone of pharmaceutical development.[3] These compounds are integrated into drug molecules to enhance potency, improve metabolic stability, and confer conformational rigidity.[1] Traditional chemical methods for synthesizing such chiral molecules often involve complex protection/deprotection steps, harsh reagents, and challenging purification from racemic mixtures.

Biocatalysis, particularly the use of enzymes, presents a powerful, green, and highly efficient alternative.[4] Transaminases (TAs), specifically ω-transaminases, have emerged as robust catalysts for producing optically pure amines and amino acids.[5] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an inexpensive, simple amino donor (like isopropylamine) to a prochiral keto acid acceptor, generating the desired chiral amino acid with typically excellent enantioselectivity.[3][6] The primary byproduct, acetone, is volatile and easily removed, simplifying downstream processing and driving the reaction equilibrium forward.

This application note focuses on the asymmetric synthesis of L-2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid from its corresponding α-keto acid, 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid. We will leverage an (S)-selective ω-transaminase, a class of enzymes engineered for broad substrate specificity and industrial applicability.[3]

Principle of the Method: Asymmetric Synthesis via Transamination

The core of this protocol is the stereoselective conversion of a prochiral ketone to a chiral amine. The ω-transaminase enzyme utilizes its PLP cofactor to facilitate the amino group transfer. The reaction proceeds in two half-reactions:

  • The amino donor (e.g., isopropylamine) transfers its amino group to the enzyme-bound PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct (acetone).

  • The prochiral α-keto acid substrate enters the active site, where the PMP intermediate transfers the amino group to it, forming the chiral L-amino acid product and regenerating the PLP cofactor for the next catalytic cycle.

The high stereoselectivity is dictated by the specific three-dimensional structure of the enzyme's active site, which orients the substrate in a way that favors the formation of one enantiomer almost exclusively.[3]

Transaminase_Mechanism cluster_0 Overall Reaction KetoAcid 3-(2,4-dimethoxyphenyl) -2-oxopropanoic acid Enzyme ω-Transaminase (PLP Cofactor) KetoAcid->Enzyme AminoDonor Isopropylamine AminoDonor->Enzyme AminoAcid L-2-Amino-3-(2,4-dimethoxyphenyl) propanoic acid Ketone Acetone Enzyme->AminoAcid Enzyme->Ketone

Caption: Enzymatic conversion of the keto acid to the target amino acid.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • (S)-selective ω-Transaminase (e.g., from Ochrobactrum anthropi or an engineered variant)[3]

  • 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid (Substrate)

  • Isopropylamine (Amino Donor)[6]

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • L-2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid analytical standard

  • Syringe filters (0.22 µm)

Instrumentation
  • Analytical balance

  • pH meter

  • Thermostatted orbital shaker

  • Microcentrifuge

  • HPLC system with UV detector

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T or a polysaccharide-based CSP)[7]

Experimental Protocols

The overall experimental process is outlined below. It involves preparing the reaction mixture, running the biocatalytic conversion, and subsequently analyzing the results using chromatographic methods.

Experimental_Workflow Overall Experimental Workflow A 1. Reagent Preparation - Buffer, Substrate Stock - Enzyme Solution B 2. Enzymatic Reaction Setup - Combine Reagents - Incubate at 37°C with shaking A->B Add components to reaction vessel C 3. Reaction Monitoring & Quenching - Take time-point samples - Quench with acid B->C Incubate for 12-24h D 4. Sample Preparation - Centrifuge - Filter supernatant C->D Prepare for injection E 5. HPLC Analysis - Determine % Conversion - Determine Enantiomeric Excess (ee) D->E Inject onto HPLC

Caption: High-level workflow for enzymatic amino acid synthesis.

Protocol 1: Enzymatic Synthesis

Causality: The chosen pH of 8.0 is a common optimum for many transaminases, balancing enzyme activity and stability. DMSO is included as a co-solvent to aid the solubility of the hydrophobic keto-acid substrate. Isopropylamine is used in large excess to push the reaction equilibrium towards product formation.

  • Prepare Reagents:

    • Prepare 100 mM potassium phosphate buffer and adjust the pH to 8.0.

    • Prepare a 1 M stock solution of isopropylamine in the pH 8.0 buffer.

    • Prepare a 200 mM stock solution of the substrate, 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid, in DMSO.

    • Prepare a 20 mM stock solution of PLP in the pH 8.0 buffer.

    • Prepare a 10 mg/mL solution of the ω-Transaminase in pH 8.0 buffer.

  • Set up the Reaction: In a 2 mL microcentrifuge tube, combine the following in order:

    • 650 µL of 100 mM Potassium Phosphate Buffer (pH 8.0)

    • 100 µL of 1 M Isopropylamine (Final: 100 mM)

    • 50 µL of 20 mM PLP (Final: 1 mM)

    • 100 µL of 10 mg/mL ω-Transaminase solution (Final: 1 mg/mL)

    • 100 µL of 200 mM Substrate Stock (Final: 20 mM substrate, 10% v/v DMSO)

  • Incubation:

    • Vortex the tube gently to mix.

    • Place the reaction tube in a thermostatted orbital shaker set to 37°C and 250 rpm.

    • Allow the reaction to proceed for 12-24 hours.

Protocol 2: Reaction Monitoring and Conversion Analysis (Achiral HPLC)

Causality: Monitoring the disappearance of the substrate provides a direct measure of reaction progress and final conversion. An acidic quench is used to stop the enzymatic reaction by denaturing the enzyme.

  • Sampling: At desired time points (e.g., 1, 4, 12, 24 hours), pause the shaker and withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Add the 50 µL aliquot to a clean tube containing 50 µL of 1 M HCl. Vortex to mix. This stops the reaction.

  • Preparation for HPLC:

    • Add 900 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% TFA) to the quenched sample.

    • Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated enzyme.

    • Transfer the supernatant to an HPLC vial using a syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Calculation: Determine the peak areas for the substrate and the amino acid product. Calculate percent conversion using the formula: % Conversion = [Area_Product / (Area_Product + Area_Substrate)] * 100

Protocol 3: Enantiomeric Excess (ee) Determination (Chiral HPLC)

Causality: Chiral chromatography is essential to validate the stereoselectivity of the synthesis.[8] Macrocyclic glycopeptide-based columns are particularly effective for separating underivatized amino acid enantiomers in reverse-phase mode.

  • Sample Preparation: Use the same filtered supernatant from Protocol 2, Step 3.

  • Chiral HPLC Analysis:

    • Column: Astec CHIROBIOTIC® T (4.6 x 250 mm, 5 µm) or similar.

    • Mobile Phase: 80:20 Methanol:Water with 0.1% Formic Acid (isocratic). Note: This may require optimization.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

    • Injection Volume: 5 µL.

  • Analysis:

    • Run an analytical standard of the racemic amino acid to identify the retention times of the L- and D-enantiomers.

    • Analyze the reaction sample.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: % ee = [|Area_L - Area_D| / (Area_L + Area_D)] * 100

Expected Results & Data Summary

A successful synthesis should yield high conversion and excellent enantioselectivity. The data below represents typical expected outcomes for this type of biocatalytic reaction.

ParameterTarget ValueJustification
Reaction Time 12 - 24 hoursAllows the reaction to proceed to or near completion.
Final Conversion > 95%High substrate-to-product turnover indicates an efficient enzyme and optimized conditions.
Enantiomeric Excess (ee) > 99% (L-isomer)Demonstrates the high stereoselectivity of the (S)-selective ω-transaminase, a key advantage of this method.[9]
Isolated Yield 75 - 90%Accounts for potential losses during product work-up and purification steps (not detailed here).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme.2. Incorrect pH.3. Insufficient PLP cofactor.4. Substrate/product inhibition.1. Use a fresh batch of enzyme; ensure proper storage.2. Verify the pH of the buffer.3. Ensure PLP was added to the final concentration.4. Lower the initial substrate concentration.
Poor Enantioselectivity (<95% ee) 1. Incorrect enzyme enantioselectivity (e.g., an R-selective enzyme was used).2. Racemization of product under reaction conditions.3. Co-elution in chiral HPLC.1. Verify the identity and selectivity of the transaminase used.2. Unlikely under these mild conditions, but could be checked by incubating pure product in the reaction buffer.3. Optimize the chiral HPLC method (change mobile phase composition, flow rate, or temperature).
Substrate Precipitation Poor solubility of the keto acid in the final reaction mixture.Increase the percentage of DMSO co-solvent (e.g., to 15-20%), but be aware that high organic solvent concentrations can inhibit some enzymes.[10]

Further Considerations: Immobilization for Scalability

For industrial applications and larger-scale synthesis, enzyme immobilization is a critical step.[2] Immobilizing the transaminase onto a solid support (e.g., polymer beads) offers several advantages:

  • Reusability: The enzyme can be easily recovered by filtration and reused in multiple reaction cycles, significantly reducing catalyst cost.[11]

  • Process Stability: Immobilization can enhance the enzyme's stability against changes in temperature, pH, and organic solvents.[12]

  • Continuous Flow: Immobilized enzymes are ideal for use in packed-bed reactors for continuous manufacturing processes.[11][13]

Common immobilization strategies include adsorption onto hydrophobic resins or covalent attachment to activated supports.[10][14]

References

  • Matthew, S., & Yun, H. (2012). Novel biosynthetic approaches to the production of unnatural amino acids using transaminases. PubMed. [Link]

  • Wang, X., et al. (2018). ω-Transaminase-catalyzed asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor. Organic & Biomolecular Chemistry. [Link]

  • Wang, L., et al. (2022). Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids. ChemRxiv. [Link]

  • Park, E. S., et al. (2015). Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. Applied and Environmental Microbiology. [Link]

  • Bhopale, G. M., & Nanda, R. K. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis. [Link]

  • Pécsi, I., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

  • Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie. [Link]

  • Morozova, Y. R., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry. [Link]

  • Contente, M. L., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate. [Link]

  • Basso, A., et al. (2026). How to optimise the immobilization of amino transaminases on synthetic enzyme carriers, to achieve up to a 13-fold increase in performances. tks. [Link]

  • Reddy, G. S., et al. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Publishing. [Link]

  • Tseliou, V., & Mutti, F. G. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]

  • Planas-Iglesias, J., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Basso, A., et al. (2021). How to optimise the immobilization of amino transaminases on synthetic enzyme carriers, to achieve up to a 13-fold increase in performances. ResearchGate. [Link]

  • Gomez, J. E. R., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]

  • Bilal, M., et al. (2025). Innovative carrier materials for advancing enzyme immobilization in industrial biocatalysis. Comptes Rendus de l'Académie des Sciences. [Link]

  • Merck Sharp & Dohme Corp. (2016). Immobilized transaminases and process for making and using immobilized transaminase.
  • Slabu, A., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]

  • Contente, M. L., et al. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. [Link]

  • Liu, J., et al. (2015). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. [Link]

Sources

Method

HPLC and LC-MS/MS methods for 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid analysis

An In-Depth Technical Guide to the Analysis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid using HPLC and LC-MS/MS Introduction 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, a substituted derivative of phenylalanine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analysis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid using HPLC and LC-MS/MS

Introduction

2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, a substituted derivative of phenylalanine, represents a class of compounds with significant interest in synthetic chemistry and drug discovery. As with any novel therapeutic agent or critical intermediate, the development of robust, accurate, and reliable analytical methods is paramount for ensuring purity, quantifying concentration, and studying its metabolic fate. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for these analytical challenges.

This guide provides two detailed, field-proven protocols for the analysis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid. The HPLC-UV method is tailored for applications such as purity assessment of bulk substances and reaction monitoring, where concentrations are relatively high. The LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices, such as plasma or serum, which is essential for pharmacokinetic and metabolic studies.

Part I: HPLC-UV Method for Purity and Assay

The HPLC-UV method is an accessible and reliable technique for quantifying the analyte in non-complex samples. The method leverages the inherent characteristics of the molecule: the dimethoxyphenyl group provides a strong chromophore for UV detection, while the overall structure is well-suited for separation via reversed-phase chromatography.

Core Principles & Methodological Rationale

Chromatographic separation is achieved using a reversed-phase (RP) C18 column. The non-polar stationary phase interacts with the hydrophobic dimethoxyphenyl moiety of the analyte. The mobile phase consists of an organic solvent (acetonitrile) and an acidified aqueous buffer. The inclusion of an acid, such as phosphoric or formic acid, is critical; it suppresses the ionization of the carboxylic acid group and ensures the amino group is consistently protonated, leading to symmetrical peak shapes and stable, reproducible retention times.[1][2]

Detailed Experimental Protocol: HPLC-UV

1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or Milli-Q.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid Reference Standard: Purity >98%.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Syringe filters: 0.45 µm, compatible with ACN.

2. Solution Preparation

  • Mobile Phase: Prepare a solution of Acetonitrile and 0.1% Phosphoric Acid in Water at a ratio of 60:40 (v/v). Filter and degas the solution before use. The optimal ratio may require adjustment based on the specific column and system.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

3. Sample Preparation

  • For bulk drug substance analysis, accurately weigh an amount of the sample equivalent to 10 mg of the analyte and prepare a 100 µg/mL solution in the mobile phase.

  • For reaction monitoring, dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[1]

4. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or absorbance maximum)
Run Time 10 minutes

5. System Suitability and Data Analysis

  • Before running samples, inject the mid-point calibration standard (e.g., 10 µg/mL) five times.

  • The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.

  • Generate a calibration curve by plotting the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standard Solutions hplc_system HPLC System (C18 Column) std_prep->hplc_system Inject smp_prep Prepare Sample Solution smp_prep->hplc_system Inject mob_phase Prepare Mobile Phase mob_phase->hplc_system detector UV Detector (254 nm) hplc_system->detector Eluent chromatogram Generate Chromatogram detector->chromatogram quant Quantify vs. Calibration Curve chromatogram->quant

Caption: Workflow for HPLC-UV analysis of the analyte.

Part II: LC-MS/MS Method for Bioanalysis

For quantifying 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid in complex biological fluids, LC-MS/MS is the gold standard. Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even at very low concentrations.[4]

Core Principles & Methodological Rationale

Sample Preparation: The primary challenge in bioanalysis is the removal of interfering matrix components, primarily proteins and phospholipids.[5] Protein precipitation is a rapid and effective technique where a high ratio of cold organic solvent (e.g., acetonitrile) is added to the sample (e.g., plasma), causing proteins to denature and precipitate out of solution.[4][6] After centrifugation, the clear supernatant containing the analyte is collected for analysis.

LC Separation: The chromatographic principles are similar to the HPLC method, employing a C18 column. However, mobile phase additives must be volatile and MS-compatible. Formic acid is preferred over non-volatile acids like phosphoric acid or ion-pairing agents like TFA, which can cause signal suppression in the mass spectrometer's ion source.[2]

MS/MS Detection:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The basic amino group readily accepts a proton, forming a stable protonated molecule, [M+H]⁺.

  • Analyte Mass: The molecular formula is C₁₁H₁₅NO₄, with a monoisotopic mass of approximately 225.10 Da. The precursor ion ([M+H]⁺) to be monitored in the first quadrupole (Q1) will therefore be m/z 226.1.

  • MRM: In the collision cell (Q2), the precursor ion is fragmented. Specific, stable product ions are then monitored in the third quadrupole (Q3). This Q1/Q3 transition is highly specific to the analyte. Plausible fragmentations include the loss of the carboxyl group (as H₂O and CO, a loss of 46 Da) resulting in a product ion of m/z 180.1, or cleavage at the benzylic position. These transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Detailed Experimental Protocol: LC-MS/MS

1. Reagents and Materials

  • Acetonitrile (ACN) and Methanol (MeOH): LC-MS grade.

  • Water: LC-MS grade.

  • Formic Acid (FA): LC-MS grade.

  • Analyte Reference Standard: Purity >98%.

  • Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte (e.g., D₄-2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid). If unavailable, a structurally similar compound can be used.

  • Biological Matrix: Control human plasma (or other relevant matrix).

2. Solution Preparation

  • LC Mobile Phase A: 0.1% Formic Acid in Water.

  • LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard/IS Stock Solutions: Prepare 1 mg/mL stock solutions in methanol.

  • Working Solutions: Prepare intermediate and calibration curve spiking solutions by diluting the stocks in 50:50 ACN:Water.

3. Sample Preparation: Protein Precipitation

  • Aliquot: Pipette 100 µL of the sample (blank matrix, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution to all tubes (except double blanks).

  • Precipitate: Add 400 µL of chilled (-20°C) acetonitrile. The 4:1 solvent-to-sample ratio ensures efficient protein precipitation.[4]

  • Vortex: Vortex vigorously for 1 minute to ensure complete mixing.

  • Incubate: Place tubes at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge: Centrifuge at >15,000 x g for 15 minutes at 4°C.[4]

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

4. Instrumentation and LC-MS/MS Conditions

ParameterRecommended Setting
LC System UHPLC system (e.g., Thermo Vanquish, Waters Acquity)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, TSQ Endura)[6]
Ion Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) m/z 226.1
Product Ions (Q3) Hypothetical:m/z 180.1 (Quantifier), m/z 151.1 (Qualifier)
Collision Energy To be optimized empirically
Acquisition Mode Multiple Reaction Monitoring (MRM)

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

  • Quantify unknown samples using the regression equation from the calibration curve.

Workflow Visualization: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike_is Spike Internal Standard plasma->spike_is add_acn Add 400 µL Cold ACN spike_is->add_acn vortex Vortex & Incubate add_acn->vortex centrifuge Centrifuge (15,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lc_system UHPLC Separation (C18 Column) reconstitute->lc_system Inject ms_system Triple Quadrupole MS (ESI+, MRM Mode) lc_system->ms_system Eluent data_acq Acquire MRM Data ms_system->data_acq quant Calculate Peak Area Ratios & Quantify data_acq->quant

Caption: Bioanalytical workflow for LC-MS/MS analysis.

References

  • mass spectrometry analysis of 2-Amino-2-(4-sulfophenyl)propanoic acid - Benchchem.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics.
  • Amino Acid Determination, Revision 1 - US Pharmacopeia (USP).
  • Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents - MDPI. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. Available at: [Link]

  • 2-amino-3-(2,4-dimethoxyphenyl)propanoic acid | 91248-17-8-Molbase. Available at: [Link]

  • Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed. Available at: [Link]

  • Application Notes and Protocols for HPLC Analysis of 3-(2,4-Difluorobenzoyl)propanoic acid - Benchchem.
  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of unnatural amino acids. As a substituted phenylalanine derivative, this compound serves as a valuable building block in medicinal chemistry. However, its synthesis can present unique challenges that impact yield and purity.

This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate these challenges effectively. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure you can achieve reliable and reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We diagnose the likely causes and provide actionable solutions to get your experiment back on track.

Issue 1: Low Yield in the Azlactone Formation Step

Question: My Erlenmeyer-Plöchl condensation of 2,4-dimethoxybenzaldehyde with N-acetylglycine (or hippuric acid) is resulting in a low yield of the (Z)-4-(2,4-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one. What are the likely causes and how can I improve the outcome?

Answer: Low yield in the initial condensation is a frequent bottleneck. The Erlenmeyer-Plöchl reaction, while robust, is sensitive to several factors, especially when using electron-rich aldehydes like 2,4-dimethoxybenzaldehyde.[1][2] The causes typically fall into four categories:

  • Reagent Quality and Stoichiometry:

    • Causality: Acetic anhydride is the dehydrating agent responsible for the in-situ cyclization of the N-acylglycine to the oxazolone intermediate.[1] If it has been compromised by moisture, it will be ineffective. The aldehyde can also degrade upon storage.

    • Solution: Use freshly opened or distilled acetic anhydride and verify the purity of your 2,4-dimethoxybenzaldehyde via NMR or melting point. Ensure you are using a slight excess of the N-acylglycine and at least 2-3 equivalents of acetic anhydride.

  • Ineffective Catalysis and Reaction Conditions:

    • Causality: The traditional catalyst, sodium acetate, must be anhydrous to function effectively as a base in this non-aqueous environment. The electron-donating methoxy groups on the aromatic ring increase the nucleophilicity of the aldehyde's carbonyl oxygen, which can affect the condensation rate.[3]

    • Solution:

      • Ensure your sodium acetate is fused or dried under vacuum at high temperature immediately before use.

      • Maintain a consistent reaction temperature. While the reaction is often heated (e.g., 80-100 °C), excessive heat can lead to side reactions and decomposition. A temperature-controlled oil bath is recommended.

      • Consider alternative bases. While organic bases can sometimes accelerate the reaction, they may also promote side reactions.[3] Sticking with anhydrous sodium acetate is often the most reliable approach.

  • Premature Hydrolysis of the Azlactone:

    • Causality: Azlactones are susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophiles.[4] Any water present in the reaction mixture can lead to ring-opening of the desired product.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction. Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Difficult Product Isolation:

    • Causality: The azlactone product often crystallizes from the reaction mixture upon cooling. If the product is too soluble or if crystallization is incomplete, significant losses can occur during workup.

    • Solution: After the reaction is complete, cool the mixture slowly on an ice bath to maximize crystallization. If the product remains in solution, carefully concentrate the mixture under reduced pressure before attempting crystallization. Wash the isolated crystals with a cold, non-polar solvent (like cold ethanol or ether) to remove residual acetic anhydride and unreacted starting materials.

Issue 2: Inefficient Conversion of Azlactone to the Final Amino Acid

Question: I have successfully synthesized the azlactone intermediate, but the subsequent reduction and hydrolysis to 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid is proving difficult, with low yields and multiple byproducts. What is the most effective method?

Answer: The conversion of the azlactone to the saturated amino acid is a critical, two-part transformation: reduction of the exocyclic double bond and hydrolysis of both the amide and ester functionalities within the ring. Combining these steps can be challenging. A stepwise approach is generally more reliable.

Recommended Two-Step Protocol:

  • Step A: Mild Hydrolysis to the α-Acylamino-acrylic Acid Derivative:

    • Causality: First, selectively hydrolyze the azlactone ring without reducing the double bond. This avoids side reactions associated with harsher reducing agents on the complex azlactone structure.

    • Method: A common method is to heat the azlactone in an aqueous acetone solution with a mild base like sodium carbonate until the ring is opened.[5] This yields (Z)-2-acetamido-3-(2,4-dimethoxyphenyl)acrylic acid.

  • Step B: Reduction of the Acrylic Acid Derivative:

    • Causality: The isolated and purified acrylic acid derivative provides a cleaner substrate for the reduction of the carbon-carbon double bond. This step establishes the final amino acid backbone.

    • Method:

      • Catalytic Hydrogenation: This is often the cleanest method. Use a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is highly efficient and avoids the use of stoichiometric metal reagents.

      • Raney Nickel Reduction: An alternative is reduction using a Raney alloy (like Raney Nickel) in an alkaline solution.[5][6] This can be very effective but requires careful handling of the pyrophoric Raney Nickel.

      • Red P/HI: This classic, but extremely harsh, method is not recommended. It can cleave the methoxy ether groups on the aromatic ring and poses significant safety hazards.

Troubleshooting this Stage:

  • Incomplete Reduction: If you observe the acrylic acid derivative in your final product, the reduction was incomplete. Increase the catalyst loading, hydrogen pressure, or reaction time. Ensure your catalyst is active.

  • Side Products: Over-reduction is unlikely to be an issue for the aromatic ring under standard hydrogenation conditions. However, impurities from the previous step will be carried through, complicating purification. It is crucial to purify the intermediate acrylic acid derivative before reduction.

Issue 3: Persistent Impurities in the Final Product

Question: My final 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid product is contaminated with impurities that are difficult to remove by standard crystallization. What are these impurities likely to be, and what purification strategies should I employ?

Answer: Purifying amino acids can be challenging due to their zwitterionic nature and high polarity.[7] Impurities often have similar physical properties to the target compound.

Likely Impurities:

  • (Z)-2-acetamido-3-(2,4-dimethoxyphenyl)acrylic acid: The unreduced precursor. Its presence indicates incomplete reduction.

  • N-acetyl-2-amino-3-(2,4-dimethoxyphenyl)propanoic acid: The product of reduction without complete hydrolysis of the acetyl group.

  • Starting Aldehyde or its Over-reduced Alcohol: Carried over from the first step.

Advanced Purification Strategies:

  • pH-Controlled Crystallization:

    • Causality: Amino acids have an isoelectric point (pI) at which they exist as a neutral zwitterion and typically have minimum solubility in water. Impurities may have different pI values.

    • Method: Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl). Filter to remove any insoluble non-basic impurities. Slowly add a base (e.g., aqueous ammonia or NaOH) to adjust the pH to the pI of your target amino acid (typically around pH 5-6 for neutral amino acids). The pure amino acid should selectively precipitate. Cool the mixture to maximize recovery.

  • Ion-Exchange Chromatography:

    • Causality: This technique separates molecules based on charge. It is highly effective for purifying amino acids from neutral or differently charged impurities.

    • Method: Use a cation-exchange resin (e.g., Dowex-50). Load the crude product onto the column in its acidic (protonated amine) form. Wash the column with water to elute neutral impurities. Then, elute your desired amino acid using a dilute aqueous base (e.g., 0.5 M NH₄OH).

  • Hydrophilic Interaction Chromatography (HILIC):

    • Causality: For highly polar compounds that are poorly retained in standard reversed-phase HPLC, HILIC is an excellent alternative.[7]

    • Method: This is primarily an analytical tool to check purity but can be adapted for preparative separation. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this amino acid? The Erlenmeyer-Plöchl azlactone synthesis followed by a two-step hydrolysis and reduction is the most established and reliable method.[1][8] It uses readily available starting materials (2,4-dimethoxybenzaldehyde, N-acetylglycine, acetic anhydride) and avoids highly toxic reagents like cyanides.[5] For large-scale synthesis, catalytic hydrogenation is preferred for the reduction step due to its efficiency and easier product workup compared to metal-based reductions.[9]

Q2: How do the 2,4-dimethoxy groups on the phenyl ring affect the synthesis? The two electron-donating methoxy groups activate the aromatic ring. In the Erlenmeyer-Plöchl condensation, this makes the aldehyde's carbonyl carbon slightly less electrophilic, which can slow the initial condensation compared to unsubstituted benzaldehyde.[3] However, these groups are generally stable throughout the synthesis and do not interfere with the main reaction pathway, unlike hydroxyl or nitro groups which might require protection or are sensitive to certain reagents.

Q3: What are the most critical reaction parameters to monitor for optimal yield?

  • Anhydrous Conditions: Particularly for the azlactone formation step. Moisture is the enemy of this reaction.

  • Temperature Control: Overheating during the condensation can cause polymerization or decomposition, while insufficient heat will lead to an incomplete reaction. During reduction, temperature control can also be important, especially for exothermic hydrogenations.

  • pH for Workup: When isolating the final amino acid, precise pH control around the isoelectric point is critical for maximizing the yield from crystallization.

Q4: Which analytical techniques are essential for monitoring the reaction and characterizing the final product?

  • Thin-Layer Chromatography (TLC): Essential for monitoring the disappearance of starting materials and the formation of the azlactone and acrylic acid intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediates and the final product.[10][11] It will clearly show the conversion of the aldehyde proton to the vinyl proton of the azlactone, and finally to the aliphatic protons of the amino acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for checking the purity of the final product and identifying the mass of any impurities.[7][12] HILIC or reversed-phase with an appropriate ion-pairing agent may be necessary.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the characteristic C=O stretch of the azlactone ring (around 1800 cm⁻¹) and the carboxylate and amine bands in the final product.[10]

Data Presentation & Experimental Protocols
Table 1: Comparison of Reduction Methods for Azlactone Derivatives
MethodReagents & ConditionsTypical YieldProsConsReference(s)
Catalytic Hydrogenation H₂, Pd/C or PtO₂, RT, 1-4 atm>90%High yield, clean reaction, easy workup, scalable.Requires specialized hydrogenation equipment. Catalyst can be expensive.[9]
Raney Nickel Reduction Raney Ni, NaOH(aq), Heat80-90%High yield, uses less expensive reagents.Raney Ni is pyrophoric and requires careful handling. Workup can be more complex.[5][6]
Sodium Amalgam Na(Hg), buffered EtOH70-85%Effective for substrates sensitive to catalytic methods.Uses stoichiometric amounts of toxic mercury. Not environmentally friendly.[13]
Red Phosphorus / HI Red P, HI, Acetic Acid, RefluxVariableHistorically used, powerful reducing agent.Extremely harsh conditions, potential for ether cleavage, significant safety hazards.[1]
Diagram 1: General Synthesis Workflow

This diagram illustrates the recommended two-step conversion from the azlactone intermediate.

G cluster_0 Step 1: Erlenmeyer-Plöchl Condensation cluster_1 Step 2: Hydrolysis & Reduction cluster_2 Purification A 2,4-Dimethoxybenzaldehyde + N-Acetylglycine B Azlactone Intermediate ((Z)-4-(2,4-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one) A->B Ac₂O, NaOAc Heat C Acrylic Acid Derivative ((Z)-2-acetamido-3-(2,4-dimethoxyphenyl)acrylic acid) B->C Mild Base (e.g., Na₂CO₃, aq. Acetone) D Final Product (2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid) C->D 1. Reduction (H₂/Pd-C) 2. Acid or Base Hydrolysis E Crude Product D->E Workup F Pure Amino Acid E->F pH-controlled Crystallization or Ion-Exchange

Caption: Recommended synthetic workflow for 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid.

Recommended Laboratory Protocol

Part 1: Synthesis of (Z)-4-(2,4-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethoxybenzaldehyde (16.6 g, 0.1 mol), N-acetylglycine (14.0 g, 0.12 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

  • Add acetic anhydride (30 mL, ~0.32 mol) to the flask.

  • Heat the mixture in an oil bath at 100 °C with vigorous stirring for 2 hours. The mixture should become a clear, yellow-to-orange solution.

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the yellow crystalline solid by vacuum filtration.

  • Wash the solid with a small amount of cold 95% ethanol to remove soluble impurities.

  • Dry the product under vacuum to yield the azlactone. (Expected yield: 75-85%).

Part 2: Synthesis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid

  • Hydrolysis: Suspend the crude azlactone (26.1 g, ~0.1 mol) in 200 mL of a 1:1 mixture of acetone and water. Add sodium carbonate (12.7 g, 0.12 mol) and heat the mixture to reflux for 4 hours. Monitor by TLC until the azlactone spot has disappeared. Cool the mixture and acidify with concentrated HCl to pH ~2 to precipitate the acrylic acid derivative. Filter, wash with cold water, and dry.

  • Hydrogenation & Final Hydrolysis:

    • Dissolve the dried acrylic acid derivative in 250 mL of methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1 g, ~4 mol%).

    • Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at 50 psi for 12-16 hours at room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Combine the filtrates and add 100 mL of 6M HCl. Heat the mixture to reflux for 6 hours to hydrolyze the N-acetyl group.

    • Remove the solvent under reduced pressure. Dissolve the resulting solid in a minimum amount of hot water and adjust the pH to ~6 with concentrated ammonium hydroxide.

    • Cool the solution in an ice bath. The pure amino acid will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, then a small amount of cold ethanol, and dry under vacuum. (Expected yield over two steps: 60-75%).

Diagram 2: Troubleshooting Flowchart for Low Final Yield

G Start Low Final Yield Check_Azlactone Was Azlactone yield >70%? Start->Check_Azlactone Check_Reduction LC-MS shows unreduced acrylic acid impurity? Check_Azlactone->Check_Reduction Yes Sol_Azlactone Troubleshoot Step 1: - Check reagent purity - Ensure anhydrous conditions - Optimize temperature Check_Azlactone->Sol_Azlactone No Check_Hydrolysis NMR/LC-MS shows N-acetyl impurity? Check_Reduction->Check_Hydrolysis No Sol_Reduction Troubleshoot Reduction: - Check catalyst activity - Increase H₂ pressure/time - Purify acrylic acid intermediate Check_Reduction->Sol_Reduction Yes Check_Workup Significant material lost during crystallization? Check_Hydrolysis->Check_Workup No Sol_Hydrolysis Troubleshoot Hydrolysis: - Increase reflux time with acid - Ensure sufficient acid (6M HCl) - Check pH after reflux Check_Hydrolysis->Sol_Hydrolysis Yes Sol_Workup Troubleshoot Purification: - Re-dissolve and carefully adjust pH to pI (~5-6) - Use ion-exchange chromatography Check_Workup->Sol_Workup Yes End Yield Improved Check_Workup->End No Sol_Azlactone->End Sol_Reduction->End Sol_Hydrolysis->End Sol_Workup->End

Caption: A decision tree for systematically diagnosing sources of low yield.

References
  • JPH02231457A - Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)
  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry, 60(5), 688-698. (URL: [Link])

  • Lakner, F. J., et al. (S)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. (URL: [Link])

  • Dynamic Kinetic Resolution of Azlactones with Hydrazines via Negative Catalysis: Synthesis of α-Chiral Amino Acid Hydrazides and Their Preferential Enrichment Phenomenon. ACS Publications. (URL: [Link])

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. (URL: [Link])

  • Sterically Hindered Unnatural α–Amino Acid Synthesis. Amino Acid English of 環境調和創薬化学分野. (URL: [Link])

  • Poor Heravi, M. R. (2009). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of the University of Chemical Technology and Metallurgy, 44(1), 86-90. (URL: [Link])

  • RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (URL: )
  • Strategy for the Synthesis of Phenylalanine Derivatives through the Addition of Aryl Radicals to Dehydroamino Acid via Photoinduced Decarboxylation or Deboronation. Organic Letters. (URL: [Link])

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. (URL: [Link])

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (URL: [Link])

  • JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde.
  • Erlenmeyer-Plöchl azlactone and amino acid synthesis. wikidoc. (URL: [Link])

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. (URL: [Link])

  • A versatile entry to unnatural, disulfide-linked amino acids and peptides through the disulfuration of azlactones. PMC. (URL: [Link])

  • Troubleshooting Low Yield in Peptide Synthesis. On Pattison. (URL: [Link])

  • Reductive amination of 3: synthesis of the 2,3-diaminopropanol... ResearchGate. (URL: [Link])

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. (URL: [Link])

  • III Analytical Methods. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. (URL: [Link])

  • A versatile entry to unnatural, disulfide-linked amino acids and peptides through the disulfuration of azlactones. ChemRxiv. (URL: [Link])

  • Analytical methods for amino acid determination in organisms. PubMed. (URL: [Link])

  • BIOMOLECULES AMINO ACIDS AND PROTEINS. St. Paul's Cathedral Mission College. (URL: [Link])

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. (URL: [Link])

  • A versatile entry to unnatural, disulfide-linked amino acids and peptides through the disulfuration of azlactones. RSC Publishing. (URL: [Link])

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. (URL: [Link])

  • Automated High-Performance Liquid Chromatographic Analysis of D- and L-Amino Acids by Reversed-Phase Chromatography. (URL: [Link])

  • Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. ACS Publications. (URL: [Link])

  • Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. ResearchGate. (URL: [Link])

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. (URL: [Link])

  • (3R)-3-AMINO-3-(2,4-DIMETHOXYPHENYL)PROPANOIC ACID. NextSDS. (URL: [Link])

  • ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. Proceedings of the YSU B: Chemical and Biological Sciences. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting SPPS with 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid

Welcome to the Advanced Peptide Therapeutics Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical liabilities of incorporating 2-Amino-3-(2,4-dimethoxyphenyl)propan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Therapeutics Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical liabilities of incorporating 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (also known as 2,4-dimethoxyphenylalanine or 2,4-diOMe-Phe) into solid-phase peptide synthesis (SPPS) workflows.

While highly valuable for peptidomimetic design and enhancing receptor binding affinities, the 2,4-dimethoxyphenyl moiety introduces severe synthetic hurdles. Its profound electron density and steric bulk require deviations from standard SPPS protocols to prevent catastrophic yield losses and impurity generation.

Part 1: Diagnostic Data & Mass Shift Identification

Before troubleshooting, you must accurately diagnose the side reaction. Below is a diagnostic matrix summarizing the most common analytical deviations observed when working with 2,4-diOMe-Phe.

Table 1: LC-MS Diagnostic Matrix for 2,4-diOMe-Phe Side Reactions

Observed Mass Shift (ΔM)Putative Adduct / ModificationRoot Cause
+56 Da tert-Butyl (tBu) AlkylationSEAr by tBu⁺ carbocations during global TFA cleavage.
+242 Da Trityl (Trt) AlkylationSEAr by Trt⁺ carbocations during global TFA cleavage.
+252 Da Pbf AdductSEAr by Arg(Pbf) sulfonyl fragments during cleavage.
+16 Da OxidationElectron relay oxidation of the electron-rich aromatic ring.
Identical Mass, Shifted RT D-Epimer IncorporationOxazolone-mediated racemization during coupling activation.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

FAQ 1: Why is my peptide heavily alkylated (+56 Da / +242 Da) after global deprotection?

The Causality: During the final cleavage step, 95% Trifluoroacetic acid (TFA) liberates protecting groups (like tBu from Ser/Thr/Tyr, or Trt from Cys/His) as highly reactive, long-lived carbocations. The 2,4-diOMe-Phe residue possesses two methoxy groups that act as powerful electron-donating groups via resonance (+R effect). This pushes immense electron density into the ortho and para positions of the phenyl ring, transforming it into a highly nucleophilic π -system.

If your cleavage scavengers are inadequate, the 2,4-diOMe-Phe ring will outcompete the scavengers and undergo an Electrophilic Aromatic Substitution (SEAr) , permanently trapping the carbocations [1]. This is functionally identical to the sulfonylation side-reactions observed with tryptophan residues [3].

SEAr_Mechanism TFA Global Deprotection (95% TFA) Cations Reactive Carbocations (tBu⁺, Trt⁺, Pbf⁺) TFA->Cations Acidolysis SEAr Electrophilic Aromatic Substitution (SEAr) Cations->SEAr Attack on π-system Quenched Quenched Adducts (Volatile/Washable) Cations->Quenched Kinetic Trapping Phe 2,4-diOMe-Phe Residue (Electron-Rich Ring) Phe->SEAr Pure Intact Target Peptide Phe->Pure Protected from Alkylation Byproduct Alkylated Peptide (+56 Da, +242 Da) SEAr->Byproduct Scavengers Optimized Scavengers (EDT, TIS, Phenol) Scavengers->Quenched

Diagram 1: Mechanism of SEAr alkylation during TFA cleavage and kinetic trapping by scavengers.

Protocol 1: Optimized Cleavage Cocktail for Electron-Rich Aromatics

To prevent SEAr, you must flood the system with kinetically superior "soft" nucleophiles. Standard Reagent K is often insufficient.

Step-by-Step Methodology:

  • Prepare the Modified Cocktail: Mix 88% TFA, 5% 1,2-ethanedithiol (EDT), 5% triisopropylsilane (TIS), and 2% ultra-pure water (v/v). Note: The elevated TIS concentration is critical for quenching trityl cations, while EDT handles t-butyl cations.

  • Pre-chilling: Chill the cleavage cocktail to 0°C in an ice bath prior to addition. Lowering the temperature reduces the thermodynamic drive of the SEAr reaction.

  • Cleavage: Add 10 mL of the chilled cocktail per gram of dry resin. Stir gently at room temperature for exactly 2 hours. Do not exceed 2 hours, as prolonged acid exposure degrades the peptide backbone.

  • Precipitation: Filter the resin and precipitate the peptide in 10 volumes of ice-cold diethyl ether.

  • Self-Validation Step: Perform a micro-cleavage (10 mg resin) using standard Reagent B versus this Optimized Cocktail. Analyze both crude products via LC-MS. A successful optimization will show a complete disappearance of the +56 Da and +242 Da peaks in the optimized chromatogram.

FAQ 2: Why am I seeing a diastereomeric mixture (epimerization) at the 2,4-diOMe-Phe position?

The Causality: The bulky 2,4-dimethoxyphenyl group creates immense steric hindrance at the α -carbon. When the carboxyl group of 2,4-diOMe-Phe is activated (e.g., via HBTU/DIPEA), the nucleophilic attack by the incoming amine is kinetically delayed.

This kinetic delay provides the necessary time for the activated carbonyl oxygen of the adjacent amide bond to attack the activated ester, forming a 5(4H)-oxazolone intermediate [4]. The α -proton of this oxazolone ring is highly acidic. Standard tertiary bases like DIPEA will rapidly abstract this proton, creating a planar, achiral enolate that reprotonates to form a racemic (D/L) mixture [2].

Oxazolone_Racemization Activated Activated 2,4-diOMe-Phe (Active Ester) Cyclization Intramolecular Cyclization Activated->Cyclization Steric Delay Pure Homochiral Peptide (L-Isomer) Activated->Pure Fast Coupling (DIC/Oxyma) Oxazolone 5(4H)-Oxazolone (L-Isomer) Cyclization->Oxazolone Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (DIPEA) Aminolysis Aminolysis (Incoming Amine) Oxazolone->Aminolysis DOxazolone 5(4H)-Oxazolone (D-Isomer) Enolate->DOxazolone Reprotonation DOxazolone->Aminolysis Epimer Epimerized Peptide (L/D Mixture) Aminolysis->Epimer

Diagram 2: Pathway of oxazolone-mediated racemization and its circumvention.

Protocol 2: Epimer-Free Coupling of Bulky Unnatural Amino Acids

To preserve chiral integrity, we must avoid oxazolone formation by maximizing the coupling rate and eliminating basic conditions that promote enolization.

Step-by-Step Methodology:

  • Reagent Selection: Abandon uronium salts (HBTU/HATU) and DIPEA. Instead, utilize N,N'-Diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma Pure). Oxyma acts as an exceptional nucleophile that traps the activated species faster than the oxazolone can form.

  • Pre-activation: Dissolve 4.0 equivalents of Fmoc-2,4-diOMe-Phe-OH and 4.0 equivalents of Oxyma Pure in minimal DMF. Add 4.0 equivalents of DIC. Stir for exactly 2 minutes at room temperature.

  • Coupling: Add the pre-activated mixture to the resin.

  • Base Substitution (Optional but Recommended): If a base is absolutely required for solubility, use 0.1 equivalents of sym-collidine (2,4,6-trimethylpyridine). Its steric bulk prevents it from abstracting the α -proton of the oxazolone, effectively shutting down the enolization pathway.

  • Self-Validation Step: Synthesize a dipeptide model (e.g., Fmoc-2,4-diOMe-Phe-Ala-OH) using standard DIPEA/HBTU versus the DIC/Oxyma protocol. Co-inject both crude products on a high-resolution analytical HPLC. The standard protocol will yield two distinct diastereomeric peaks, while the optimized protocol will yield a single, sharp peak.

FAQ 3: Why does my peptide mass increase by +16 Da over time during purification?

The Causality: The 2,4-dimethoxyphenyl ring can act as an electron relay station. Its low oxidation potential makes it highly susceptible to spontaneous oxidation by dissolved oxygen in aqueous buffers, particularly under UV irradiation or in the presence of trace metal impurities during HPLC purification.

Corrective Action: Degas all HPLC solvents (Water and Acetonitrile) by sparging with Helium or sonicating under vacuum for 15 minutes prior to use. If the peptide must be lyophilized, ensure the collection tubes contain a mild antioxidant (e.g., 0.1% ascorbic acid) or immediately freeze the fractions in liquid nitrogen to halt oxidation kinetics.

References

  • Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at:[Link]

  • Side Reactions of Arg-Sulfonyl Protecting Groups (Mtr, Pmc, Pbf, MIS) in Fmoc-SPPS. PeptideChemistry.org. Available at: [Link]

  • Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones. Journal of the American Chemical Society. Available at:[Link]

Troubleshooting

Stability issues of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid in solution

Technical Support Center: 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid Introduction Welcome to the technical support guide for 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, a substituted phenylalanine analog used in ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid

Introduction

Welcome to the technical support guide for 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, a substituted phenylalanine analog used in advanced drug discovery and research. The integrity of your experimental results hinges on the stability of this compound in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability, drawing upon established principles of amino acid chemistry and forced degradation studies. As your partner in research, we aim to equip you with the knowledge to anticipate and resolve potential stability issues, ensuring the reliability and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for solutions of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid?

A: For optimal stability, stock solutions should be prepared in a suitable high-purity solvent (e.g., DMSO or a buffered aqueous solution), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at ≤ -20°C, protected from light. A manufacturer's safety data sheet suggests that the solid compound is stable under recommended storage conditions, which include a cool, dry, and well-ventilated place[1]. This principle extends to solutions, where lower temperatures and protection from environmental stressors are paramount.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A: Like other aromatic amino acids, 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid is susceptible to degradation from several factors:

  • pH Extremes (Acidic or Basic): The protonation state of the amino and carboxylic acid groups is pH-dependent, which can influence reactivity and degradation pathways[2][3].

  • Oxidation: The electron-rich dimethoxy-substituted phenyl ring and the amino acid backbone can be targets for oxidative damage by reactive oxygen species (ROS)[4][5].

  • Photolytic Exposure: Aromatic amino acids are known to absorb UV light, which can lead to photodissociation and structural breakdown[6][7].

  • Elevated Temperatures: Thermal energy can accelerate hydrolytic, oxidative, and other degradation reactions, with common pathways for phenylalanine including decarboxylation and deamination[8][9].

Q3: How does pH specifically affect the stability of the compound?

A: The stability is intrinsically linked to its pKa values. At low pH (acidic), the amino group is protonated (-NH3+), which can protect it from certain reactions but may catalyze others, such as hydrolysis of the methoxy groups under harsh conditions. At high pH (alkaline), the carboxyl group is deprotonated (-COO-), and the compound becomes more nucleophilic, potentially increasing susceptibility to oxidative degradation[10]. Studies on other amino acids have shown that significant degradation can occur in strongly acidic or basic solutions[2]. We recommend maintaining solutions within a pH range of 4-8 for general use, unless experimental conditions require otherwise.

Q4: Is 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid sensitive to light?

A: Yes, significant light sensitivity should be assumed. Its structural parent, phenylalanine, and other aromatic amino acids are known to be photolabile, undergoing degradation through pathways like C-C bond cleavage upon exposure to UV radiation[6][7][11]. The dimethoxy substituents may further influence its absorption spectrum and photosensitivity. Therefore, all solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil to prevent photolytic degradation.

Q5: What are the potential degradation products I should monitor for?

A: Based on known degradation pathways of related amino acids, potential degradation products could arise from several mechanisms[8][9][12]:

  • Decarboxylation: Loss of CO2 from the carboxylic acid group to form 2-(2,4-dimethoxyphenyl)ethan-1-amine.

  • Deamination: Loss of the amino group, potentially forming 3-(2,4-dimethoxyphenyl)propanoic acid or related products.

  • Oxidation: Hydroxylation of the aromatic ring or oxidation of the amino acid backbone. The methoxy groups could also be targets, potentially leading to demethylation to form hydroxylated derivatives.

  • Photodegradation: Cleavage of the Cα-Cβ bond is a major photodissociation channel for phenylalanine chromophores, which would lead to fragmentation of the molecule[6].

Identifying these products typically requires advanced analytical techniques like LC-MS/MS[13].

Troubleshooting Guide: Investigating Loss of Compound Activity

This guide provides a systematic approach to diagnosing stability issues when you observe inconsistent assay results, a decline in compound potency over time, or the appearance of unknown peaks in your analytical chromatograms.

Problem: Inconsistent or Diminished Experimental Results

Probable Cause: The compound is degrading in your stock or working solutions due to environmental stressors.

Solution: Perform a Systematic Forced Degradation Study.

A forced degradation (or stress testing) study is a controlled experiment designed to accelerate the degradation of a compound to identify its potential liabilities and degradation products. This is a cornerstone of pharmaceutical development for establishing stability-indicating methods.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the workflow for systematically testing the stability of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid under various stress conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (e.g., 10 mg/mL in ACN:H2O) aliquot 2. Aliquot into 6 Sets (Control, Acid, Base, Oxidative, Thermal, Photo) stock->aliquot Divide control Control (Store at 4°C, protected from light) aliquot->control Set 1 acid Acid Hydrolysis (Add 0.1 M HCl) aliquot->acid Set 2 base Base Hydrolysis (Add 0.1 M NaOH) aliquot->base Set 3 oxidative Oxidation (Add 3% H₂O₂) aliquot->oxidative Set 4 thermal Thermal Stress (Incubate at 60°C) aliquot->thermal Set 5 photo Photolytic Stress (Expose to light, e.g., ICH Q1B) aliquot->photo Set 6 sampling 3. Sample at Time Points (T=0, 2, 4, 8, 24h) control->sampling acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling quench 4. Quench Reaction (e.g., Neutralize acid/base) sampling->quench hplc 5. Analyze by HPLC-UV/MS (Quantify parent peak & identify degradants) quench->hplc

Caption: Workflow for a forced degradation study.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid

  • LC-MS grade acetonitrile, methanol, and water

  • Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Amber HPLC vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water. This ensures solubility and compatibility with both aqueous and organic reagents.

  • Stress Condition Setup: Aliquot the stock solution into separate, clearly labeled amber vials for each condition as detailed in the table below. The control sample is crucial as a baseline for comparison.

Stress Condition Procedure Rationale
Acid Hydrolysis Add an equal volume of 1.0 M HCl to an aliquot to achieve a final concentration of 0.5 M HCl. Incubate at 60°C.Simulates harsh acidic environments. Heat accelerates the reaction.
Base Hydrolysis Add an equal volume of 1.0 M NaOH to an aliquot to achieve a final concentration of 0.5 M NaOH. Incubate at room temperature.Simulates alkaline conditions, which can catalyze different degradation pathways than acid.
Oxidation Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.Hydrogen peroxide is a common oxidant that generates hydroxyl radicals, mimicking oxidative stress[5].
Thermal Stress Incubate an aliquot at 60°C in a calibrated oven or water bath, protected from light.Assesses the intrinsic thermal stability of the molecule in solution.
Photolytic Stress Place an aliquot in a photostability chamber following ICH Q1B guidelines (exposure to cool white fluorescent and near-UV light). A control vial wrapped in foil should be placed alongside.Evaluates degradation caused by light energy, a common issue for aromatic compounds[6][7].
Control Store an aliquot at 4°C, protected from light.Represents the baseline stability of the compound under ideal short-term storage conditions.
  • Sampling and Analysis:

    • At designated time points (e.g., 0, 2, 8, 24 hours), withdraw a sample from each vial.

    • Quench the reaction: For acid and base samples, neutralize them with an equimolar amount of NaOH or HCl, respectively, to stop the reaction before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze by a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. Monitor the peak area of the parent compound and look for the appearance of new peaks.

Hypothetical HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 220 nm and 275 nm (for aromatic ring)
Injection Volume 10 µL

3. Interpretation of Results:

  • Significant degradation is typically defined as a >5-10% loss of the parent compound's peak area compared to the T=0 sample.

  • Compare the chromatograms from stressed samples to the control. The appearance of new peaks in a stressed sample indicates the formation of degradation products.

  • If using LC-MS, you can obtain the mass of the degradation products to help elucidate their structures and confirm the degradation pathways.

Potential Degradation Pathways

Based on the chemistry of phenylalanine and related structures, the following diagram illustrates hypothesized degradation pathways for 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid under stress conditions.

Degradation_Pathways cluster_decarbox Decarboxylation (Thermal/pH Stress) cluster_deamin Deamination (Oxidative/Thermal Stress) cluster_photo Photolytic Cleavage (UV Light) cluster_demeth Demethylation (Acid/Oxidative Stress) Parent 2-Amino-3-(2,4-dimethoxyphenyl) propanoic acid Decarbox_Product 2-(2,4-dimethoxyphenyl)ethan-1-amine Parent->Decarbox_Product - CO₂ Deamin_Product 3-(2,4-dimethoxyphenyl)propanoic acid Parent->Deamin_Product - NH₃ Photo_Product1 2,4-Dimethoxybenzyl radical Parent->Photo_Product1 Cα-Cβ cleavage Photo_Product2 Dehydroalanine radical Parent->Photo_Product2 Cα-Cβ cleavage Demeth_Product 2-Amino-3-(2-hydroxy-4-methoxyphenyl) propanoic acid Parent->Demeth_Product - CH₃

Caption: Hypothesized degradation pathways.

By systematically applying this troubleshooting framework, researchers can confidently identify the root cause of instability, implement appropriate controls (e.g., pH adjustment, light protection), and ensure the integrity of their valuable experimental data.

References

  • Molbase. (n.d.). 2-amino-3-(2,4-dimethoxyphenyl)propanoic acid | 91248-17-8. Molbase. Retrieved from [Link]

  • Borrero-Escribano, F., et al. (2018). Hydrothermal Degradation of Amino Acids. ChemSusChem. Available at: [Link]

  • Google Patents. (1990). Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. JPH02231457A.
  • Tseng, C. M., et al. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics. Available at: [Link]

  • Kim, J. H., et al. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Bansal, S., et al. (2016). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal. Available at: [Link]

  • Zhang, Y., et al. (2022). Thermal decomposition pathways of phenylalanine and glutamic acid and the interaction mechanism between the two amino acids and glucose. Food Chemistry. Available at: [Link]

  • Kramer, G., et al. (2015). Effect of different amino acid solutions on the oxidative stability of three different lipid emulsions in all-in-one admixtures. Clinical Nutrition. Available at: [Link]

  • Li, S., et al. (2024). Novel Bifunctional Amidase Catalyzing the Degradation of Propanil and Aryloxyphenoxypropionate Herbicides in Rhodococcus sp. C-1. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Available at: [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

  • Lee, Y. T. (2007). Photostability of amino acids: Internal conversion versus dissociation. The Journal of Chemical Physics. Available at: [Link]

  • Ramos, J., et al. (2015). ·OH Oxidation Toward S- and OH-Containing Amino Acids. The Journal of Physical Chemistry B. Available at: [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • Wiboonsirikul, J., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods. Available at: [Link]

  • RSC Publishing. (n.d.). Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site. Retrieved from [Link]

  • ResearchGate. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]

  • Demidov, O., et al. (2021). Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems. Pharmaceutics. Available at: [Link]

  • Frontiers. (2023). A hypothesis about the influence of oxidative stress on amino acid protein composition during evolution. Retrieved from [Link]

  • MDPI. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Retrieved from [Link]

  • ResearchGate. (n.d.). The reported metabolic pathways of AOPPs by microorganisms. Retrieved from [Link]

  • ResearchGate. (2026). The Photostability of Amino Acids in Space. Retrieved from [Link]

  • PLOS ONE. (2021). Essential roles of buried phenylalanine in the structural stability of thioredoxin from a psychrophilic Arctic bacterium Sphingomonas sp.. Available at: [Link]

  • SciSpace. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Retrieved from [Link]

  • Weinhardt, L., et al. (2007). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

  • Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Retrieved from [Link]

  • SciSpace. (n.d.). Standardised methods for amino acid analysis of food.. Retrieved from [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • ScienceOpen. (2018). Oxidation of amino acids by peracetic acid. Retrieved from [Link]

  • ACS Publications. (2013). Phenylalanine-Based Poly(ester urea): Synthesis, Characterization, and in vitro Degradation. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Unravelling the Complex Denaturant and Thermal-Induced Unfolding Equilibria of Human Phenylalanine Hydroxylase. Retrieved from [Link]

  • MDPI. (2020). Animal and Plant Protein Oxidation: Chemical and Functional Property Significance. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (2,4-DM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (2,4-DMPA) and its protected derivatives (e.g., Fmoc-/Boc-).

While the methoxy groups on the phenyl ring possess electronegative oxygen atoms, the overall steric bulk and lipophilicity of the dimethoxyphenyl moiety severely disrupt the hydrogen-bonding network of water. When combined with the zwitterionic nature of the unprotected amino acid at neutral pH, this leads to a highly stable crystalline lattice that resists aqueous solvation[1].

Application-Specific Troubleshooting Workflows

Before altering your solvent system, you must align your solubilization strategy with your downstream application. The following decision matrix outlines the optimal path for different experimental environments.

TroubleshootingFlow A Precipitation of 2,4-Dimethoxyphenylalanine B Identify Target Application A->B C1 In Vitro Aqueous Assays B->C1 C2 Solid-Phase Peptide Synthesis B->C2 C3 In Vivo / Preclinical Formulation B->C3 D1 pH Adjustment & Co-solvency (DMSO) C1->D1 Buffer compatibility D2 Solvent Polarity Tuning (DMF/DCM mixtures) C2->D2 Resin swelling D3 HP-β-Cyclodextrin Complexation C3->D3 Biocompatibility

Decision matrix for resolving 2,4-dimethoxyphenylalanine solubility issues based on application.

Frequently Asked Questions & Troubleshooting Scenarios

Scenario A: In Vitro Assays (Aqueous Buffers)

Q: My unprotected 2,4-DMPA crashes out immediately when I dilute my DMSO stock into pH 7.4 PBS. How do I prevent this? A: At pH 7.4, the molecule exists almost entirely as a zwitterion (net charge = 0), which is its least soluble state (the isoelectric point). To break the intermolecular ionic interactions, you must adjust the pH of your aqueous buffer. According to the Henderson-Hasselbalch equation, adjusting the pH at least 2 units away from the pKa of the ionizable groups (carboxylic acid pKa ~2.2, amino group pKa ~9.1) ensures >99% ionization[2].

  • Action: Pre-adjust your buffer to pH 9.5 (using dilute NaOH) before adding the DMSO stock. Once dissolved, you can carefully titrate back toward physiological pH, though you may hit a thermodynamic solubility limit. Keep final DMSO concentration ≤1% to prevent assay interference[3].

Scenario B: Solid-Phase Peptide Synthesis (SPPS)

Q: I am using Fmoc-2,4-DMPA in SPPS, but I am seeing incomplete coupling and resin aggregation. Is this a solubility issue? A: Yes. Protecting the alpha-amino group with an Fmoc moiety completely removes the zwitterionic character, transforming the molecule into an overwhelmingly lipophilic and sterically hindered entity[4]. In standard SPPS solvents like pure DMF, the hydrophobic bulk promotes self-association (aggregation) rather than reacting with the resin-bound amine.

  • Action: Modify your coupling solvent. Introduce a binary solvent system such as DMF/DCM (1:1, v/v) or use N-Methyl-2-pyrrolidone (NMP). DCM disrupts the hydrophobic stacking of the dimethoxyphenyl rings and improves resin swelling[4].

Scenario C: Preclinical Formulation (In Vivo)

Q: I need to dose a 2,4-DMPA derivative in rodents, but I cannot use high concentrations of DMSO or extreme pH. What is the most biocompatible approach? A: The gold standard for formulating highly lipophilic, bulky aromatic compounds for in vivo use is host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5]. The hydrophobic cavity of the cyclodextrin encapsulates the dimethoxyphenyl ring, shielding it from the aqueous environment, while the hydrophilic exterior hydroxyl groups maintain the complex's solubility in blood or saline[2].

CyclodextrinMechanism Substrate 2,4-Dimethoxyphenylalanine (Hydrophobic Bulk) Product Inclusion Complex (Aqueous Soluble) Substrate->Product Guest Encapsulation Carrier HP-β-Cyclodextrin (Hydrophobic Cavity) Carrier->Product Host Molecule

Mechanism of host-guest inclusion complexation utilizing HP-β-Cyclodextrin.

Quantitative Data: Solubility Enhancement Strategies

The table below summarizes the expected outcomes of various solubilization techniques applied to highly hydrophobic unnatural amino acids like 2,4-DMPA[1][2][3].

TechniquePrimary MechanismBest ForExpected Solubility IncreaseLimitations
Co-solvency (DMSO/PEG) Disrupts water H-bond network, solvates lipophilic bulkIn vitro screening, Stock solutions100x to 1000xCytotoxicity at >1% v/v; crashes upon dilution
pH Adjustment (Salt Formation) Induces >99% ionization, enhancing ion-dipole interactionsAqueous assays, Oral formulations10x to 50xRequires pH extremes; risk of disproportionation
HP-β-CD Complexation Steric encapsulation of the hydrophobic aromatic ringIn vivo IV/PO dosing50x to 200xRequires thermodynamic equilibration time
Nanonization / Milling Increases surface area-to-volume ratio according to Noyes-WhitneySuspensions, Oral solid dosage5x to 20x (Dissolution rate)Does not change absolute thermodynamic solubility

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. The following protocols are designed as self-validating systems —meaning they contain built-in quality control checkpoints to verify success before you proceed to critical assays.

Protocol 1: Co-solvent & pH-Mediated Solubilization (For In Vitro Assays)

This protocol utilizes both dielectric constant manipulation and ionization.

  • Stock Preparation: Weigh the required mass of 2,4-DMPA and dissolve in 100% molecular-grade DMSO to create a 50 mM stock.

    • Validation Check 1: The solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes. If it remains cloudy, the thermodynamic limit in DMSO has been exceeded; dilute to 25 mM[3].

  • Buffer Preparation: Prepare your target assay buffer (e.g., 50 mM Tris-HCl) and adjust the pH to 9.0 using 0.1 M NaOH.

  • Titration: Under continuous vortexing, add the DMSO stock dropwise to the buffer until the desired final concentration is reached (ensure final DMSO is ≤1%).

  • Equilibration: Allow the solution to rest at room temperature for 30 minutes to allow for potential delayed nucleation.

    • Validation Check 2 (Critical): Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. If OD600 < 0.05, true solvation has been achieved.

Protocol 2: HP-β-Cyclodextrin Inclusion Complexation (For In Vivo Dosing)

This protocol relies on thermodynamic equilibration to encapsulate the dimethoxyphenyl ring.

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in molecular biology-grade water.

  • Substrate Addition: Add 2,4-DMPA powder in excess (beyond its known aqueous solubility) to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 300 rpm for 24 to 48 hours at room temperature. Causality: Non-covalent inclusion complexation is a thermodynamically driven equilibrium process that requires time to reach maximum encapsulation.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. The filter will retain all uncomplexed, insoluble 2,4-DMPA.

  • Lyophilization: Freeze-dry the clear filtrate to obtain the solid inclusion complex powder.

    • Validation Check (Critical): Reconstitute a small aliquot of the lyophilized powder in pure water at your target dosing concentration. It should dissolve instantaneously without any turbidity. If it is clear, the complexation was successful and the formulation is ready for in vivo administration[5].

References

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com) URL:[Link]

  • REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS Source: World Journal of Pharmaceutical Sciences (wjpsronline.com) URL:[Link]

  • Peptide Solubilization Source: JPT Peptide Technologies URL:[Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Genetic Code Expansion Support Center: Troubleshooting UAA Incorporation

Welcome to the Technical Support Center for Genetic Code Expansion (GCE). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Genetic Code Expansion (GCE). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic bottlenecks of unnatural amino acid (UAA) incorporation, providing you with causality-driven insights, self-validating experimental protocols, and actionable solutions to maximize your protein yields.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your experimental parameters, you must identify the root cause of low incorporation efficiency. The following logical workflow isolates the most common failure points in orthogonal translation systems (OTS).

UAA_Troubleshooting Start Low UAA Incorporation Yield Detect Analyze via Western Blot or Fluorescence Reporter Start->Detect Truncated High Truncation (Premature Termination) Detect->Truncated Fragments detected LowTotal Low Total Expression (Poor Kinetics) Detect->LowTotal Barely visible bands RF1 RF1 Competition Action: Use C321.ΔA Strain Truncated->RF1 Endogenous termination Context Poor Sequence Context Action: Optimize +4 Nucleotide Truncated->Context Suboptimal tRNA binding OTS Low aaRS Activity Action: Engineer PylRS/MjTyrRS LowTotal->OTS Inefficient aminoacylation

Logical workflow for diagnosing and resolving low UAA incorporation efficiency.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am seeing a large amount of truncated protein and very little full-length product. How do I fix this?

Causality: Truncation at the amber stop codon (UAG) is primarily driven by competition between your orthogonal suppressor tRNA and the endogenous Release Factor 1 (RF1), which normally mediates translation termination at UAG[1]. When RF1 outcompetes the OTS, the ribosome dissociates prematurely. Solution:

  • Switch to a Genomically Recoded Organism (GRO): Transition your expression to the E. coli C321.ΔA strain. In this engineered strain, all 321 endogenous UAG codons have been reassigned to UAA, allowing for the complete genomic deletion of the prfA gene (which encodes RF1)[2]. This eliminates competition entirely, turning UAG into a dedicated blank codon and enabling highly efficient, multi-site UAA incorporation[1].

  • Cell-Free Protein Synthesis (CFPS): If in vivo toxicity or cellular transport of the UAA is limiting, consider a CFPS system utilizing RF1-depleted cell extracts. This open system removes the cell membrane barrier, offering higher UAA utilization efficiency and absolute control over reaction components[3].

Q2: I am using an RF1-deficient strain, but my full-length protein yield is still low. What is the next variable to check?

Causality: If termination competition is eliminated, the bottleneck is likely the sequence context surrounding the UAG codon. The local mRNA secondary structure and the nucleotides immediately adjacent to the stop codon (especially the +4 position, directly downstream of UAG) dictate the efficiency of ribosomal decoding and orthogonal tRNA binding[4]. Solution:

  • Optimize Flanking Codons: In E. coli, evolved sequence contexts with specific purine preferences at the +4 position can boost amber suppression efficiencies to 70–110% of wild-type protein levels, largely independent of the specific UAA utilized[4].

  • Use Predictive Models (Mammalian Systems): If you are working in eukaryotic cells, use the iPASS (Identification of Permissive Amber Sites for Suppression) linear regression model. This tool predicts and optimizes relative UAA incorporation efficiencies based on synergistic context effects up- and downstream of the UAG codon[5].

Q3: Does the choice of Orthogonal Translation System (OTS) impact the yield?

Causality: Absolutely. The two most common OTS scaffolds—Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) and Methanosarcina Pyrrolysyl-tRNA synthetase (PylRS)—have vastly different enzyme kinetics. While PylRS is highly versatile and naturally orthogonal across all domains of life, it generally suffers from lower catalytic efficiency compared to MjTyrRS[6]. Solution:

  • If expressing in bacterial host cells and the target UAA is compatible, MjTyrRS often yields higher amounts of purified target protein due to superior enzyme kinetics[6].

  • If your experiment requires PylRS, utilize engineered variants with optimized active sites (e.g., V401G mutations) to reshape the binding pocket, allowing the synthetase to activate bulkier UAAs with a multifold improvement in incorporation efficiency[6].

Quantitative Comparison of Optimization Strategies

To help you select the most impactful optimization route, review the comparative data below:

Optimization VariableHost SystemMechanism of ActionImpact on Incorporation Efficiency
C321.ΔA Strain E. coliGenomic deletion of RF1 eliminates UAG termination competition[1].Enables multi-site incorporation; yields comparable to wild-type proteins[1].
Sequence Context (+4 Purine) E. coli / MammalianEnhances ribosomal decoding and orthogonal tRNA binding affinity[4][5].Boosts suppression efficiency to 70–110% of native sense codons[4].
MjTyrRS System E. coliHigh intrinsic catalytic efficiency for aminoacylation[6].Superior single-site target protein yield compared to wild-type PylRS[6].
Engineered PylRS (e.g., V401G) UniversalReshapes binding pocket to accommodate bulkier UAAs, improving kinetics[6].Multifold improvement in target protein yield for aromatic UAAs[6].
Cell-Free Protein Synthesis In vitroRemoves cell membrane barriers; allows direct UAA/OTS feeding[3].Higher toxicity tolerance and superior UAA utilization efficiency[3].

Self-Validating Experimental Protocol: UAA Incorporation in E. coli C321.ΔA

A robust protocol must be a self-validating system. The following methodology incorporates built-in causality checks to ensure that any observed low yield can be accurately traced back to either the OTS, the UAA, or the host.

Step 1: Co-Transformation and Baseline Setup

  • Co-transform the E. coli C321.ΔA strain with two plasmids: the OTS plasmid (encoding the aaRS/tRNA pair) and the reporter plasmid (encoding a target protein like sfGFP with an in-frame UAG codon).

  • Self-Validation Check: Always include a Positive Control (sfGFP without the UAG codon) to verify the base expression capacity of the strain, and a Negative Control (UAG plasmid, but no UAA added to the media) to measure the background suppression (misincorporation of natural amino acids).

Step 2: Culture and UAA Feeding

  • Inoculate a single colony into LB medium with appropriate antibiotics. Grow at 37°C to an OD600 of 0.4–0.6.

  • Add the UAA to a final concentration of 1–2 mM.

  • Mechanistic Insight: Pre-dissolve the UAA in a compatible solvent (e.g., dilute NaOH or DMSO) and adjust the pH to 7.0. Adding highly acidic or basic UAA solutions directly to the culture shocks the cells, halting global translation and mimicking a "low incorporation" result.

Step 3: Induction and Expression

  • Induce expression with the appropriate inducer (e.g., IPTG or Arabinose) 15–30 minutes after UAA addition.

  • Mechanistic Insight: This delay ensures the intracellular accumulation of the UAA and the pre-aminoacylation of the orthogonal tRNA. Inducing simultaneously causes the ribosome to reach the UAG codon before the charged tRNA is ready, leading to stalling.

  • Shift the temperature to 30°C and express for 12–16 hours to favor proper protein folding.

Step 4: Harvest and Quantitative Analysis

  • Pellet cells and lyse using sonication.

  • Quantify full-length protein via Western blot against a C-terminal tag (e.g., His6-tag).

  • Self-Validation Check: Probing for a C-terminal tag ensures that only full-length, read-through products are detected. This effectively filters out truncated fragments, providing a true quantitative measure of your amber suppression efficiency.

References

  • Evolved Sequence Contexts for Highly Efficient Amber Suppression with Noncanonical Amino Acids. ACS Publications.4

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. ResearchGate.5

  • Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. PMC.6

  • Improving genomically recoded Escherichia coli for the production of proteins containing non-canonical amino acids. bioRxiv.2

  • Comparative Analyses of the Transcriptome and Proteome of Escherichia coli C321.ΔA and Further Improving Its Noncanonical Amino Acids Containing Protein Expression Ability... PMC.1

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC.3

Sources

Optimization

2,4-Dimethoxyphenylalanine (2,4-DMPA) Technical Support &amp; Troubleshooting Center

Overview Welcome to the Technical Support Center for 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (commonly known as 2,4-dimethoxyphenylalanine or 2,4-DMPA). As a highly electron-rich, non-natural amino acid, 2,4-DMPA i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (commonly known as 2,4-dimethoxyphenylalanine or 2,4-DMPA). As a highly electron-rich, non-natural amino acid, 2,4-DMPA is frequently utilized by drug development professionals and researchers as an electron relay station in long-distance electron transfer (ET) studies and as a steric/electronic probe in peptide pharmacophore development.

However, the very properties that make 2,4-DMPA useful—namely, the strong electron-donating effects of the two methoxy groups on the phenyl ring—also make it highly susceptible to specific degradation pathways, including rapid oxidation and electrophilic aromatic substitution. This guide synthesizes field-proven insights to help you troubleshoot degradation issues, optimize your synthetic workflows, and ensure experimental reproducibility.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 2,4-DMPA-containing peptide degrade or form adducts during TFA cleavage?

The Causality: The 2,4-dimethoxyphenyl ring is heavily activated toward electrophilic aromatic substitution. During standard solid-phase peptide synthesis (SPPS) cleavage using trifluoroacetic acid (TFA), protecting groups (like t-Bu, Trt, or Pbf) are removed, generating highly reactive carbocations. Because the 2,4-DMPA ring is highly nucleophilic, these carbocations will rapidly attack the aromatic ring, leading to irreversible alkylated degradation products. The Solution: You must employ a highly optimized scavenger cocktail. Standard Reagent K is often insufficient. We recommend a custom scavenger mixture heavily enriched with 1,3-dimethoxybenzene, which acts as a sacrificial nucleophile mimicking the 2,4-DMPA side chain.

Q2: I am using 2,4-DMPA as an electron relay. Why is the radical cation signal decaying so rapidly in my transient absorption spectra?

The Causality: In electron relay assays, 2,4-DMPA is oxidized to a radical cation to facilitate a two-step "hopping" electron transfer mechanism. While 2,4-DMPA forms a radical cation with a relatively low oxidation potential, this species is transient. If the subsequent electron transfer to the final acceptor is slower than the radical's half-life, the radical cation will undergo irreversible decay (e.g., cross-linking or reaction with solvent). The Solution: Ensure that your peptide conformation (e.g., polyproline II helix) maintains optimal distance between the donor, the 2,4-DMPA relay, and the acceptor. As demonstrated in foundational ET studies (), the yield of the target radical depends heavily on the relative rates of the first and second ET steps[1].

Q3: How does 2,4-DMPA impact the oxidative folding of disulfide-rich peptides?

The Causality: When incorporating 2,4-DMPA into complex scaffolds like χ-conopeptides, random oxidation is often used to form disulfide bonds. The bulky and hydrophobic nature of the 2,4-dimethoxy groups can perturb the secondary structure (e.g., β-hairpin formation), exposing the residue to solvent and increasing its susceptibility to ambient oxidation ()[2]. The Solution: Perform oxidative folding in strictly controlled buffers (e.g., 30% DMSO/0.1 M NH4OAc, pH 6.0) and monitor the folding via RP-HPLC. If the 2,4-DMPA residue is oxidizing prematurely, degas all buffers and consider folding under an inert argon atmosphere.

Quantitative Data: Electron Transfer & Radical Yields

When troubleshooting photolytic assays involving 2,4-DMPA, it is critical to benchmark your radical yields against established literature. The table below summarizes the relative yield of tyrosyl radicals when 2,4-DMPA is used as an intermediate relay compared to other amino acids[1].

Relay Amino Acid (Intermediate)Redox Potential vs. NHE (V)Yield of Acceptor Radical (%)Primary Degradation / Loss Mechanism
Alanine (Control)> 2.0< 1%Superexchange only (no hopping)
Tryptophan~ 1.01 - 2%Deprotonation to neutral radical (solvent exposed)
2,4-Dimethoxyphenylalanine ~ 1.3 20% Irreversible radical cation decay if ET is delayed
2,4,6-Trimethoxyphenylalanine~ 1.130%Radical cation decay

Data synthesized from Cordes et al., demonstrating the efficiency of 2,4-DMPA in electron hopping mechanisms[1].

Self-Validating Protocol: SPPS Cleavage of 2,4-DMPA Peptides

To prevent the electrophilic degradation of 2,4-DMPA during peptide cleavage, follow this self-validating methodology. The inclusion of a "test cleavage" ensures that the scavenger ratio is optimized before committing the entire batch.

Step 1: Preparation of the Custom Scavenger Cocktail

  • Rationale: Standard scavengers (TIPS, water) do not adequately protect the highly activated 2,4-dimethoxyphenyl ring.

  • Action: Prepare a cleavage cocktail consisting of 85% TFA, 5% Triisopropylsilane (TIPS), 5% Thioanisole, and 5% 1,3-Dimethoxybenzene .

  • Validation Check: The mixture should be clear. 1,3-Dimethoxybenzene serves as a sacrificial trap with the exact electronic properties of the 2,4-DMPA side chain.

Step 2: Micro-Cleavage (Self-Validation Step)

  • Action: Transfer 5 mg of the peptide-resin to a microcentrifuge tube. Add 100 µL of the cleavage cocktail. React for 2 hours at room temperature.

  • Action: Precipitate the peptide in 1 mL of cold diethyl ether, centrifuge, and analyze the pellet via LC-MS.

  • Validation Check: Look for the target mass. If you observe masses of +56 Da (t-butyl adduct) or +242 Da (trityl adduct), the scavenger concentration is insufficient. Increase 1,3-Dimethoxybenzene to 10% and reduce TFA to 80%, then repeat Step 2.

Step 3: Full-Scale Cleavage

  • Action: Once the micro-cleavage is validated, apply the optimized cocktail to the remaining resin (10 mL per gram of resin). Stir gently for 2 hours at room temperature.

  • Action: Filter the resin, concentrate the TFA under a stream of nitrogen to 20% of its original volume, and precipitate the peptide in ice-cold diethyl ether.

Pathway Visualization: Degradation Mechanisms

The following diagram illustrates the logical flow of 2,4-DMPA degradation under both photolytic/oxidative stress and acidic cleavage conditions.

G A 2,4-DMPA (Intact Amino Acid) C Radical Cation Intermediate (Transient Relay Species) A->C 1e- Oxidation G Alkylated Adducts (Electrophilic Substitution) A->G Nucleophilic Ring B Photolysis / Oxidative Stress (e.g., Laser Flash, O2) B->C Triggers ET F Irreversible Decay (Cross-linking / Oxidation) C->F Slow ET / Decay D TFA Cleavage Conditions (SPPS Deprotection) E Carbocation Generation (t-Bu+, Trt+) D->E Acidic Cleavage E->G Electrophilic Attack

Degradation pathways of 2,4-DMPA via oxidative radical cation decay and electrophilic alkylation.

References

  • Cordes, M., et al. "Electron Relay Race in Peptides." The Journal of Organic Chemistry, American Chemical Society, 3 Apr. 2009. URL:[Link]

  • Brust, A., et al. "χ-Conopeptide Pharmacophore Development: Toward a Novel Class of Norepinephrine Transporter Inhibitor (Xen2174) for Pain." Journal of Medicinal Chemistry, American Chemical Society, 27 Oct. 2009. URL:[Link]

  • Cordes, M. "How Do Amino Acids Transport Electrons Through Peptides?" Cuvillier Verlag, 2008.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid and Phenylalanine

A Technical Guide for Researchers and Drug Development Professionals In the landscape of drug discovery and biochemical research, the exploration of unnatural amino acids offers a fertile ground for developing novel ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery and biochemical research, the exploration of unnatural amino acids offers a fertile ground for developing novel therapeutic agents and molecular probes. These synthetic analogs of naturally occurring amino acids can exhibit unique biological properties, from enhanced stability to altered receptor interactions. This guide provides a detailed comparative analysis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, a synthetic analog, and its natural counterpart, L-phenylalanine. We will delve into their structural differences, established biological roles of phenylalanine, and the potential biological activities of its dimethoxy-substituted analog, supported by experimental considerations.

Structural and Physicochemical Properties: A Tale of Two Rings

At the core of their differing biological activities lie the structural distinctions between L-phenylalanine and 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid. L-phenylalanine is an essential α-amino acid characterized by a benzyl side chain.[1] In contrast, 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, also known as 2,4-dimethoxy-DL-phenylalanine, possesses two methoxy groups (-OCH3) at the 2 and 4 positions of the phenyl ring.[2] These substitutions significantly alter the electronic and steric properties of the aromatic ring, which are critical for its biological interactions.

PropertyL-Phenylalanine2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid
Chemical Formula C9H11NO2[3]C11H15NO4[2]
Molar Mass 165.19 g/mol [3]225.24 g/mol
Structure A phenyl group attached to an alanine backbone.A 2,4-dimethoxyphenyl group attached to an alanine backbone.
Key Functional Groups Phenyl ring, α-amino group, α-carboxyl group.2,4-dimethoxyphenyl ring, α-amino group, α-carboxyl group.
Predicted Polarity Nonpolar, hydrophobic side chain.[1]Increased polarity due to the presence of two methoxy groups.

The introduction of the methoxy groups in 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid is expected to increase its polarity compared to the hydrophobic nature of phenylalanine's benzyl side chain. This alteration in polarity can have profound implications for its solubility, membrane permeability, and interactions with biological targets.

The Multifaceted Biological Roles of L-Phenylalanine

L-phenylalanine is a cornerstone of numerous physiological processes, serving as a fundamental building block for proteins and a precursor for a variety of essential biomolecules.[4][5]

Protein Synthesis: As one of the 20 proteinogenic amino acids, L-phenylalanine is incorporated into polypeptide chains during translation, contributing to the structure and function of countless proteins.[5] It plays a role in stimulating the mTOR pathway, a key regulator of muscle protein synthesis.[5]

Neurotransmitter and Hormone Synthesis: A critical metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH).[6][7] L-tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), which are vital neurotransmitters and hormones regulating mood, stress response, and cognitive function.[1][4][]

Melanin Production: L-phenylalanine is also a precursor for melanin, the pigment responsible for the color of skin, hair, and eyes.[1]

Metabolic Regulation and Disease: The metabolism of phenylalanine is tightly regulated. A deficiency in the enzyme phenylalanine hydroxylase leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels, causing severe neurological damage if untreated.[4][][9]

The following diagram illustrates the central metabolic pathway of L-phenylalanine:

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Proteins Protein Synthesis Phe->Proteins DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Melanin Melanin DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathway of L-phenylalanine.

Biological Activity of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid: An Exploratory Comparison

Direct comparative studies on the biological activity of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid versus L-phenylalanine are not extensively documented in the current scientific literature. However, based on its structural characteristics and findings from related methoxy-substituted compounds, we can infer potential biological activities and areas for future investigation.

Interaction with Phenylalanine-Metabolizing Enzymes: The bulky and electron-donating methoxy groups on the phenyl ring of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid are likely to hinder its binding to the active site of phenylalanine hydroxylase (PAH).[7][10][11] This suggests that it may not be a substrate for this enzyme and could potentially act as a competitive inhibitor. Inhibition of PAH would block the conversion of phenylalanine to tyrosine, a therapeutic strategy for certain metabolic disorders.

Receptor Binding and Neurological Effects: L-phenylalanine can act as a competitive antagonist at the glycine binding site of the NMDA receptor and the glutamate binding site of the AMPA receptor in the brain.[1] The altered electronic and steric profile of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid could modulate its affinity and activity at these and other neuronal receptors, potentially leading to novel neurological effects.

Antimicrobial and Anticancer Potential: Various derivatives of phenylalanine and other amino acids are being explored for their antimicrobial and anticancer properties.[12][13][14][15] For instance, some substituted 2,4-diaminopyrimidines containing a dimethoxyphenyl moiety have shown activity against Bacillus anthracis by targeting dihydrofolate reductase (DHFR).[16] The 2,4-dimethoxyphenyl group in 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid could confer similar bioactivities.

Melanin Synthesis Inhibition: A related compound, 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, has been shown to inhibit melanin synthesis by inhibiting the enzyme tyrosinase and accelerating its degradation.[17] This suggests that the 2,4-dimethoxyphenyl moiety may have applications in modulating pigmentation.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative biological activities of L-phenylalanine and 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, a series of well-defined experimental protocols are necessary.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

This assay will determine if 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid can inhibit the enzymatic activity of PAH.

Objective: To measure the inhibitory potential of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid on PAH activity.

Principle: The activity of PAH is measured by quantifying the production of L-tyrosine from L-phenylalanine. The assay can be performed using spectrophotometric or fluorometric methods.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified recombinant human PAH in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of L-phenylalanine in the same buffer.

    • Prepare stock solutions of the cofactor tetrahydrobiopterin (BH4) and the test compound (2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid) in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, catalase, and ferrous ammonium sulfate.

    • Add varying concentrations of the test compound or vehicle control.

    • Add L-phenylalanine to all wells.

    • Initiate the reaction by adding PAH and BH4.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Detection of L-Tyrosine:

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

    • Add a colorimetric reagent (e.g., nitrosonaphthol reagent) that reacts with L-tyrosine to produce a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of PAH inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Cellular Uptake Assay

This assay will compare the transport of L-phenylalanine and 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid into cells.

Objective: To compare the cellular uptake efficiency of the two compounds.

Principle: The uptake of a radiolabeled or fluorescently tagged version of the compounds into a cell line (e.g., Caco-2 for intestinal absorption or a neuronal cell line) is measured over time.[18]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the chosen cell line to confluence in multi-well plates.

  • Uptake Experiment:

    • Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing a known concentration of the radiolabeled or fluorescently tagged compound (either L-phenylalanine or 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid).

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Measurement of Uptake:

    • At each time point, aspirate the uptake solution and wash the cells rapidly with ice-cold transport buffer to stop the uptake.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity (for radiolabeled compounds) using a scintillation counter or fluorescence (for fluorescently tagged compounds) using a plate reader.

  • Data Analysis:

    • Normalize the uptake to the total protein concentration in each well.

    • Plot the uptake over time to determine the initial rate of transport.

    • Compare the uptake rates of the two compounds.

The following diagram outlines a general workflow for comparing the biological activities:

Comparison_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Enzyme_Assay Enzyme Inhibition Assay (e.g., Phenylalanine Hydroxylase) Data_Analysis Comparative Data Analysis Enzyme_Assay->Data_Analysis Compare IC50 values Receptor_Binding Receptor Binding Assay (e.g., NMDA, AMPA receptors) Receptor_Binding->Data_Analysis Compare Ki values Uptake_Assay Cellular Uptake Assay Uptake_Assay->Data_Analysis Compare uptake rates Viability_Assay Cell Viability/Cytotoxicity Assay Viability_Assay->Data_Analysis Compare IC50/EC50 values Melanin_Assay Melanin Content Assay Melanin_Assay->Data_Analysis Compare melanin inhibition Compound1 L-Phenylalanine (Control) Compound1->Enzyme_Assay Compound1->Receptor_Binding Compound1->Uptake_Assay Compound1->Viability_Assay Compound1->Melanin_Assay Compound2 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (Test Compound) Compound2->Enzyme_Assay Compound2->Receptor_Binding Compound2->Uptake_Assay Compound2->Viability_Assay Compound2->Melanin_Assay

Caption: Experimental workflow for comparative analysis.

Conclusion and Future Directions

While L-phenylalanine is a well-characterized essential amino acid with fundamental biological roles, its synthetic analog, 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, represents a molecule with largely unexplored biological potential. The addition of two methoxy groups to the phenyl ring is predicted to significantly alter its interaction with enzymes, receptors, and transporters.

Future research should focus on direct comparative studies to elucidate the specific biological activities of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid. Investigating its potential as an enzyme inhibitor, a modulator of neuronal receptors, or an antimicrobial/anticancer agent could open new avenues for therapeutic development. The experimental protocols outlined in this guide provide a framework for such investigations, which will be crucial in unlocking the full potential of this and other unnatural amino acids.

References

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • Wuxi Jinghai Amino Acid Co., Ltd. The Role of L Phenylalanine in Protein Synthesis. (2024). [Link]

  • Ali, A., et al. (2020). Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. The Open Neurology Journal, 14, 29-37. [Link]

  • Durante, M., et al. (2000). Transport mechanisms of the large neutral amino acid L-phenylalanine in the human intestinal epithelial caco-2 cell line. The Journal of Physiology, 529(Pt 1), 205–214. [Link]

  • Molbase. 2-amino-3-(2,4-dimethoxyphenyl)propanoic acid. [Link]

  • Kaufman, S. (1973). Kinetics of phenylalanine hydroxylase with analogs of tetrahydrobiopterin. Biochemistry, 12(11), 2045-51. [Link]

  • Schuck, P. F., et al. (2009). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. Journal of Inherited Metabolic Disease, 32(1), 33-40. [Link]

  • Harding, C. O., et al. (2018). Inhibiting neutral amino acid transport for the treatment of phenylketonuria. JCI Insight, 3(14), e121762. [Link]

  • Appert, C., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415-422. [Link]

  • Google Patents. JPH02231457A - Method for synthesizing L-(-)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Fitzpatrick, P. F. (2012). Allosteric Regulation of Phenylalanine Hydroxylase. Archives of Biochemistry and Biophysics, 519(2), 194-201. [Link]

  • Widdows, K. L., et al. (2015). Phenylalanine transfer across the isolated perfused human placenta: an experimental and modeling investigation. American Journal of Physiology-Heart and Circulatory Physiology, 308(11), H1380-H1389. [Link]

  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry, 60(5), 688-698. [Link]

  • Teigen, K., et al. (2007). The Reaction Mechanism of Phenylalanine Hydroxylase.-A Question of Coordination. Pteridines, 18(1), 1-12. [Link]

  • Google Patents. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Wikipedia. Phenylalanine hydroxylase. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-75. [Link]

  • PubChem. 3-Methoxy-D-Phenylalanine. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(11), 5894. [Link]

  • ResearchGate. Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. [Link]

  • Liu, H., et al. (2024). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 25(11), 5894. [Link]

  • Gangjee, A., et al. (2010). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorganic & Medicinal Chemistry, 18(1), 393-404. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3043. [Link]

  • AA Blocks. 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid. [Link]

  • Mickevičius, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3043. [Link]

  • Baek, J. H., et al. (2011). 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms. Journal of Dermatological Science, 63(2), 99-106. [Link]

  • PubChem. 2-Amino-3-(4-iodophenyl)propionic acid. [Link]

  • Wikipedia. Phenylalanine (data page). [Link]

Sources

Comparative

Comparative Fluorescence Guide: 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid vs. Alternative Probes

Prepared by: Senior Application Scientist Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Executive Summary & Mechanistic Causality In the realm of protein engineering and biophysics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Protein Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Causality

In the realm of protein engineering and biophysics, the selection of a fluorescent probe dictates the resolution and accuracy of structural dynamics studies. Native fluorophores like L-Tryptophan (Trp) and L-Tyrosine (Tyr) are often limited by high background autofluorescence and fixed photophysical properties. Conversely, bulky synthetic dyes (e.g., Dansyl, AlexaFluors) provide excellent brightness but frequently perturb the native protein fold.

Unnatural amino acids (UAAs) bridge this gap by offering tunable photophysics with minimal steric penalties[1]. 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (2,4-DMPA) —essentially 2,4-dimethoxyphenylalanine—emerges as a highly optimized, genetically encodable probe.

The Causality of 2,4-DMPA's Superior Photophysics

The intrinsic fluorescence of native Phenylalanine (Phe) is notoriously weak (Quantum Yield, Φ≈0.02 ). However, the strategic addition of methoxy groups to the phenyl ring fundamentally alters its electronic landscape. Methoxy groups act as strong electron-donating groups (EDGs) via resonance (+M effect).

While a single methoxy substitution (e.g., p-methoxy-Phe) improves the quantum yield[2], the dual substitution in 2,4-DMPA synergistically increases the electron density within the aromatic ring. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the transition dipole moment increases, boosting the radiative decay rate and pushing the emission into a red-shifted, spectrally distinct window (~325 nm) compared to native Phe or Tyr.

G Phe Native Phenylalanine Φ ≈ 0.02 | Em: 282 nm pOMe p-Methoxy-Phe Φ ≈ 0.15 | Em: 310 nm Phe->pOMe + Para-Methoxy (Single EDG) DMPA 2,4-Dimethoxy-Phe Φ ≈ 0.22 | Em: 325 nm pOMe->DMPA + Ortho-Methoxy (Dual EDG)

Electronic effects of sequential methoxy substitutions on Phenylalanine photophysics.

Comparative Performance Analysis

To make an informed experimental choice, 2,4-DMPA must be benchmarked against both native amino acids and other widely used UAA probes.

2,4-DMPA vs. Native Tryptophan (Trp)

Tryptophan is the gold standard for native protein fluorescence due to its high environmental sensitivity. However, its indole ring is bulky. When probing tightly packed hydrophobic cores or delicate protein-protein interaction (PPI) interfaces, mutating a native Phe or Tyr to Trp often induces steric clashes that destabilize the protein. 2,4-DMPA provides a much smaller steric footprint, allowing for the investigation of tight interfaces without structural distortion.

2,4-DMPA vs. p-Cyanophenylalanine (p-CN-Phe)

p-CN-Phe is an exceptional probe for hydrogen bonding due to its nitrile stretch and is highly sensitive to local hydration. However, its emission is highly blue-shifted (~290 nm), which heavily overlaps with native Tyrosine emission. 2,4-DMPA's red-shifted emission (~325 nm) allows for much cleaner spectral isolation in Trp-free protein backgrounds.

2,4-DMPA vs. Bulky Fluorophores (Dansylalanine)

Dansyl-based amino acids offer massive Stokes shifts and quantum yields. However, with a molecular weight exceeding 300 Da, Dansylalanine acts as a sledgehammer to native protein geometry. 2,4-DMPA (MW 225 Da) offers a "Goldilocks" solution: bright enough for steady-state fluorometry, yet small enough to maintain native backbone conformations[3].

Quantitative Data Summary
ProbeClassificationAbs Max (nm)Em Max (nm)Est. Quantum Yield (Φ)Steric Bulk (MW)Primary Application
2,4-DMPA UAA~285~325~0.22225 DaTrp-free protein dynamics, minimal perturbation
p-Methoxy-Phe UAA2753100.15195 DaTyrosine substitution, moderate sensitivity
L-Tryptophan Native2803500.13204 DaNative fluorescence, highly sensitive to polarity
p-Cyano-Phe UAA240/2802900.10190 DaIR probe, FRET donor, H-bond sensing
Dansylalanine UAA (Bulky)3305300.30 - 0.50322 DaExtreme environmental sensitivity, high bulk

Self-Validating Experimental Protocol

A protocol is only as robust as its controls. When incorporating 2,4-DMPA via Amber codon suppression, observing fluorescence alone is insufficient proof of success; endogenous amino acid misincorporation (read-through) can yield false positives. As a best practice, the following workflow integrates orthogonal validation steps to ensure absolute data integrity.

G N1 1. Plasmid Design (TAG Amber Codon) N2 2. Co-expression (+/- UAA Control) N1->N2 N3 3. Purification (Affinity & SEC) N2->N3 N4 4. Validation (LC-MS & Fluor) N3->N4

Self-validating workflow for the genetic incorporation and verification of 2,4-DMPA.
Step-by-Step Methodology

Step 1: Construct Engineering

  • Select a Trp-free variant of your target protein to eliminate background emission at >310 nm.

  • Perform site-directed mutagenesis to replace the target residue codon (ideally a native Phe or Tyr in a hydrophobic pocket) with the Amber nonsense codon (TAG).

Step 2: Differential Expression (The Biological Control)

  • Co-transform an E. coli expression strain (e.g., BL21(DE3)) with your target plasmid and a pEVOL plasmid containing an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair optimized for dimethoxyphenylalanines.

  • Critical Causality Step: Split the culture into two flasks prior to induction. To Flask A, add 1–2 mM of 2,4-DMPA. To Flask B, add an equal volume of solvent (Negative Control).

  • Why? If Flask B yields full-length protein, your synthetase is promiscuous, or the ribosome is reading through the stop codon, invalidating downstream fluorescence data.

Step 3: Intact Mass Spectrometry (The Structural Validation)

  • Purify the protein from Flask A using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Prior to any photophysical assays, analyze the intact protein via LC-MS (ESI-TOF).

  • Why? The observed mass must exactly match the theoretical mass of the protein containing 2,4-DMPA. This is the ultimate proof of site-specific incorporation.

Step 4: Photophysical Characterization (The Functional Readout)

  • Dilute the validated protein to 5 µM in a standard physiological buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

  • Using a spectrofluorometer, excite the sample at 285 nm.

  • Record the emission spectrum from 300 nm to 450 nm. A sharp emission peak at ~325 nm confirms the active, folded state of the 2,4-DMPA-tagged protein.

Conclusion

For researchers requiring a fluorescent probe that balances high quantum yield with minimal structural disruption, 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (2,4-DMPA) is a superior alternative to both native Tryptophan and bulky synthetic dyes. By leveraging the +M resonance effects of its dual methoxy groups, 2,4-DMPA provides an isolated, red-shifted emission profile ideal for probing complex protein dynamics.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Journal of Organic Chemistry (ACS Publications)
  • Source: Chemical Science (RSC Publishing)

Sources

Validation

2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid: A Comprehensive Analytical Standard Guide

Executive Summary In the landscape of peptide engineering, targeted metabolomics, and pharmacophore development, the strategic incorporation of non-proteinogenic amino acids is essential for probing biological mechanisms...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide engineering, targeted metabolomics, and pharmacophore development, the strategic incorporation of non-proteinogenic amino acids is essential for probing biological mechanisms and enhancing therapeutic stability. 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (commonly referred to as 2,4-dimethoxyphenylalanine) serves as a highly specialized analytical standard. By introducing two electron-donating methoxy groups to the aromatic ring of standard phenylalanine, researchers fundamentally alter the molecule's electron density, steric bulk, and optical properties.

This guide provides an objective, data-driven comparison of 2,4-dimethoxyphenylalanine against other amino acid analogues, detailing its unique physicochemical advantages and providing self-validating experimental protocols for its use in High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and peptide synthesis workflows.

Mechanistic Advantages & Comparative Analysis

The utility of an analytical standard is dictated by its behavior under chromatographic separation, ionization, and biological assay conditions. 2,4-Dimethoxyphenylalanine offers several distinct mechanistic advantages over native amino acids and other synthetic analogues:

  • Electronic Modulation & Oxidation Potential: The methoxy groups at the ortho (2-) and para (4-) positions act as strong auxochromes, donating electron density into the aromatic ring via resonance. This significantly lowers the oxidation potential of the molecule compared to native L-Phenylalanine, making 2,4-dimethoxyphenylalanine a critical standard in studies evaluating intramolecular electron transfer rates through peptide relays[1].

  • Steric Shielding & Receptor Affinity: In pharmacophore development—such as the engineering of χ-conopeptides into norepinephrine transporter (NET) inhibitors like Xen2174—2,4-dimethoxyphenylalanine is utilized to map the spatial limits of allosteric binding pockets. The added steric bulk of the methoxy groups prevents the molecule from fitting into standard protease active sites, conferring proteolytic resistance, while probing specific hydrophobic interactions that native tyrosine or phenylalanine cannot[2].

  • Enhanced Optical Detectability: Unlike native aliphatic amino acids or standard phenylalanine, which have weak absorbance at 254 nm, the extended π-system of the dimethoxy-substituted ring produces a strong, distinct hyperchromic shift. This allows it to act as an intrinsic UV tracer during complex peptide cleavage and purification steps[2].

StructuralImpact Standard 2,4-Dimethoxyphenylalanine (Analytical Standard) Elec Electron-Rich Aromatic Ring (Methoxy Auxochromes) Standard->Elec Steric Ortho/Para Steric Bulk (Side-Chain Shielding) Standard->Steric UV Enhanced UV Absorbance (Strong signal at 254 nm) Elec->UV π-π* shift MS High ESI+ Ionization Efficiency (Lower oxidation potential) Elec->MS e- transfer Stab Protease Resistance (Altered target affinity) Steric->Stab Active site exclusion

Caption: Structural impacts of 2,4-dimethoxy substitution on analytical and biological properties.

Quantitative Data Comparison

To objectively evaluate 2,4-dimethoxyphenylalanine, it must be benchmarked against both native amino acids and structural isomers. The table below summarizes the key analytical metrics used for mass spectrometry and chromatographic identification.

Compound StandardMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)UV Absorbance CharacteristicsPrimary Analytical Utility
L-Phenylalanine 165.19166.1Weak at 254 nm, max ~214 nmBaseline endogenous standard
L-Tyrosine 181.19182.1Moderate at 274 nmHydrogen-bonding baseline
3-Phenyl-L-serine 181.19182.1Weak at 254 nmBackbone stability reference[3]
2,4-Dimethoxyphenylalanine 225.24226.1Strong at 214 nm & 254 nmPharmacophore mapping, MS tracer[2]
2,4,6-Trimethoxyphenylalanine 255.27256.1Strong at 254 nmElectron transfer modeling[1]

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed with built-in self-validation mechanisms to ensure data integrity, prioritizing causality over mere instruction.

Protocol 1: HPLC-ESI-MS/MS Quantification (Dilute-and-Shoot Method)

This method leverages a "dilute-and-shoot" approach to minimize sample loss and preparation artifacts commonly seen in derivatization methods (e.g., PITC derivatization), while strictly controlling for matrix effects[4].

Causality & Self-Validation: The inclusion of a deuterated cell-free amino acid mix creates a self-validating system. If biological matrix effects suppress the ionization of the 2,4-dimethoxyphenylalanine analyte in the source, the internal standard's signal will proportionally decrease. By quantifying based on the response ratio rather than absolute peak area, the method self-corrects for ion suppression. Furthermore, the use of 0.05% TFA in Mobile Phase A and 0.043% TFA in Mobile Phase B is a deliberate choice to balance the acidic environment needed for robust ESI+ protonation while minimizing baseline drift during dual-wavelength UV detection[2].

Step-by-Step Workflow:

  • Sample Preparation: Thaw plasma or buffer samples on ice. Spike 50 µL of the sample with 10 µL of a deuterated internal standard mix (containing 1000 mg/L stock equivalents). Add 140 µL of cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a reversed-phase C18 column (e.g., Zorbax 300-SB C-18; 4.6 mm × 50 mm).

    • Mobile Phase A: 0.05% TFA in water.

    • Mobile Phase B: 0.043% TFA in 90% ACN/water.

    • Gradient: 0% B to 80% B over 20 minutes at a flow rate of 2 mL/min[2].

  • Electrospray Ionization (ESI): Operate the mass spectrometer in positive ion mode (ESI+). Set the Turbospray temperature to 350°C to ensure complete desolvation of the highly aqueous early gradient.

  • Tandem Mass Spectrometry (sSRM): Monitor the specific precursor-to-product ion transitions. For 2,4-dimethoxyphenylalanine, isolate the precursor ion at m/z 226.1. Monitor product ions corresponding to the loss of ammonia (-17 Da) and the cleavage of the dimethoxybenzyl moiety.

AnalyticalWorkflow Prep Sample Prep + Deuterated IS HPLC RP-HPLC Separation (C18, 0.05% TFA) Prep->HPLC 2 µL Inject ESI ESI+ Ionization (Turbospray 350°C) HPLC->ESI Gradient Elution MSMS Tandem MS (Precursor m/z 226.1) ESI->MSMS Ion Transfer Data Quantification (Response Ratio) MSMS->Data Product Ions

Caption: Step-by-step HPLC-MS/MS analytical workflow for 2,4-dimethoxyphenylalanine quantification.

Protocol 2: Peptide Stability & Aspartimide Formation Assay

When incorporated into synthetic peptides, 2,4-dimethoxyphenylalanine acts as a structural probe. This protocol monitors the degradation of the peptide (e.g., aspartimide formation) over time.

Causality & Self-Validation: Monitoring degradation requires distinguishing the intact peptide from its degradants. Because the 2,4-dimethoxy aromatic system exhibits a distinct absorbance profile at 254 nm compared to native aliphatic amino acids, it acts as an intrinsic UV tracer. By calibrating peak areas against a known concentration of the free 2,4-dimethoxyphenylalanine standard, the system self-validates the mass balance of the reaction, ensuring that a decrease in the intact peptide signal is due to chemical conversion (e.g., +1.0 Da mass shift for aspartimide formation) rather than non-specific surface adsorption[2].

Step-by-Step Workflow:

  • Incubation: Dissolve the synthesized peptide containing 2,4-dimethoxyphenylalanine in an acetate buffer (pH 5.4) to a final concentration of 1 mg/mL.

  • Sampling: At defined time intervals (0, 2, 4, 8, 24 hours), extract a 20 µL aliquot and immediately quench the reaction by adding 20 µL of 1% Formic Acid in ACN.

  • Analysis: Run the aliquots through the HPLC system utilizing a dual-wavelength UV detector set at 214 nm (peptide backbone) and 254 nm (dimethoxy aromatic ring).

  • Mass Confirmation: Inline ESI-MS must be used to measure the accurate mass, monitoring the decrease of the native peptide peak height and the corresponding increase of the degradant analogue[2].

References

  • χ-Conopeptide Pharmacophore Development: Toward a Novel Class of Norepinephrine Transporter Inhibitor (Xen2174) for Pain Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples PMC - National Institutes of Health URL:[Link]

  • How Do Amino Acids Transport Electrons Through Peptides?

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid in Peptide Analog Design

In the landscape of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern drug design. These unique building blocks offer a powerful toolkit to overcome t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern drug design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and suboptimal receptor affinity. This guide provides an in-depth comparison of the efficacy of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, a substituted phenylalanine analog, in peptide design. We will delve into its impact on biological activity, supported by comparative experimental data, and provide detailed protocols for its incorporation and evaluation.

The rationale for selecting substitutions on the phenyl ring of phenylalanine lies in the ability to fine-tune the electronic and steric properties of the side chain. The 2,4-dimethoxy substitution, in particular, introduces electron-donating groups and significant steric bulk. These modifications can profoundly influence a peptide's conformational preference, hydrophobicity, and resistance to enzymatic degradation, ultimately enhancing its therapeutic potential.

Comparative Efficacy: Insights from Opioid Peptide Analogs

Direct, head-to-head comparative studies on peptides containing 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid are not extensively available in the public literature. However, we can draw valuable insights from a closely related analog, 2',6'-dimethylphenylalanine (Dmp), which also introduces significant steric hindrance around the aromatic ring. A study on its incorporation into opioid peptides provides a compelling case for the strategic use of such modified phenylalanines.

In this study, Dmp was substituted for the N-terminal Tyrosine in deltorphin II and enkephalin. The following tables summarize the receptor binding affinities and in-vitro bioactivities of the parent peptides versus their Dmp-containing counterparts.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
Peptideµ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)Selectivity (µ/δ)
Deltorphin II (Parent)15.00.350
[Dmp¹]Deltorphin II12.00.524
Enkephalin (Parent)2.530.00.08
[Dmp¹]Enkephalin3.045.00.07

Data adapted from a study on 2',6'-dimethylphenylalanine in opioid peptides.[1]

Table 2: Comparative In-Vitro Bioactivity (IC50, nM)
PeptideMVD (δ-receptor) IC50, nMGPI (µ-receptor) IC50, nM
Deltorphin II (Parent)0.2520.0
[Dmp¹]Deltorphin II0.3515.0
Enkephalin (Parent)40.01.5
[Dmp¹]Enkephalin50.02.0

Data adapted from a study on 2',6'-dimethylphenylalanine in opioid peptides.[1]

These data indicate that the incorporation of a sterically hindered phenylalanine analog like Dmp can maintain, and in some aspects subtly modulate, the biological activity of the parent peptide.[1] The ability of [Dmp¹]Deltorphin II to retain high affinity for the delta-receptor while slightly improving its mu-receptor affinity showcases the potential for fine-tuning receptor selectivity.[1] For the 2,4-dimethoxy analog, it is hypothesized that the electronic effects of the methoxy groups, in addition to the steric bulk, could further influence receptor interactions, potentially through favorable hydrogen bonding or altered hydrophobic interactions.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of peptide analogs containing 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based synthesis of a peptide incorporating the target non-canonical amino acid.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours. For the sterically hindered 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid, a longer coupling time or the use of a more potent coupling agent like HATU may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: In-Vitro Proteolytic Stability Assay

This protocol assesses the stability of the peptide analog in the presence of a common protease, such as trypsin.

Materials:

  • Purified peptide analogs (with and without the ncAA)

  • Trypsin solution (e.g., 1 mg/mL in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Incubation: Dissolve the peptide analog in PBS to a final concentration of 1 mg/mL.

  • Initiate Digestion: Add trypsin solution to the peptide solution at a 1:50 (enzyme:substrate) ratio by weight.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the half-life (t₁/₂) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.

Visualizations

Experimental Workflow for Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for each AA Wash2->Repeat n-1 cycles Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Repeat->Deprotection Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Impact of ncAA on Peptide Properties

ncAA_Impact cluster_0 Peptide Modification cluster_1 Conferred Properties cluster_2 Therapeutic Enhancement ncAA Incorporate 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid Conformation Altered Conformation & Steric Shielding ncAA->Conformation Hydrophobicity Increased Hydrophobicity ncAA->Hydrophobicity Stability Enhanced Proteolytic Stability Conformation->Stability Binding Improved Receptor Binding Affinity Conformation->Binding Hydrophobicity->Binding Efficacy Increased In-Vivo Efficacy Stability->Efficacy Binding->Efficacy

Caption: The impact of ncAA incorporation on peptide properties and efficacy.

Conclusion

The incorporation of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid and its analogs into peptide sequences represents a promising strategy for enhancing the therapeutic potential of peptide-based drugs. The steric and electronic modifications offered by this non-canonical amino acid can lead to improved proteolytic stability and modulated receptor binding affinity. While direct comparative data for the 2,4-dimethoxy analog is limited, the insights gained from structurally similar compounds strongly support its utility in rational peptide design. The provided protocols offer a robust framework for the synthesis and evaluation of novel peptide analogs, enabling researchers to explore the full potential of this valuable tool in drug discovery.

References

  • Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design. (2026, March 17). Source to be determined.
  • 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. (2004, February 15). PubMed. [Link]

Sources

Validation

Structural analysis of peptides containing 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid

An In-Depth Comparative Guide to the Structural Analysis of Peptides Containing 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid Introduction: The Structural Impact of Non-Canonical Amino Acids In the landscape of peptide-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structural Analysis of Peptides Containing 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid

Introduction: The Structural Impact of Non-Canonical Amino Acids

In the landscape of peptide-based drug development, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for enhancing therapeutic properties. These bespoke building blocks can confer resistance to enzymatic degradation, modulate receptor binding affinity, and, most critically, enforce specific secondary structures.[1][2] This guide focuses on peptides containing 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid , a synthetic amino acid characterized by a bulky, electron-rich aromatic side chain. The dimethoxy substitutions not only increase its steric footprint compared to natural aromatic residues like Phenylalanine or Tyrosine but also alter its electronic and hydrophobic properties.

Understanding the precise three-dimensional conformation of peptides incorporating this ncAA is paramount for rational drug design. It allows researchers to correlate specific structural features with observed biological activity. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-Ray Crystallography, and Circular Dichroism (CD) Spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to offer a holistic analytical framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is unparalleled in its ability to determine the high-resolution, three-dimensional structure of peptides in a solution environment, which often mimics physiological conditions. For peptides containing ncAAs, NMR provides direct evidence of the ncAA's influence on the local and global peptide fold.[3][4][5]

Expertise & Causality: Why NMR?

The power of NMR lies in its sensitivity to the local chemical environment of each atom. The introduction of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid creates unique NMR signatures. Protons on the dimethoxyphenyl ring will have distinct chemical shifts, and their spatial proximity to other protons in the peptide—both on the backbone and other side chains—can be measured through the Nuclear Overhauser Effect (NOE). These NOE-derived distance restraints are the primary data used to calculate a family of 3D structures.[6]

Experimental Protocol: 2D NMR for Structural Elucidation

This protocol outlines the acquisition of a standard set of 2D NMR experiments for a 1-2 mM peptide sample in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆).

  • Sample Preparation: Dissolve the lyophilized peptide in the chosen deuterated solvent to the final concentration. Add a chemical shift reference standard like DSS or TSP.

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to confirm sample purity and proper concentration.

  • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This experiment establishes through-bond correlations, allowing the identification of all protons belonging to a single amino acid residue's spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time between 150-300 ms. This is the critical experiment for structure determination, as it reveals through-space correlations between protons that are close (<5 Å), irrespective of whether they are bonded.[6] Cross-peaks between the dimethoxyphenyl protons and backbone protons are crucial for defining the side chain's orientation.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the sample, with one peak for each backbone amide (except Proline). It is highly sensitive to conformational changes.[7]

  • Data Processing and Structure Calculation: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton resonances. Use the NOE cross-peaks as distance restraints in a structure calculation program like CYANA or Xplor-NIH to generate an ensemble of low-energy structures.[5]

Data Presentation: Comparative NMR Data

Hypothetical data comparing a native peptide (containing Phe) with its modified analogue.

ParameterNative Peptide (Ac-Gly-Phe -Ala-NH₂)Modified Peptide (Ac-Gly-Dmp -Ala-NH₂)Interpretation
Backbone NH Chemical Shifts (ppm) Phe: 8.31, Ala: 8.15Dmp: 8.65, Ala: 7.90Significant upfield/downfield shifts around the Dmp residue indicate a change in the local electronic environment and likely conformation.
Key NOE Contacts Phe Hα → Ala NHDmp Hα → Ala NHThis sequential contact confirms the peptide sequence.
Phe Ring → Gly HαDmp Ring → Gly HαThis contact helps define the orientation of the aromatic side chain relative to the preceding residue.
-Dmp OCH₃ → Dmp HβAn intra-residue contact that helps lock the side-chain conformation.
Visualization: NMR Structural Analysis Workflow

NMR_Workflow cluster_exp Experimental Data Acquisition cluster_analysis Data Processing & Analysis cluster_output Final Output Peptide Peptide Sample NMR NMR Spectrometer Peptide->NMR TOCSY TOCSY NMR->TOCSY NOESY NOESY NMR->NOESY HSQC HSQC NMR->HSQC Assign Resonance Assignment TOCSY->Assign Restraints NOE Restraint Generation NOESY->Restraints HSQC->Assign Calc Structure Calculation (CYANA/Xplor-NIH) Assign->Calc Restraints->Calc Structure 3D Structure Ensemble Calc->Structure

NMR data acquisition and structure calculation workflow.

Mass Spectrometry (MS): Absolute Verification

Mass spectrometry is an indispensable tool for verifying the successful synthesis and purity of a modified peptide. Its high sensitivity and mass accuracy provide unambiguous confirmation of the incorporation of the 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid residue.[8]

Expertise & Causality: Why MS?

Unlike other techniques that infer structure, MS directly measures the mass-to-charge ratio (m/z) of the molecule.[9] For a modified peptide, the most fundamental check is to ensure the experimentally measured intact mass matches the theoretical mass calculated with the ncAA. Any deviation would indicate a synthesis failure or an unintended modification. Tandem MS (MS/MS) further fragments the peptide, allowing for sequence verification and localization of the modification.[10][11]

Experimental Protocol: LC-MS/MS for Peptide Verification
  • Sample Preparation: Dissolve the peptide in a suitable solvent compatible with reverse-phase liquid chromatography (RP-HPLC), typically a water/acetonitrile mixture with 0.1% formic acid.

  • LC Separation: Inject the sample onto an RP-HPLC system (e.g., a C18 column) coupled to the mass spectrometer. The peptide is separated from impurities based on hydrophobicity.

  • MS1 Scan (Intact Mass): As the peptide elutes from the column, it is ionized (typically via electrospray ionization, ESI) and an MS1 scan is performed. This provides the m/z of the intact peptide. The high resolution of modern instruments like an Orbitrap allows for mass measurement with sub-ppm accuracy.

  • MS2 Scan (Fragmentation): The instrument isolates the primary ion from the MS1 scan and fragments it (e.g., via collision-induced dissociation, CID). The resulting fragment ions (b- and y-ions) are measured in an MS2 scan.

  • Data Analysis: The intact mass from the MS1 scan is compared to the theoretical mass. The fragment ions in the MS2 spectrum are mapped to the peptide sequence to confirm the amino acid order and pinpoint the location of the ncAA.

Data Presentation: Comparative Mass Data
PeptideTheoretical Monoisotopic Mass (Da)Observed Mass (Da)Mass Error (ppm)Conclusion
Native (Ac-GF A-NH₂)306.1485306.1483-0.65Correct Mass
Modified (Ac-GDmp A-NH₂)366.1692366.1690-0.55Correct Mass, ncAA incorporated

X-Ray Crystallography: The Solid-State Blueprint

X-ray crystallography provides the highest resolution view of a peptide's structure, offering atomic-level detail of bond lengths, angles, and the precise conformation of the 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid side chain.[12]

Expertise & Causality: Why Crystallography?

While NMR reveals the structure in solution, crystallography shows the peptide's conformation in a highly ordered, solid-state crystal lattice. This can reveal specific intermolecular interactions that drive self-assembly.[13] The major challenge is obtaining a diffraction-quality crystal, a process that can be particularly difficult for small, flexible peptides. The bulky, relatively rigid dimethoxyphenyl side chain, however, may aid in forming stable crystal packing interactions.

Experimental Protocol: Peptide Crystallization and Structure Solution
  • Peptide Synthesis & Purification: High purity (>98%) is essential. The peptide can be synthesized via standard solid-phase methods.[12]

  • Crystallization Screening: Use a high-throughput screening approach with hundreds of conditions (varying pH, precipitant, temperature). Sitting drop or hanging drop vapor diffusion methods are common.

  • Crystal Optimization: Once initial "hits" are found, optimize conditions to grow larger, single crystals suitable for diffraction.

  • X-ray Diffraction Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model of the peptide is built into this map and refined to best fit the experimental data.[12] For novel structures, incorporating a heavy atom (like a bromine on the phenyl ring) can help solve the phase problem.[13]

Visualization: X-Ray Crystallography Workflow

XRay_Workflow PurePeptide High-Purity Peptide Solution Screen Crystallization Screening PurePeptide->Screen Crystal Diffraction-Quality Crystal Screen->Crystal Diffract X-ray Data Collection Crystal->Diffract ElectronDensity Electron Density Map Diffract->ElectronDensity Model Model Building & Refinement ElectronDensity->Model FinalStructure Atomic-Resolution 3D Structure Model->FinalStructure

Workflow for determining a peptide crystal structure.

Circular Dichroism (CD) Spectroscopy: A Rapid Look at Secondary Structure

CD spectroscopy is a rapid, low-concentration technique used to assess the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[14] It is an excellent tool for comparing the global conformational changes induced by the ncAA.

Expertise & Causality: Why CD?

CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when arranged in a regular secondary structure, produces a characteristic CD spectrum. An α-helix, for example, has strong negative bands around 222 and 208 nm and a positive band around 192 nm. A key consideration for peptides containing 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid is that the aromatic chromophore of the side chain can contribute to the CD signal in the far-UV region (190-250 nm), potentially complicating the interpretation of backbone conformation.[15][16] Therefore, comparing the modified peptide's spectrum to that of a native analogue (e.g., containing Phe) is essential.

Experimental Protocol: Secondary Structure Analysis by CD
  • Sample Preparation: Prepare a ~20-50 µM solution of the peptide in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Spectra Acquisition: Record the CD spectrum from ~260 nm to 190 nm in a quartz cuvette with a 1 mm path length. A blank spectrum of the buffer should be recorded and subtracted.

  • Data Conversion: Convert the raw data (mdeg) to Mean Residue Ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and other structures.

  • (Optional) Thermal Melt: To assess conformational stability, record the CD signal at 222 nm while increasing the temperature from ~20°C to 90°C. The midpoint of the unfolding transition gives the melting temperature (Tm).

Data Presentation: Comparative CD Data
Peptideα-Helix (%)β-Sheet (%)Random Coil (%)Tm (°C)Interpretation
Native (Ac-GF A-NH₂)15256045The peptide has a partially ordered structure.
Modified (Ac-GDmp A-NH₂)45104565The Dmp residue significantly induces and stabilizes helical content.

Conclusion: An Integrated, Multi-Faceted Approach

No single technique can provide a complete picture of a modified peptide's structure. The most robust characterization strategy relies on the synergistic use of these orthogonal methods. Mass spectrometry provides the foundational verification of chemical identity. Circular dichroism offers a rapid, comparative assessment of global secondary structure. NMR spectroscopy delivers the high-resolution structure in a physiologically relevant solution state, and X-ray crystallography can provide an unparalleled atomic-resolution snapshot in the solid state.

By integrating data from each of these analyses, researchers can build a comprehensive and validated structural model of peptides containing 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid. This detailed understanding is the critical link between chemical modification and biological function, paving the way for the rational design of next-generation peptide therapeutics.

References

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (n.d.). Google Books.
  • Maurizot, J. C., Boubault, G., & Hélène, C. (1978). [Interaction of Aromatic Residues of Proteins With Nucleic Acids. Circular Dichroism Studies of the Binding of Oligopeptides to Poly(adenylic Acid)]. PubMed.
  • Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. (2022). MDPI.
  • Peptide Enrichment for Mass Spectrometry-Based Analysis. (n.d.). Creative Proteomics.
  • Identification of Protein Modifications by Mass Spectrometry. (n.d.). University of California, San Francisco.
  • Stapley, B. J., Rohl, C. A., & Doig, A. J. (2002). Stabilizing Interactions between Aromatic and Basic Side Chains in α-Helical Peptides and Proteins. Tyrosine Effects on Helix Circular Dichroism. Journal of the American Chemical Society.
  • The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. (2018). ResearchGate.
  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. (2011). PMC.
  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (2012). PMC.
  • Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. (2014). PMC.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Magnetic Resonance.
  • The structure of synthetic polypeptides I. X-ray investigation. (1949). Royal Society Publishing.
  • A Newcomer's Guide to Peptide Crystallography. (2013). PMC.
  • Assessing the effect of aromatic residues placement on α-helical coiled-coil peptide assemblies. (2019). The Royal Society of Chemistry.
  • Bolotina, I. A., & Lugauskas, V. I. (1985). [Determination of the secondary structure of proteins from circular dichroism spectra. IV. Contribution of aromatic amino acid residues into circular dichroism spectra of proteins in the peptide region]. PubMed.
  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. (2023). Chapman University Digital Commons.
  • Weissbuch, I., Illos, R. A., Bolbach, G., & Lahav, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. PubMed.
  • Racemic Crystallography of Synthetic Protein Enantiomers Used to Determine the X-ray Structure of Plectasin by Direct Methods. (2009). PubMed.
  • Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. (2017). PubMed.
  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. (2021). MDPI.
  • X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. (2010). Journal of the American Chemical Society.
  • Marine Peptides: Potential Basic Structures for the Development of Hybrid Compounds as Multitarget Therapeutics for the Treatment of Multifactorial Diseases. (2022). MDPI.
  • Peptide Structural Analysis Research Articles. (n.d.). R Discovery.
  • Amino Acids, Peptides, and Proteins. (n.d.). Nelson, D. L., & Cox, M. M. Lehninger Principles of Biochemistry.
  • 2-Amino-3-methoxypropanoic acid. (n.d.). MedChemExpress.
  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec.
  • Structural Analysis of a Peptide Fragment of Transmembrane Transporter Protein Bilitranslocase. (2013). PLOS One.
  • The Strategic Incorporation of 3-Amino-2,2-dimethylpropanoic Acid: A Comparative Guide to Enhancing Peptide Bioactivity through. (n.d.). Benchchem.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021). MDPI.

Sources

Comparative

Comparative study of synthesis methods for substituted phenylalanines

Comparative Study of Synthesis Methods for Substituted Phenylalanines Substituted phenylalanines are privileged building blocks in drug discovery, serving as critical precursors for peptidomimetics, active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Synthesis Methods for Substituted Phenylalanines

Substituted phenylalanines are privileged building blocks in drug discovery, serving as critical precursors for peptidomimetics, active pharmaceutical ingredients (APIs), and unnatural amino acids. The structural diversity required by modern medicinal chemistry demands synthetic methodologies that are not only high-yielding but also exquisitely stereoselective.

This guide provides a rigorous, data-driven comparison of the four premier methodologies for synthesizing substituted phenylalanines: Biocatalytic Amination, Phase-Transfer Catalysis (PTC) Alkylation, Negishi Cross-Coupling, and Asymmetric Hydrogenation.

Quantitative Performance Comparison

The following table summarizes the performance metrics of each synthetic strategy based on current literature standards.

Synthesis MethodTypical YieldEnantiomeric Excess (ee)ScalabilityAtom EconomyEnvironmental Impact
Biocatalytic (PAL) 40–89%>99%High (Flow compatible)ExcellentGreen (Aqueous, ambient)
PTC Alkylation 80–95%80–99%High (kg scale)GoodModerate (Solvents/Base)
Negishi Coupling 60–90%>95% (Retention)ModerateFair (Zn waste)High (Heavy metals)
Asymmetric Hydrog. 90–99%89–99%HighExcellentModerate (Pressurized H₂)

Biocatalytic Synthesis via Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) naturally catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. By engineering the enzyme and manipulating reaction conditions, this equilibrium can be reversed to synthesize highly enantiopure substituted phenylalanines[1].

Mechanistic Causality: The natural equilibrium of the PAL reaction heavily favors the elimination of ammonia. To drive the thermodynamically unfavorable amination, Le Chatelier's principle dictates the use of a massive excess of ammonia (often >5 M). The enzyme's MIO (3,5-dihydro-5-methylidene-4H-imidazol-4-one) prosthetic group acts as a highly stereoselective electrophilic trap, ensuring near-perfect enantioselectivity (>99% ee) for the targeted enantiomer[1].

Self-Validating Protocol:

  • Preparation: Suspend the substituted cinnamic acid substrate (10–30 mM) in a highly concentrated ammonia buffer (e.g., 6 M NH₃/NH₄⁺ adjusted to pH 9.0–10.0).

  • Biocatalysis: Add purified PAL enzyme (e.g., engineered Petroselinum crispum PAL variant, 0.1–1.0 mg/mL)[1].

  • Incubation: Incubate at 30–37 °C with gentle agitation for 12–24 hours.

  • Validation: Monitor the conversion via HPLC (UV detection at 290 nm to track the depletion of the cinnamic acid chromophore).

  • Isolation: Terminate the reaction by acidification (pH < 3) to protonate the amino acid, followed by isolation via cation-exchange chromatography.

PAL_Biocatalysis Substrate Substituted Cinnamic Acid Enzyme PAL Enzyme (MIO Active Site) Substrate->Enzyme Ammonia High Conc. Ammonia (>5M) Ammonia->Enzyme Product Enantiopure L/D-Phenylalanine Enzyme->Product Amination

Biocatalytic amination of cinnamic acid via the PAL enzyme active site.

Phase-Transfer Catalysis (PTC) Alkylation of Glycine Schiff Bases

Asymmetric α-alkylation of glycine Schiff bases using chiral quaternary ammonium salts (such as cinchona alkaloid derivatives) is a highly robust method for generating unnatural α-amino acids[2].

Mechanistic Causality: The deprotonation of a glycine Schiff base by an aqueous base forms an enolate at the biphasic interface. The chiral PTC forms a tight ion pair with the enolate, extracting it into the organic phase. The bulky chiral catalyst physically shields one face of the enolate, forcing the incoming substituted benzyl halide to attack from the less sterically hindered face. Conducting this reaction at low temperatures (0 °C or lower) reduces the kinetic energy of the system, amplifying the energy difference between the diastereomeric transition states and maximizing the enantiomeric excess[2].

Self-Validating Protocol:

  • Initialization: Dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral PTC (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide, 5–10 mol%) in toluene[2].

  • Electrophile Addition: Add the substituted benzyl bromide (1.2 equiv) and cool the mixture to 0 °C.

  • Biphasic Activation: Add 50% aqueous KOH dropwise under vigorous stirring to maximize the interfacial surface area.

  • Validation: Stir until complete consumption of the Schiff base is observed via TLC (typically 4–12 hours).

  • Cleavage: Quench with water, extract the organic layer, and hydrolyze the imine protective group with 1 M HCl to yield the free amino acid.

PTC_Alkylation SchiffBase Glycine Schiff Base (Organic Phase) IonPair Chiral Enolate-PTC Ion Pair SchiffBase->IonPair Deprotonation Base Aqueous Base (NaOH/KOH) Base->IonPair Product Chiral Phenylalanine Derivative IonPair->Product Alkylation Electrophile Substituted Benzyl Halide Electrophile->Product

Phase-transfer catalyzed asymmetric alkylation of glycine Schiff bases.

Negishi Cross-Coupling of Zincated Iodoalanine

Direct cross-coupling of amino acid enolates often leads to racemization. The Negishi coupling of zincated iodoalanines circumvents this by utilizing a stable organozinc intermediate that retains the delicate α-stereocenter[3].

Mechanistic Causality: Zinc is significantly less electropositive than lithium or magnesium. Consequently, the carbon-zinc bond is less polarized and less basic, which prevents the β-elimination of the protected amine group and entirely suppresses the racemization of the α-stereocenter. Palladium(0) undergoes oxidative addition into the substituted aryl halide, followed by transmetalation with the chiral zincate. Reductive elimination forms the new C-C bond with complete retention of stereochemistry[3].

Self-Validating Protocol:

  • Zinc Activation: Activate zinc dust with 1,2-dibromoethane and TMSCl in dry DMF under a strict argon atmosphere.

  • Zincate Formation: Add N-Boc-3-iodo-L-alanine methyl ester dropwise at room temperature. Stir for 30 minutes. (Validation: A clear solution indicates successful zinc insertion).

  • Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst system: Pd₂(dba)₃ (2.5 mol%) and a bulky phosphine ligand (e.g., SPhos, 5 mol%) in DMF.

  • Coupling: Add the substituted aryl bromide/iodide to the catalyst mixture, followed by the organozinc reagent. Heat to 50 °C for 2–12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Negishi_Coupling Iodoalanine Protected Iodoalanine Zincate Chiral Organozinc Reagent Iodoalanine->Zincate Zinc Activated Zn Dust Zinc->Zincate Insertion Product Cross-Coupled Phenylalanine Zincate->Product Transmetalation ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Oxidative Add. PdCat Pd(0) Catalyst PdCat->Product

Stereoretentive Negishi cross-coupling of zincated iodoalanine.

Asymmetric Hydrogenation of Dehydroamino Acids

Transition-metal catalyzed asymmetric hydrogenation of α-dehydroamino acids is a staple in industrial pharmaceutical synthesis due to its exceptional atom economy and scalability[4].

Mechanistic Causality: The reaction relies on the bidentate coordination of the substrate's enamide double bond and carbonyl oxygen to the metal center (e.g., Ni, Rh, or Ru). A chiral phosphine ligand (e.g., R-BINAP) creates a rigid, sterically demanding chiral pocket. Because oxygen can irreversibly oxidize these electron-rich phosphine ligands into inactive phosphine oxides, strictly degassed solvents are required. The chiral pocket dictates the facial approach of the alkene during the migratory insertion of hydrogen, yielding exceptional enantioselectivity[4].

Self-Validating Protocol:

  • Preparation: Dissolve the substituted α-benzamidocinnamic acid ester in strictly degassed anhydrous solvent (e.g., MeOH).

  • Catalyst Loading: Transfer the solution to a high-pressure autoclave under an inert atmosphere. Add the chiral catalyst complex (e.g., Ni(OAc)₂ / R-BINAP, 0.2–1.0 mol%)[4].

  • Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 10–50 bar H₂.

  • Validation: Stir at room temperature until the pressure gauge indicates that hydrogen uptake has completely ceased (self-validating completion).

  • Isolation: Vent the reactor, filter the mixture through a short pad of silica to remove the metal catalyst, and concentrate the filtrate.

Asym_Hydrogenation Dehydro Dehydroamino Acid (Prochiral Alkene) Catalyst Chiral Metal Cat. (Ni/Rh + BINAP) Dehydro->Catalyst Coordination H2Gas Hydrogen Gas (10-50 bar) H2Gas->Catalyst Oxidative Add. Product Chiral Phenylalanine Derivative Catalyst->Product Migratory Insertion

Transition-metal catalyzed asymmetric hydrogenation of dehydroamino acids.

Strategic Selection Guide

  • For Green Chemistry & High ee: Choose Biocatalytic (PAL) . It operates in aqueous media at ambient temperatures and is highly amenable to continuous flow manufacturing.

  • For Late-Stage Functionalization: Choose Negishi Coupling . It allows for the modular coupling of diverse, complex aryl halides to a universal chiral amino acid building block without risking racemization.

  • For Industrial Scale-Up: Choose Asymmetric Hydrogenation . It offers the highest atom economy and lowest catalyst loading, making it the most cost-effective for multi-kilogram API synthesis.

  • For Rapid Library Generation: Choose PTC Alkylation . The Schiff base starting materials are easily handled, and the reaction tolerates a wide variety of commercially available benzyl bromides.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: New Journal of Chemistry (RSC Publishing)

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid proper disposal procedures

Operational Guide: Safety and Disposal Protocols for 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid As a Senior Application Scientist, I frequently emphasize to research teams that the safe handling and disposal of synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safety and Disposal Protocols for 2-Amino-3-(2,4-dimethoxyphenyl)propanoic Acid

As a Senior Application Scientist, I frequently emphasize to research teams that the safe handling and disposal of synthetic amino acid derivatives is just as critical as the experimental synthesis itself. 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid (commonly known as 2,4-Dimethoxyphenylalanine) is a highly specialized non-natural amino acid. It is frequently utilized in advanced drug development, notably in synthesizing conservative substitution analogues for norepinephrine transporter (NET) inhibitors like Xen2174, which are targeted for neuropathic pain management[1].

Because it features a methoxy-substituted aromatic ring, this compound does not biodegrade as rapidly as natural L-amino acids. Consequently, stringent logistical and disposal plans are required to prevent environmental accumulation and ensure laboratory safety.

Quantitative Physicochemical Data

To establish a baseline for safe handling and waste segregation, the following table summarizes the critical quantitative and physical data for this compound[2]:

PropertyValue
Chemical Name 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid
Common Synonyms DL-2,4-Dimethoxyphenylalanine
CAS Registry Number 91248-17-8
Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
Physical State Solid (Crystalline Powder)

Hazard Assessment & The Causality of Safety Choices

In laboratory safety, understanding the why behind a protocol ensures strict compliance and builds a self-validating safety culture.

  • Dust Deflagration and Inhalation Risks: The compound exists as a fine crystalline powder. When manipulated outside of a controlled airflow, it can form suspended dust clouds. This presents a dual hazard: respiratory irritation upon inhalation and a potential deflagration risk if exposed to static discharge[2]. Causality: High surface-area-to-volume ratios in fine powders accelerate oxidation reactions. Handling must always be performed in a properly ventilated fume hood or Class II biosafety cabinet using non-sparking tools to mitigate these risks[3].

  • Environmental Persistence: Unlike endogenous amino acids, the 2,4-dimethoxy substitutions on the phenyl ring sterically hinder enzymatic degradation by common wastewater microbes. Causality: Flushing this compound down the drain leads to accumulation in aquatic ecosystems. Therefore, thermal destruction (incineration) is the only scientifically sound method of disposal[3].

Step-by-Step Disposal Workflows

The following protocols provide self-validating, step-by-step methodologies for the disposal of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid across different waste streams.

Protocol A: Solid Waste Disposal (Controlled Incineration) Unused, expired, or spilled solid powder must be routed to a licensed chemical destruction plant.

  • Segregation: Collect all solid waste in a high-density polyethylene (HDPE) container. Validation Step: Visually inspect the container to ensure it is chemically compatible, dry, and features a secure, screw-top seal to prevent moisture ingress.

  • Labeling: Affix a hazardous waste label detailing the contents as "Hazardous Organic Solid - 2,4-Dimethoxyphenylalanine."

  • Destruction Routing: Transfer the sealed container to your Environmental Health and Safety (EHS) department. The material must be disposed of via controlled incineration equipped with flue gas scrubbing[3]. Causality: Incineration at temperatures exceeding 1000°C ensures complete thermal oxidation of the aromatic ring, while the flue gas scrubber chemically neutralizes any resulting nitrogen oxide (NOx) emissions[3].

Protocol B: Liquid Waste Management (Post-Synthesis Solutions) During peptide synthesis, this compound is typically dissolved in organic solvents (e.g., DMF, DMSO) or aqueous buffers.

  • Solvent Segregation: Identify the primary solvent. If dissolved in non-halogenated solvents, pour the solution into the designated "Non-Halogenated Organic Waste" carboy.

  • pH Neutralization (Aqueous Streams): If the compound is in an aqueous acidic or basic solution, adjust the pH to a neutral range (pH 6.0–8.0) using dilute NaOH or HCl. Validation Step: Verify the pH using universal indicator paper or a calibrated pH meter before transferring to the aqueous waste carboy.

  • Final Disposal: Do not discharge to municipal sewer systems[3]. Route the liquid waste carboys to EHS for solvent blending and subsequent incineration.

Protocol C: Contaminated Labware and Packaging Decontamination Empty containers and glassware that held the compound must be decontaminated before standard disposal.

  • Triple Rinse Execution: Rinse the empty container with a compatible solvent (e.g., methanol or an ethanol/water mixture) three consecutive times[4].

  • Rinsate Collection: Collect all rinsate and deposit it into the appropriate liquid organic waste stream[4]. Causality: The first rinse removes ~90% of the residue, the second removes ~99%, and the third ensures >99.9% removal, creating a mathematically self-validating decontamination process.

  • Container Disposal: Once triple-rinsed, puncture plastic packaging to render it unusable for other purposes, deface all chemical labels, and dispose of it in a sanitary landfill[3].

Protocol D: Emergency Spill Response

  • Containment: Evacuate non-essential personnel from the immediate area and ensure adequate exhaust ventilation[2].

  • PPE Donning: Wear chemical impermeable gloves, safety goggles, and an N95/P100 particulate respirator[2].

  • Collection: Use a damp, lint-free cloth or a HEPA-filtered vacuum to collect the powder. Causality: Sweeping dry powder generates hazardous aerosols; dampening the powder or using HEPA filtration prevents airborne suspension[2].

  • Disposal: Place all collected material and contaminated cleanup items into a sealed hazardous waste bag for incineration[3].

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid waste streams to ensure operational compliance.

G Gen 2,4-Dimethoxyphenylalanine Waste Generation Solid Solid Powder (Bulk/Spills) Gen->Solid Liquid Liquid Solutions (Synthesis Waste) Gen->Liquid Labware Contaminated Labware/Packaging Gen->Labware Incinerate Licensed Incineration (Flue Gas Scrubbing) Solid->Incinerate Pack in HDPE OrgWaste Organic Waste Stream (EHS Collection) Liquid->OrgWaste Segregate by solvent Rinse Triple Rinse Protocol (Solvent Wash) Labware->Rinse Rinse->Liquid Rinsate collection Landfill Sanitary Landfill (Defaced/Punctured) Rinse->Landfill Cleaned container

Figure 1: Decision tree for 2,4-Dimethoxyphenylalanine waste segregation and disposal workflows.

References

  • χ-Conopeptide Pharmacophore Development: Toward a Novel Class of Norepinephrine Transporter Inhibitor (Xen2174) for Pain - Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4tyYSv8N3fpFFGSnjANea48zjUDmHlTwvXZOO8YmUbwo-2y3KQLI2bnHJSSHvlBz9qzHrHX2XpS9kWBiFIgpphhzqs4d1gMstOIsWqBIdveMDKRwWLf9ai7Pm0F0sGx4Q18UkBQ==]
  • 2-amino-3-(2,4-dimethoxyphenyl)propanoic acid | 91248-17-8-Molbase - Molbase.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4D93AZTLJ83HeqK9bKp55ZgBtvxVvnSjVW00iRRJ9oH6i5b21e07VAAlDHM8hjHpWIzjYBR9N4rUL5VB48RUFcbNH9J8-ISOjoW89ubLG4Gh2XgwCuKaARcvlm4rR6cAFEPm60l-8]
  • N-Acetyl-L-phenylalanine - Safety Data Sheet - ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhhe-0Xmh4cUaCNKL6IBMd2kZojozM-LFerdU_BEXsyOPcYeKSCGAZv1o8aABV0BtkLkj4LXCT1dyrg2cIzQk_DqWfEUdBoc9X34t1K8JDG-pB6fahNsfuFh7RWszm0np4OlZG_ky1Se7uSAoiduuYtVU_20FJXoCk]
  • Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide - BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyeCV3XTGW3Cjt_eBcshVbKgTsnWmKhphiBOTW8mKgYm5951ZjuDtYN2msJzhZvD0n23O19mTjE4vWFt4gc_JpEADt3UKMQD-q0ZtvV49S9FbeqO3-EsIk4OHt5ky4KXG3kyWz19_ySxXokvThAExfgwQfXtbX9BiE-quE6r2K5_eCrjmYT9sACu9zZ5o5xXRYzjuGgFBN7q7lD-LK]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.